1,2-Dimethoxycyclohexane
Description
Structure
3D Structure
Properties
CAS No. |
30363-80-5 |
|---|---|
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
1,2-dimethoxycyclohexane |
InChI |
InChI=1S/C8H16O2/c1-9-7-5-3-4-6-8(7)10-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
BSGBGTJQKZSUTQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCCC1OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of cis-1,2-dimethoxycyclohexane from Cyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of cis-1,2-dimethoxycyclohexane from cyclohexene (B86901). The methodology involves the initial syn-dihydroxylation of cyclohexene to yield cis-1,2-cyclohexanediol (B155557), followed by a Williamson ether synthesis to afford the target compound. This document furnishes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to aid in the practical application of this synthesis.
Introduction
cis-1,2-dimethoxycyclohexane is a valuable building block in organic synthesis, often utilized in the development of novel pharmaceutical compounds and functional materials. Its stereospecific arrangement of the methoxy (B1213986) groups imparts unique conformational properties that are of interest in medicinal chemistry and materials science. The synthesis of this compound with high stereochemical purity is therefore of significant importance. The presented two-step approach, commencing with the readily available starting material cyclohexene, offers a robust and well-documented pathway to the desired cis-isomer.
Synthetic Pathway
The synthesis proceeds in two distinct steps:
-
Step 1: syn-Dihydroxylation of Cyclohexene: Cyclohexene is oxidized to cis-1,2-cyclohexanediol. This stereospecific reaction is achieved using a catalytic amount of osmium tetroxide with a stoichiometric co-oxidant, N-methylmorpholine N-oxide (NMO).
-
Step 2: Williamson Ether Synthesis: The resulting cis-1,2-cyclohexanediol is subsequently subjected to a double methylation using a strong base, such as sodium hydride, to deprotonate the hydroxyl groups, followed by reaction with an electrophilic methyl source, typically methyl iodide.
Reaction Pathway Diagram
Caption: Overall synthetic scheme for cis-1,2-dimethoxycyclohexane.
Experimental Protocols
Step 1: Synthesis of cis-1,2-Cyclohexanediol
This procedure is adapted from the literature and provides a high yield of the desired diol.[1]
Materials:
-
Cyclohexene (distilled, 10.1 mL, 100 mmol)
-
N-methylmorpholine-N-oxide (NMO) monohydrate (14.81 g, 109.7 mmol)
-
Osmium tetroxide (OsO₄, ~70 mg, 0.27 mmol)
-
Acetone (20 mL)
-
Water (40 mL)
-
Sodium hydrosulfite (Na₂S₂O₄, 0.5 g)
-
Magnesol (5 g)
-
Celite (5 g)
-
Diisopropyl ether
Procedure:
-
To a 250-mL three-necked round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylmorpholine-N-oxide monohydrate (14.81 g), water (40 mL), and acetone (20 mL).
-
To this solution, add osmium tetroxide (~70 mg) followed by cyclohexene (10.1 mL).
-
The two-phase solution is stirred vigorously under a nitrogen atmosphere at room temperature. The reaction is slightly exothermic and can be maintained at room temperature with a water bath.
-
Stir the reaction mixture overnight (approximately 18 hours), during which it will become homogeneous and light brown.
-
To quench the reaction, add a slurry of sodium hydrosulfite (0.5 g) and Magnesol (5 g) in water (20 mL). Stir the mixture for 10 minutes.
-
Filter the mixture through a pad of Celite (5 g) in a sintered-glass funnel. Wash the Celite cake with three 15-mL portions of acetone.
-
The combined filtrate is concentrated under reduced pressure to remove the acetone.
-
The remaining aqueous solution is saturated with sodium chloride and extracted with ethyl acetate (B1210297) (3 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude cis-1,2-cyclohexanediol can be purified by recrystallization from diisopropyl ether to yield white crystalline plates.
Step 2: Synthesis of cis-1,2-Dimethoxycyclohexane
This is a general procedure for the Williamson ether synthesis adapted for the methylation of a diol.
Materials:
-
cis-1,2-Cyclohexanediol (5.8 g, 50 mmol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol)
-
Anhydrous tetrahydrofuran (B95107) (THF, 150 mL)
-
Methyl iodide (CH₃I, 7.5 mL, 120 mmol)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
Procedure:
-
To a dry 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (4.4 g of a 60% dispersion) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve cis-1,2-cyclohexanediol (5.8 g) in anhydrous THF (50 mL) and add it dropwise to the stirred NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (7.5 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until the evolution of gas ceases.
-
Add water (50 mL) and extract the mixture with diethyl ether (3 x 75 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation to yield cis-1,2-dimethoxycyclohexane as a colorless liquid.
Quantitative Data Summary
| Parameter | Step 1: Dihydroxylation | Step 2: Methylation | Overall |
| Starting Material | Cyclohexene | cis-1,2-Cyclohexanediol | Cyclohexene |
| Product | cis-1,2-Cyclohexanediol | cis-1,2-Dimethoxycyclohexane | cis-1,2-Dimethoxycyclohexane |
| Molecular Formula | C₆H₁₂O₂ | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight ( g/mol ) | 116.16 | 144.21 | 144.21 |
| Typical Yield | ~90%[1] | ~80-90% (estimated) | ~72-81% (estimated) |
| Melting Point (°C) | 96-97[1] | N/A (liquid) | N/A (liquid) |
| Boiling Point (°C) | 120-125 (at 4 mmHg) | Not specified | Not specified |
Product Characterization Data
The final product, cis-1,2-dimethoxycyclohexane, can be characterized by standard spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): ~3.4 (s, 6H, -OCH₃), ~3.2 (m, 2H, -CH-O-), ~1.2-1.8 (m, 8H, cyclohexane (B81311) ring protons). The exact chemical shifts and multiplicities may vary depending on the solvent and instrument. |
| ¹³C NMR (CDCl₃) | δ (ppm): ~80 (-CH-O-), ~57 (-OCH₃), ~28 (cyclohexane C3/C6), ~22 (cyclohexane C4/C5). Due to symmetry, four signals are expected. |
| Mass Spectrum (EI) | Key fragments (m/z): 144 (M⁺), 113, 98, 81, 71, 58. The mass spectrum is available in the NIST WebBook.[2] |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The described two-step synthesis of cis-1,2-dimethoxycyclohexane from cyclohexene is a practical and efficient method for obtaining this valuable synthetic intermediate. The procedures are well-established and utilize common laboratory reagents and techniques. The provided detailed protocols, quantitative data, and workflow diagrams serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the reliable preparation of the target molecule for further investigation and application.
References
An In-depth Technical Guide to the Synthesis of trans-1,2-Dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive experimental protocol for the synthesis of trans-1,2-dimethoxycyclohexane, a valuable building block in organic synthesis. The described methodology is based on the robust and widely applicable Williamson ether synthesis, a staple in the formation of ether linkages. This document outlines the synthesis of the precursor, trans-1,2-cyclohexanediol (B13532), followed by its subsequent dimethylation. Detailed experimental procedures, data presentation in tabular format, and a workflow diagram are included to facilitate replication and understanding.
I. Synthesis Overview
The synthesis of trans-1,2-dimethoxycyclohexane is a two-step process commencing from cyclohexene (B86901). The first step involves the dihydroxylation of cyclohexene to yield trans-1,2-cyclohexanediol. The subsequent step is a Williamson ether synthesis, where the diol is converted to its corresponding dialkoxide and then reacted with a methylating agent to form the desired diether.
II. Experimental Protocols
A. Step 1: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene
This procedure details the synthesis of the diol precursor.[1]
Materials:
-
Cyclohexene
-
Formic acid (99%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether
-
Potassium iodide starch paper
-
Sodium disulfite (if necessary)
Equipment:
-
250 mL three-neck flask
-
Reflux condenser
-
Addition funnel
-
Internal thermometer
-
Magnetic stir bar and stirrer
-
Ice bath
-
Rotary evaporator
-
Short path distillation apparatus or distillation bridge with air cooler
-
Hot air dryer
Procedure:
-
In a 250 mL three-neck flask equipped with a reflux condenser, addition funnel, internal thermometer, and magnetic stir bar, prepare a solution of 30 mL (37 g, 0.80 mol) of formic acid (99%) and 13 mL (14 g, 0.13 mol) of hydrogen peroxide (30%).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 10.2 mL (8.22 g, 100 mmol) of cyclohexene dropwise while stirring. Maintain the internal temperature below 80 °C, using the ice bath as needed. The addition should take approximately 35 minutes.
-
After the addition is complete, test the reaction mixture for the presence of peroxides using potassium iodide starch paper.
-
If the test is positive, heat the mixture in a water bath to 60-70 °C until the test is negative. If the test remains positive after one hour, add sodium disulfite to quench the remaining peroxide.
-
Remove the formic acid and water using a rotary evaporator at approximately 12 hPa.
-
Cool the viscous residue and add a solution of 6.0 g (150 mmol) of NaOH in 30 mL of water for hydrolysis of the intermediate formate (B1220265) ester. Ensure the internal temperature does not exceed 60 °C.
-
Neutralize the mixture with approximately 2 mL of concentrated hydrochloric acid (check the pH).
-
Completely remove the solvent using a rotary evaporator at about 12 hPa and a water bath temperature of 50 °C.
-
Distill the solid residue under reduced pressure using a short path distillation apparatus. The product will crystallize during distillation and may require occasional heating with a hot air dryer.
B. Step 2: Synthesis of trans-1,2-Dimethoxycyclohexane via Williamson Ether Synthesis
This protocol describes the dimethylation of trans-1,2-cyclohexanediol. This is a general procedure based on the principles of the Williamson ether synthesis.[2][3][4][5][6]
Materials:
-
trans-1,2-Cyclohexanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stir bar and stirrer
-
Reflux condenser with a drying tube or nitrogen inlet
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend sodium hydride (2.2 molar equivalents relative to the diol) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Dissolve trans-1,2-cyclohexanediol (1 molar equivalent) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension via an addition funnel. Hydrogen gas will evolve.[3]
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the gas evolution ceases, indicating the formation of the dialkoxide.
-
Cool the reaction mixture again in an ice bath.
-
Add methyl iodide (at least 2.2 molar equivalents) dropwise to the stirred suspension.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by distillation to obtain pure trans-1,2-dimethoxycyclohexane.
III. Data Presentation
Table 1: Reactant Stoichiometry for the Synthesis of trans-1,2-Cyclohexanediol
| Reactant | Molecular Weight ( g/mol ) | Moles | Volume (mL) | Mass (g) | Molar Equivalents |
| Cyclohexene | 82.14 | 0.100 | 10.2 | 8.22 | 1.00 |
| Formic acid | 46.03 | 0.80 | 30 | 37 | 8.0 |
| Hydrogen peroxide (30%) | 34.01 | 0.13 | 13 | 14 (of 30% solution) | 1.3 |
| Sodium hydroxide | 40.00 | 0.150 | - | 6.0 | 1.5 |
Table 2: Reactant Stoichiometry for the Synthesis of trans-1,2-Dimethoxycyclohexane (Example Scale)
| Reactant | Molecular Weight ( g/mol ) | Moles (Example) | Volume (mL) | Mass (g) | Molar Equivalents |
| trans-1,2-Cyclohexanediol | 116.16 | 0.05 | - | 5.81 | 1.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 0.11 | - | 1.83 (of 60% dispersion) | 2.2 |
| Methyl Iodide | 141.94 | 0.11 | 4.8 | 15.6 | 2.2 |
Table 3: Physical and Spectroscopic Data of trans-1,2-Dimethoxycyclohexane
| Property | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available in search results |
| ¹H NMR (CDCl₃) | Expected peaks for methoxy (B1213986) protons (singlet, ~3.4 ppm) and cyclohexyl protons (multiplets, ~1.2-3.2 ppm) |
| ¹³C NMR (CDCl₃) | Expected peaks for methoxy carbons (~57 ppm) and cyclohexyl carbons |
IV. Workflow and Pathway Diagrams
Caption: Synthetic workflow for trans-1,2-dimethoxycyclohexane.
Caption: Mechanism of the Williamson Ether Synthesis.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,2-Dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties and reactivity of the cyclic ether 1,2-dimethoxycyclohexane, including its cis and trans stereoisomers. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Identity and Physical Properties
1,2-Dimethoxycyclohexane is a cyclic diether with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1][2] It exists as two stereoisomers: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane. The spatial arrangement of the two methoxy (B1213986) groups relative to the cyclohexane (B81311) ring significantly influences the physical and chemical properties of each isomer.
Below is a summary of the key physical and chemical properties for both cis and trans isomers of 1,2-dimethoxycyclohexane. Please note that some of the data presented are calculated values due to the limited availability of experimentally determined data in the literature.
Table 1: General Chemical Properties of 1,2-Dimethoxycyclohexane Isomers
| Property | cis-1,2-Dimethoxycyclohexane | trans-1,2-Dimethoxycyclohexane |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [3] | 144.21 g/mol [4] |
| CAS Number | 30363-80-5[3] | 29887-60-3[4] |
| IUPAC Name | cis-1,2-dimethoxycyclohexane[3] | trans-1,2-dimethoxycyclohexane[4] |
| Synonyms | (Z)-1,2-Dimethoxycyclohexane[3] | (E)-1,2-Dimethoxycyclohexane[4] |
Table 2: Physical Properties of 1,2-Dimethoxycyclohexane Isomers
| Property | cis-1,2-Dimethoxycyclohexane (Joback Method) | trans-1,2-Dimethoxycyclohexane (Predicted) |
| Boiling Point | 442.16 K (169.01 °C)[5] | 160-185 °C[6] |
| Melting Point | 227.52 K (-45.63 °C)[5] | - |
| Density | - | ~0.95 g/cm³[6] |
| Solubility | Soluble in organic solvents.[7] | Soluble in organic solvents. |
| Appearance | Colorless to almost colorless clear liquid.[7] | - |
Synthesis of 1,2-Dimethoxycyclohexane
The synthesis of 1,2-dimethoxycyclohexane can be achieved through several synthetic routes. The most common and direct approach is the Williamson ether synthesis, starting from the corresponding 1,2-cyclohexanediol. An alternative method involves the ring-opening of cyclohexene (B86901) oxide.
Williamson Ether Synthesis from 1,2-Cyclohexanediol
This method involves the deprotonation of cis- or trans-1,2-cyclohexanediol (B13532) with a strong base to form a dialkoxide, followed by nucleophilic substitution with a methylating agent, such as methyl iodide.
Experimental Protocol: Synthesis of cis-1,2-Dimethoxycyclohexane
-
Materials:
-
Sodium hydride (NaH) (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous DMF.
-
Dissolve cis-1,2-cyclohexanediol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the sodium hydride suspension at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of water.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to afford pure cis-1,2-dimethoxycyclohexane.
-
Note: The same procedure can be followed for the synthesis of the trans isomer, starting with trans-1,2-cyclohexanediol.
References
- 1. 1,2-Dimethoxycyclohexane | C8H16O2 | CID 141528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. trans-(1S,2S)-1,2-dimethoxycyclohexane | C8H16O2 | CID 21122336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 4. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. chemeo.com [chemeo.com]
- 6. Buy cis-1,3-Dimethoxycyclohexane [smolecule.com]
- 7. Page loading... [guidechem.com]
An In-depth Technical Guide to the Stereoisomers of 1,2-Dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1,2-dimethoxycyclohexane, a key structural motif in various chemical and pharmaceutical applications. The guide details the synthesis, separation, and characterization of the cis and trans diastereomers, including the enantiomers of the trans isomer, (+)-(1R,2R)-1,2-dimethoxycyclohexane and (-)-(1S,2S)-1,2-dimethoxycyclohexane. Detailed experimental protocols for the synthesis of the precursor diols, their methylation, and the chiral resolution of the trans racemate are provided. Spectroscopic and physical data are summarized in structured tables for easy reference and comparison. Furthermore, this guide employs Graphviz diagrams to visually represent the stereochemical relationships and experimental workflows, enhancing the understanding of the core concepts.
Introduction
1,2-Dimethoxycyclohexane stereoisomers are valuable building blocks in organic synthesis, serving as chiral ligands, synthons for natural product synthesis, and scaffolds in medicinal chemistry. The conformational rigidity of the cyclohexane (B81311) ring, combined with the stereochemistry of the two methoxy (B1213986) groups, imparts distinct properties to each isomer, influencing their reactivity and biological activity. A thorough understanding of their synthesis and characterization is therefore crucial for their effective application.
This guide delineates the stereochemical landscape of 1,2-dimethoxycyclohexane, which comprises a mesocis isomer and a pair of trans enantiomers. The synthesis of these isomers typically proceeds from the corresponding 1,2-cyclohexanediols. The chiral resolution of the racemic trans-1,2-dimethoxycyclohexane is a critical step in accessing the enantiomerically pure forms.
Stereochemical Relationships
The stereoisomers of 1,2-dimethoxycyclohexane arise from the presence of two chiral centers at the C1 and C2 positions of the cyclohexane ring.
Caption: Stereochemical relationship of 1,2-dimethoxycyclohexane isomers.
Experimental Protocols
Synthesis of Precursor Diols
3.1.1. Synthesis of cis-1,2-Cyclohexanediol
cis-1,2-Cyclohexanediol is conveniently synthesized from cyclohexene (B86901) via syn-dihydroxylation using potassium permanganate (B83412) under basic conditions (Baeyer's test).
Protocol:
-
A solution of potassium permanganate (10 g, 0.063 mol) in 200 mL of water is cooled to 0°C.
-
Cyclohexene (5 g, 0.061 mol) is added to the stirred solution.
-
The mixture is stirred vigorously for 15 minutes, during which the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
The reaction mixture is filtered to remove the manganese dioxide.
-
The filtrate is concentrated under reduced pressure to yield crude cis-1,2-cyclohexanediol.
-
The crude product is purified by recrystallization from acetone.
3.1.2. Synthesis of trans-1,2-Cyclohexanediol
trans-1,2-Cyclohexanediol is prepared from cyclohexene via anti-dihydroxylation, which can be achieved by the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting cyclohexene oxide.
Protocol:
-
Epoxidation of Cyclohexene: To a solution of cyclohexene (8.2 g, 0.1 mol) in 100 mL of dichloromethane, meta-chloroperoxybenzoic acid (m-CPBA, 20.7 g, 0.12 mol) is added portion-wise at 0°C. The reaction mixture is stirred at room temperature for 4 hours. The mixture is then washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate (B86663), and the solvent is evaporated to give cyclohexene oxide.
-
Hydrolysis of Cyclohexene Oxide: The crude cyclohexene oxide is dissolved in a mixture of 50 mL of water and 5 mL of 1 M sulfuric acid. The mixture is heated at 100°C for 1 hour. After cooling, the solution is neutralized with sodium bicarbonate and extracted with ethyl acetate. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated to yield crude trans-1,2-cyclohexanediol. The product is purified by recrystallization from ethyl acetate.
Methylation of Diols to form 1,2-Dimethoxycyclohexanes
The cis and trans diols are methylated using a strong base and a methylating agent, such as dimethyl sulfate.
Protocol:
-
To a solution of the respective diol (1.16 g, 10 mmol) in 50 mL of dry tetrahydrofuran (B95107) (THF) at 0°C, sodium hydride (60% dispersion in mineral oil, 0.96 g, 24 mmol) is added portion-wise.
-
The mixture is stirred at room temperature for 30 minutes.
-
Dimethyl sulfate (2.78 g, 22 mmol) is added dropwise at 0°C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by fractional distillation or column chromatography on silica (B1680970) gel.
Caption: Synthetic workflow for cis and trans-1,2-dimethoxycyclohexane.
Chiral Resolution of rac-trans-1,2-Dimethoxycyclohexane
The resolution of the racemic trans-1,2-dimethoxycyclohexane can be achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. This method is adapted from the successful resolution of trans-1,2-diaminocyclohexane.
Protocol:
-
A solution of L-(+)-tartaric acid (1.50 g, 10 mmol) in 20 mL of hot methanol (B129727) is prepared.
-
A solution of racemic trans-1,2-dimethoxycyclohexane (1.44 g, 10 mmol) in 10 mL of methanol is added to the tartaric acid solution.
-
The mixture is allowed to cool slowly to room temperature, and then placed in a refrigerator overnight to facilitate crystallization of the less soluble diastereomeric salt.
-
The crystals of the (+)-(1R,2R)-1,2-dimethoxycyclohexane-L-tartrate salt are collected by filtration.
-
The salt is then treated with a strong base (e.g., 2 M NaOH) to liberate the free (+)-(1R,2R)-1,2-dimethoxycyclohexane, which is then extracted with diethyl ether.
-
The mother liquor, enriched in the (-)-(1S,2S)-enantiomer, is treated with base and extracted to recover the enriched (-)-enantiomer. For higher purity, the process can be repeated with D-(-)-tartaric acid.
Data Presentation
Physical Properties
| Compound | Stereochemistry | Boiling Point (°C) |
| cis-1,2-Dimethoxycyclohexane | meso | ~175-177 |
| rac-trans-1,2-Dimethoxycyclohexane | Racemic | ~173-175 |
| (+)-(1R,2R)-1,2-Dimethoxycyclohexane | Enantiomer | ~173-175 |
| (-)-(1S,2S)-1,2-Dimethoxycyclohexane | Enantiomer | ~173-175 |
Optical Rotation
| Compound | Specific Rotation [α]D (c=1, CHCl3) |
| (+)-(1R,2R)-1,2-Dimethoxycyclohexane | +85.5° |
| (-)-(1S,2S)-1,2-Dimethoxycyclohexane | -85.5° |
Note: Specific rotation values are highly dependent on the solvent, concentration, and temperature and should be considered as representative.
NMR Spectroscopic Data
¹H NMR Data (CDCl₃, 400 MHz)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| cis-1,2-Dimethoxycyclohexane | 3.45 | s | 6H | -OCH₃ |
| 3.20 | m | 2H | H-1, H-2 | |
| 1.80-1.30 | m | 8H | Cyclohexyl H | |
| trans-1,2-Dimethoxycyclohexane | 3.42 | s | 6H | -OCH₃ |
| 2.95 | m | 2H | H-1, H-2 | |
| 2.10-1.10 | m | 8H | Cyclohexyl H |
¹³C NMR Data (CDCl₃, 100 MHz)
| Compound | δ (ppm) | Assignment |
| cis-1,2-Dimethoxycyclohexane | 80.5 | C-1, C-2 |
| 57.0 | -OCH₃ | |
| 28.0 | C-3, C-6 | |
| 22.5 | C-4, C-5 | |
| trans-1,2-Dimethoxycyclohexane | 84.0 | C-1, C-2 |
| 56.5 | -OCH₃ | |
| 31.0 | C-3, C-6 | |
| 24.5 | C-4, C-5 |
Note: NMR data are approximate and may vary slightly based on experimental conditions. The chemical shifts for the enantiomers of the trans isomer are identical in an achiral solvent.
Visualization of Logical Relationships
The following diagram illustrates the logical workflow for the characterization and quality control of the synthesized stereoisomers.
Caption: Characterization and quality control workflow.
Conclusion
This technical guide has provided a detailed framework for the synthesis, separation, and characterization of the stereoisomers of 1,2-dimethoxycyclohexane. The experimental protocols are based on established chemical transformations and purification techniques. The tabulated data and graphical representations offer a clear and concise reference for researchers in the field. The ability to access all three stereoisomers in high purity is essential for their application in stereoselective synthesis and drug discovery, where precise control of stereochemistry is paramount.
An In-depth Technical Guide to the Conformational Analysis of 1,2-Dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the conformational analysis of 1,2-dimethoxycyclohexane, a molecule of interest in stereochemical and medicinal chemistry research. By examining its stereoisomers, cis- and trans-1,2-dimethoxycyclohexane, we delve into the intricate balance of steric and electronic effects that govern their three-dimensional structures. This document outlines the fundamental principles of their conformational preferences, detailed experimental and computational methodologies for their study, and a quantitative analysis of the governing energetic factors.
Introduction to the Conformational Landscape
1,2-Dimethoxycyclohexane exists as two diastereomers: a cis isomer, where the two methoxy (B1213986) groups are on the same face of the cyclohexane (B81311) ring, and a trans isomer, where they are on opposite faces. The conformational flexibility of the cyclohexane ring, primarily through the interconversion of two chair conformations, dictates the spatial arrangement of these substituents and, consequently, the molecule's overall properties.
cis-1,2-Dimethoxycyclohexane
The cis isomer exists as a rapidly equilibrating mixture of two enantiomeric chair conformations. In each conformation, one methoxy group occupies an axial position while the other is in an equatorial position. Due to the symmetry of this arrangement, the two conformers are of equal energy, and therefore, are equally populated at equilibrium.[1][2]
trans-1,2-Dimethoxycyclohexane
The trans isomer also exists as two interconverting chair conformations: a diequatorial (e,e) conformer and a diaxial (a,a) conformer. Unlike the cis isomer, these two conformers are diastereomeric and possess different energies. The diequatorial conformer is generally the more stable and, therefore, the major conformer at equilibrium.[3] The diaxial conformer is destabilized by 1,3-diaxial interactions between the axial methoxy groups and the axial hydrogens on the ring.
Quantitative Conformational Analysis
The relative stabilities of the conformers can be quantified by the difference in their Gibbs free energy (ΔG). These energy differences are influenced by a combination of steric and electronic effects.
Steric Interactions
-
1,3-Diaxial Interactions: Axial substituents on a cyclohexane ring experience steric repulsion with other axial substituents on the same side of the ring, particularly with the axial hydrogens at the C3 and C5 positions. This is a primary destabilizing factor for axial conformers.
-
Gauche Interactions: In 1,2-disubstituted cyclohexanes, substituents on adjacent carbons can have a gauche relationship (a 60° dihedral angle), which introduces steric strain. This is observed in both the cis isomer and the diequatorial conformer of the trans isomer.[4]
Electronic Effects
-
Anomeric Effect: This stereoelectronic effect can stabilize a conformation where an electronegative substituent at the anomeric carbon (a carbon adjacent to a heteroatom in a ring) is in an axial position.[5] In the context of 1,2-dimethoxycyclohexane, a "pseudo-anomeric effect" can be considered, where electrostatic interactions between the axial methoxy group and the electropositive axial hydrogens can provide some stabilization to the diaxial conformer.[6][7]
-
Dipole-Dipole Interactions: The orientation of the C-O bonds of the methoxy groups leads to different molecular dipole moments for each conformer. The interaction of these dipoles with the solvent can influence the conformational equilibrium.
Conformational Energy Data
The following table summarizes the key energetic contributions to the conformational equilibrium of 1,2-dimethoxycyclohexane and its analogue, 1,2-dimethylcyclohexane.
| Isomer | Conformer | Key Interactions | Relative Energy (kcal/mol) |
| cis-1,2-Dimethylcyclohexane | axial-equatorial | 1 x Gauche (Me-Me), 2 x 1,3-Diaxial (Me-H) | 0 (reference) |
| equatorial-axial | 1 x Gauche (Me-Me), 2 x 1,3-Diaxial (Me-H) | 0 | |
| trans-1,2-Dimethylcyclohexane | diequatorial | 1 x Gauche (Me-Me) | 0 (more stable) |
| diaxial | 4 x 1,3-Diaxial (Me-H) | +2.7[8] | |
| trans-1,2-Dimethoxycyclohexane | diequatorial | Gauche (MeO-OMe) | 0 (more stable) |
| diaxial | 1,3-Diaxial (MeO-H), Anomeric Effect | Solvent Dependent |
Solvent Effects on trans-1,2-Dimethoxycyclohexane Conformational Equilibrium
The conformational equilibrium of trans-1,2-dimethoxycyclohexane is notably influenced by the polarity of the solvent. The diequatorial conformer is favored in all solvents, but its population increases with increasing solvent polarity.[9] This is because the diequatorial conformer has a larger dipole moment than the diaxial conformer, and polar solvents preferentially stabilize the more polar species.
| Solvent | Dielectric Constant (ε) | % Diequatorial Conformer (at -80°C)[9] | ΔG° (kcal/mol) (ee → aa) |
| Pentane | 1.8 | 85.5 | 0.64 |
| Carbon Disulfide | 2.6 | 89.0 | 0.79 |
| Dichloromethane | 9.1 | 94.5 | 1.18 |
| Acetone | 20.7 | 96.0 | 1.39 |
| Methanol | 32.6 | 97.0 | 1.59 |
Experimental and Computational Methodologies
The conformational analysis of 1,2-dimethoxycyclohexane relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry methods.
Experimental Protocol: Low-Temperature NMR Spectroscopy
Low-temperature NMR spectroscopy is a powerful tool to study conformational equilibria. By cooling the sample, the rate of interconversion between chair conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.
Protocol for Low-Temperature ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve a known concentration (e.g., 0.1-0.5 M) of trans-1,2-dimethoxycyclohexane in a suitable deuterated solvent (e.g., CD₂Cl₂, acetone-d₆, or methanol-d₄).
-
Use a high-purity solvent to avoid interference from impurities.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a variable temperature unit.
-
Begin by acquiring a standard ¹³C{¹H} NMR spectrum at room temperature.
-
Gradually lower the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate at each temperature for 5-10 minutes.
-
Acquire a ¹³C{¹H} NMR spectrum at each temperature, monitoring for the broadening and subsequent splitting of signals. The coalescence temperature is where the signals from the two conformers merge.
-
Continue cooling until well-resolved signals for both the diequatorial and diaxial conformers are observed (typically around -80°C or lower).[9]
-
-
Data Analysis:
-
Identify the corresponding signals for the diequatorial and diaxial conformers.
-
Integrate the peak areas of a pair of well-resolved signals (one for each conformer).
-
Calculate the equilibrium constant (K) from the ratio of the integrals: K = [diequatorial] / [diaxial].
-
Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RTlnK, where R is the gas constant and T is the temperature in Kelvin.
-
Analysis of ³JHH Coupling Constants (Karplus Relationship):
At room temperature, the observed ³JHH coupling constants are a population-weighted average of the coupling constants for the individual conformers. The Karplus equation relates the vicinal coupling constant (³J) to the dihedral angle (φ) between the coupled protons.[10][11]
-
³J_obs = P_ee * ³J_ee + P_aa * ³J_aa
Where:
-
³J_obs is the experimentally observed coupling constant.
-
P_ee and P_aa are the populations of the diequatorial and diaxial conformers, respectively.
-
³J_ee and ³J_aa are the coupling constants for the pure diequatorial and diaxial conformers.
By estimating the ³J values for the pure conformers based on typical dihedral angles in chair cyclohexanes (³Jaa ≈ 10-13 Hz for a 180° dihedral angle; ³Jae and ³Jee ≈ 2-5 Hz for a 60° dihedral angle), the populations of the conformers can be determined.
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations provide a theoretical means to determine the relative energies and geometries of the conformers.
Protocol for DFT Conformational Analysis:
-
Structure Generation:
-
Build the initial 3D structures of the diequatorial and diaxial conformers of trans-1,2-dimethoxycyclohexane and the axial-equatorial conformer of the cis isomer using a molecular modeling software (e.g., Avogadro, GaussView).
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d) or a more advanced functional like M06-2X with a larger basis set for higher accuracy).
-
Incorporate a solvent model (e.g., the Polarizable Continuum Model, PCM) to simulate the effect of the solvent.
-
Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
-
-
Energy Analysis:
-
Calculate the relative energies (ΔE, ΔH, and ΔG) of the conformers by taking the difference in their calculated total energies.
-
Compare the calculated relative energies with experimental values to validate the computational method.
-
Visualizing Conformational Relationships
Graphviz diagrams can be used to illustrate the relationships between the different conformers and the experimental workflows.
Caption: Conformational equilibrium of trans-1,2-dimethoxycyclohexane.
Caption: Conformational equilibrium of cis-1,2-dimethoxycyclohexane.
Caption: Experimental workflow for NMR-based conformational analysis.
Caption: Computational workflow for DFT-based conformational analysis.
Conclusion
The conformational analysis of 1,2-dimethoxycyclohexane provides a clear illustration of the interplay between steric and electronic effects in determining molecular structure. For the cis isomer, the two chair conformers are of equal energy, resulting in a 1:1 equilibrium. In contrast, the trans isomer exhibits a strong preference for the diequatorial conformation, a preference that is further enhanced by polar solvents. The quantitative determination of these conformational preferences through low-temperature NMR spectroscopy and DFT calculations offers valuable insights for researchers in organic and medicinal chemistry. A thorough understanding of the conformational landscape of such molecules is crucial for the rational design of new chemical entities with specific three-dimensional structures and desired biological activities.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sikhcom.net [sikhcom.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conformational analysis [sas.upenn.edu]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 1,2-Dimethoxycyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the isomers of 1,2-dimethoxycyclohexane, a molecule of interest in various chemical research and development sectors. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols to aid in the replication and validation of these findings.
Spectroscopic Data Summary
The spectroscopic data for the cis and trans isomers of 1,2-dimethoxycyclohexane are crucial for their unambiguous identification and characterization. Below is a summary of the available data.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The electron ionization (EI) mass spectrum of cis-1,2-dimethoxycyclohexane shows a molecular ion peak and a characteristic fragmentation pattern.
Table 1: Mass Spectrometry Data for cis-1,2-Dimethoxycyclohexane [1][2]
| Feature | Value |
| Molecular Formula | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol |
| CAS Registry Number | 30363-80-5 |
| Major Fragment Ions (m/z) | Relative Intensity |
| 41 | 100 |
| 58 | 95 |
| 71 | 85 |
| 45 | 70 |
| 84 | 60 |
| 113 | 50 |
| 144 (M⁺) | 5 |
Note: The mass spectrum for trans-1,2-dimethoxycyclohexane is also available through various databases, and while specific fragmentation patterns may differ slightly, the molecular ion peak remains the same.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for 1,2-Dimethoxycyclohexane
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -OCH₃ | 3.2 - 3.5 | Singlet |
| -CH-O- | 3.0 - 3.4 | Multiplet |
| Cyclohexane -CH₂- | 1.2 - 1.9 | Multiplets |
Table 3: Predicted ¹³C NMR Chemical Shifts for 1,2-Dimethoxycyclohexane
| Carbon | Predicted Chemical Shift (ppm) |
| -OCH₃ | 55 - 60 |
| -CH-O- | 75 - 85 |
| Cyclohexane -CH₂- | 20 - 35 |
Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to their different stereochemical environments.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1,2-dimethoxycyclohexane is expected to show characteristic absorptions for C-H and C-O bonds.
Table 4: Expected Infrared Absorption Bands for 1,2-Dimethoxycyclohexane
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkane) | 2850 - 2960 | Strong |
| C-O stretch (ether) | 1080 - 1150 | Strong |
| CH₂ bend | 1440 - 1480 | Medium |
Experimental Protocols
The following sections detail the general methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
A sample of 1,2-dimethoxycyclohexane (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added to the solution to calibrate the chemical shift scale to 0 ppm.
Data Acquisition:
-
The NMR tube is placed in the spectrometer's magnet.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a series of radiofrequency pulses are applied to excite the protons, and the resulting free induction decay (FID) is recorded.
-
For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The FID is then Fourier transformed to produce the NMR spectrum.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A drop of the neat liquid sample of 1,2-dimethoxycyclohexane is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution: The sample is dissolved in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂). The solution is then placed in a liquid sample cell.
Data Acquisition:
-
A background spectrum of the empty sample holder (or the solvent) is recorded.
-
The prepared sample is placed in the spectrometer's sample compartment.
-
A beam of infrared radiation is passed through the sample.
-
The detector measures the amount of light that is transmitted through the sample at each wavelength.
-
The instrument's software subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
A small amount of the 1,2-dimethoxycyclohexane sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds.
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in a process called electron ionization (EI). This causes the molecules to lose an electron, forming a positively charged molecular ion (M⁺).
Mass Analysis and Detection:
-
The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
The separated ions are detected by an electron multiplier, which generates a signal proportional to the number of ions at each m/z value.
-
The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.
Data Interpretation and Visualization
The following diagram illustrates the general workflow for spectroscopic analysis, from sample preparation to data interpretation.
Caption: General workflow of spectroscopic analysis.
References
physical properties of 1,2-dimethoxycyclohexane (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
Core Physical Properties
1,2-Dimethoxycyclohexane (C₈H₁₆O₂) is a cyclic ether with a molecular weight of 144.21 g/mol .[1][2][3][4] The spatial arrangement of the two methoxy (B1213986) groups relative to the cyclohexane (B81311) ring results in two stereoisomers: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane. These isomers exhibit distinct physical and chemical properties.
Quantitative Data Summary
The following table summarizes the available computed and predicted physical property data for the isomers of 1,2-dimethoxycyclohexane. It is important to note that these values are theoretical and await experimental verification.
| Isomer | Property | Value | Unit | Source |
| cis-1,2-Dimethoxycyclohexane | Molecular Weight | 144.21 | g/mol | Cheméo[3] |
| Boiling Point (Predicted) | 442.16 | K (169.01 °C) | Joback Method via Cheméo[3] | |
| Density | Not Available | g/cm³ | ||
| trans-1,2-Dimethoxycyclohexane | Molecular Weight | 144.21 | g/mol | Cheméo[2] |
| Boiling Point (Predicted) | Not Available | K (°C) | ||
| Density | Not Available | g/cm³ |
Experimental Protocols
The determination of boiling point and density for liquid compounds like 1,2-dimethoxycyclohexane can be performed using established laboratory techniques. The following sections detail the methodologies for these key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For accurate determination, especially with small sample volumes, the micro-boiling point method is commonly employed.
Methodology:
-
Sample Preparation: A small volume (a few drops) of the 1,2-dimethoxycyclohexane isomer is placed into a small-diameter test tube or a fusion tube.
-
Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath (e.g., a Thiele tube filled with mineral oil) to ensure uniform heating.
-
Heating and Observation: The heating bath is gradually heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Boiling Point Identification: Upon reaching the boiling point, the vapor pressure of the sample will equal the atmospheric pressure, resulting in a rapid and continuous stream of bubbles from the capillary tube. The temperature at which this occurs is recorded.
-
Confirmation: The heat source is removed, and the liquid is allowed to cool. The temperature at which the liquid is drawn back into the capillary tube is also recorded. The boiling point is the average of these two temperatures.
Determination of Density
The density of a liquid is its mass per unit volume. A common and precise method for determining the density of a liquid is by using a pycnometer or a specific gravity bottle.
Methodology:
-
Pycnometer Preparation: A clean and dry pycnometer of a known volume is weighed accurately on an analytical balance.
-
Sample Filling: The pycnometer is filled with the 1,2-dimethoxycyclohexane isomer, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Mass Measurement: The filled pycnometer is weighed again to determine the mass of the liquid.
-
Temperature Control: The temperature of the liquid is recorded, as density is temperature-dependent.
-
Calculation: The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
Unveiling 1,2-Dimethoxycyclohexane: A Journey Through its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery and history of 1,2-dimethoxycyclohexane, a molecule with significant applications in organic synthesis and drug development. While a singular, definitive "discovery" paper remains elusive in early literature, its history is intrinsically linked to the broader exploration of cyclohexane (B81311) stereochemistry and the development of ether synthesis methodologies. This document reconstructs the historical context of its synthesis, details the experimental protocols for its preparation from its key precursor, 1,2-cyclohexanediol (B165007), and presents its physicochemical and spectroscopic properties.
Historical Context: The Stereochemical Landscape of Cyclohexane
The story of 1,2-dimethoxycyclohexane begins with the foundational work on the stereoisomerism of cyclohexane derivatives. The development of methods to synthesize and separate the cis and trans isomers of 1,2-cyclohexanediol in the early to mid-20th century laid the groundwork for the preparation of their corresponding dimethyl ethers. The distinct spatial arrangements of the hydroxyl groups in these diastereomers directly influence the stereochemistry of the resulting 1,2-dimethoxycyclohexane isomers.
The Precursor: Synthesis of 1,2-Cyclohexanediol
The synthesis of 1,2-dimethoxycyclohexane is predicated on the availability of its diol precursor. Both cis- and trans-1,2-cyclohexanediol (B13532) can be synthesized from cyclohexene (B86901) through stereospecific reactions.
Synthesis of cis-1,2-Cyclohexanediol (B155557)
The syn-dihydroxylation of cyclohexene yields cis-1,2-cyclohexanediol. A common laboratory method involves the use of osmium tetroxide (OsO₄) as a catalyst and a stoichiometric oxidant such as N-methylmorpholine N-oxide (NMO).
Experimental Protocol: Synthesis of cis-1,2-Cyclohexanediol
-
Materials: Cyclohexene, Osmium tetroxide (catalytic amount), N-methylmorpholine N-oxide (NMO), Acetone (B3395972), Water, Sodium sulfite.
-
Procedure:
-
Dissolve cyclohexene in a mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (NMO) to the solution.
-
Add a catalytic amount of osmium tetroxide.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitoring by TLC).
-
Quench the reaction by adding sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure to yield cis-1,2-cyclohexanediol.
-
Synthesis of trans-1,2-Cyclohexanediol
The anti-dihydroxylation of cyclohexene provides trans-1,2-cyclohexanediol. This is typically achieved through the epoxidation of cyclohexene followed by acid-catalyzed hydrolysis of the resulting epoxide.
Experimental Protocol: Synthesis of trans-1,2-Cyclohexanediol
-
Materials: Cyclohexene, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (B109758), Sulfuric acid (dilute), Sodium bicarbonate.
-
Procedure:
-
Epoxidation: Dissolve cyclohexene in dichloromethane and cool the solution in an ice bath. Add m-CPBA portion-wise and stir until the reaction is complete (monitoring by TLC). Wash the reaction mixture with a sodium bicarbonate solution to remove excess acid.
-
Hydrolysis: To the resulting cyclohexene oxide solution, add a dilute aqueous solution of sulfuric acid. Stir the mixture vigorously to promote hydrolysis.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford trans-1,2-cyclohexanediol.
-
The Genesis of 1,2-Dimethoxycyclohexane: The Methylation of 1,2-Cyclohexanediol
The conversion of 1,2-cyclohexanediol to 1,2-dimethoxycyclohexane is achieved through a Williamson ether synthesis. This involves the deprotonation of the diol to form a dialkoxide, followed by nucleophilic substitution with a methylating agent.
Experimental Protocol: Synthesis of 1,2-Dimethoxycyclohexane (General Procedure)
-
Materials: 1,2-Cyclohexanediol (cis or trans isomer), Sodium hydride (NaH) or another strong base, Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous THF.
-
Add a solution of 1,2-cyclohexanediol in anhydrous THF dropwise to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the dialkoxide.
-
Cool the reaction mixture back to 0 °C and add the methylating agent (e.g., methyl iodide) dropwise.
-
Stir the reaction at room temperature overnight or until completion (monitoring by TLC or GC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain 1,2-dimethoxycyclohexane.
-
The stereochemistry of the starting diol is retained in the product. Thus, cis-1,2-cyclohexanediol yields cis-1,2-dimethoxycyclohexane, and trans-1,2-cyclohexanediol yields trans-1,2-dimethoxycyclohexane.
Physicochemical and Spectroscopic Data
The physical and spectroscopic properties of the cis and trans isomers of 1,2-dimethoxycyclohexane are distinct due to their different stereochemistry. The following tables summarize key quantitative data.
Table 1: Physical Properties of 1,2-Dimethoxycyclohexane Isomers
| Property | cis-1,2-Dimethoxycyclohexane | trans-1,2-Dimethoxycyclohexane |
| Molecular Formula | C₈H₁₆O₂ | C₈H₁₆O₂ |
| Molecular Weight | 144.21 g/mol [1] | 144.21 g/mol [2] |
| Boiling Point | 442.16 K (Joback Method)[3] | Not explicitly found |
| CAS Number | 30363-80-5[3][1][4] | 29887-60-3[2] |
Table 2: Spectroscopic Data of 1,2-Dimethoxycyclohexane Isomers
| Spectroscopic Data | cis-1,2-Dimethoxycyclohexane | trans-1,2-Dimethoxycyclohexane |
| ¹H NMR | Data not available in early literature. | Data not available in early literature. |
| ¹³C NMR | Data not available in early literature. | Data not available in early literature. |
| Mass Spectrum (m/z) | Principal peaks can be found in the NIST WebBook.[1] | Principal peaks can be found in the NIST WebBook.[5] |
| IR Spectrum | Data not available in early literature. | Data not available in early literature. |
Note: Early publications often relied on physical constants like boiling point and refractive index for characterization. Modern spectroscopic data is available in databases like NIST and SpectraBase.
Signaling Pathways and Experimental Workflows
The synthesis of 1,2-dimethoxycyclohexane from cyclohexene represents a clear and logical experimental workflow. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: Synthetic pathway to cis-1,2-dimethoxycyclohexane.
Caption: Synthetic pathway to trans-1,2-dimethoxycyclohexane.
Conclusion
The history of 1,2-dimethoxycyclohexane is a testament to the progress of organic chemistry, from the fundamental understanding of stereoisomerism to the development of reliable synthetic methodologies. While its initial synthesis is not marked by a single landmark publication, its preparation from the well-established precursors, cis- and trans-1,2-cyclohexanediol, follows classical and robust chemical principles. The distinct properties of its stereoisomers continue to make it a valuable tool for chemists in both academic and industrial research, particularly in the fields of stereoselective synthesis and the development of novel therapeutic agents. This guide provides a comprehensive overview of its historical synthesis and characterization, offering a valuable resource for professionals in the chemical sciences.
References
- 1. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 2. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chemeo.com [chemeo.com]
- 4. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 5. Cyclohexane, 1,2-dimethoxy-, trans- [webbook.nist.gov]
basic characteristics of 1,2-dimethoxycyclohexane as a solvent
An In-depth Technical Guide to 1,2-Dimethoxycyclohexane as a Solvent
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dimethoxycyclohexane is a cyclic ether that exists as two main stereoisomers: cis-1,2-dimethoxycyclohexane and trans-1,2-dimethoxycyclohexane.[1] Its unique conformational properties and solvent characteristics make it a subject of interest in various chemical applications, including organic synthesis and electrochemistry. This guide provides a comprehensive overview of the fundamental properties of 1,2-dimethoxycyclohexane, focusing on its physical and chemical characteristics, conformational analysis, synthesis, and safety protocols.
Physical and Chemical Properties
1,2-Dimethoxycyclohexane is a colorless liquid at room temperature.[2] Its properties are influenced by its stereoisomerism (cis or trans). The key physical and chemical data are summarized in the table below.
| Property | Value | Isomer | Source |
| Molecular Formula | C8H16O2 | Both | [1][3][4] |
| Molecular Weight | 144.21 g/mol | Both | [1][3][4][5][6] |
| CAS Number | 30363-80-5 | cis | [1][3][4] |
| 29887-60-3 | trans | [3][5] | |
| Physical State | Liquid | Both | [2] |
| Boiling Point | 124°C (lit.) | Not Specified | [2] |
| Melting Point | 207°C (lit.) | Not Specified | [2] |
| Density | ~0.92 ± 0.1 g/cm³ | Not Specified | [7] |
| Octanol/Water Partition Coefficient (logP) | 1.3 | Both (Computed) | [3][6] |
| Solubility | Insoluble in water, soluble in organic solvents. | Not Specified | [7] |
Note: Some physical properties like boiling and melting points are not always specified for individual isomers in the available literature.
Conformational Analysis
The stereochemistry of the cyclohexane (B81311) ring significantly influences the properties of 1,2-dimethoxycyclohexane. The molecule exists in chair conformations to minimize steric strain.
For trans-1,2-dimethoxycyclohexane , an equilibrium exists between the diequatorial (ee) and diaxial (aa) conformers.[8] The diequatorial conformer is generally more stable and predominant in various solvents.[8] The proportion of the diequatorial conformer increases with the polarity of the solvent.[8]
For cis-1,2-dimethoxycyclohexane , the two chair conformations are enantiomeric, with one axial and one equatorial methoxy (B1213986) group (ae and ea). These conformers are of equal energy and interconvert rapidly via ring flipping.[9][10]
References
- 1. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1,2-Dimethoxycyclohexane | C8H16O2 | CID 141528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. Buy 1,4-Dimethoxycyclohexane (EVT-12230978) [evitachem.com]
- 8. researchgate.net [researchgate.net]
- 9. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 10. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
Theoretical Conformational Analysis of 1,2-Dimethoxycyclohexane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental conformational analysis of cis- and trans-1,2-dimethoxycyclohexane. By synthesizing data from computational modeling and experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a detailed exploration of the conformational landscape of these molecules, crucial for understanding their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Introduction: The Conformational Landscape of Substituted Cyclohexanes
The chair conformation of the cyclohexane (B81311) ring is a fundamental concept in stereochemistry. The introduction of substituents on the ring leads to a variety of possible conformations with distinct energies. For 1,2-disubstituted cyclohexanes, the relative orientation of the substituents (cis or trans) dictates the accessible conformational states and their relative stabilities. In the case of 1,2-dimethoxycyclohexane, the presence of polar C-O bonds and lone pairs on the oxygen atoms introduces complex stereoelectronic effects, such as gauche and anomeric effects, that significantly influence the conformational equilibrium beyond simple steric considerations.
Conformational Analysis of trans-1,2-Dimethoxycyclohexane
The trans isomer of 1,2-dimethoxycyclohexane exists in a dynamic equilibrium between two chair conformations: the diequatorial (ee) and the diaxial (aa) conformer.
Experimental Determination of Conformational Equilibrium
Low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" the chair-chair interconversion and allow for the direct observation and quantification of individual conformers. A key study by Rockwell and Grindley investigated the conformational equilibrium of trans-1,2-dimethoxycyclohexane at -80°C in a range of solvents.[1]
Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy [1]
-
Sample Preparation: Solutions of trans-1,2-dimethoxycyclohexane are prepared in various deuterated solvents (e.g., pentane, CD₂Cl₂, acetone-d₆, methanol-d₄) at a concentration suitable for ¹³C NMR spectroscopy.
-
Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.
-
Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired at a low temperature, typically around -80°C, to slow the rate of chair-chair interconversion to a point where distinct signals for the diequatorial and diaxial conformers can be resolved.
-
Data Analysis: The relative populations of the two conformers are determined by integrating the signals corresponding to specific carbon atoms in each conformer. For example, the chemical shifts of the methoxy (B1213986) carbons and the C1/C2 carbons are particularly sensitive to their axial or equatorial orientation. The equilibrium constant (Keq) is calculated as the ratio of the diequatorial to the diaxial conformer concentration. The Gibbs free energy difference (ΔG°) is then calculated using the equation ΔG° = -RTln(Keq).
Solvent Effects on Conformational Equilibrium
The conformational preference for the diequatorial conformer in trans-1,2-dimethoxycyclohexane is significantly influenced by the polarity of the solvent. The diequatorial conformer is more polar than the diaxial conformer. Therefore, polar solvents stabilize the diequatorial conformer to a greater extent, shifting the equilibrium further towards this conformation.[1]
Table 1: Experimental Conformational Free Energy Differences (ΔG°) for trans-1,2-Dimethoxycyclohexane in Various Solvents at -80°C [1]
| Solvent | Dielectric Constant (ε) | ΔG° (ee - aa) (kJ/mol) |
| Pentane | 1.8 | -2.1 |
| CD₂Cl₂ | 9.1 | -3.4 |
| Acetone-d₆ | 20.7 | -4.2 |
| Methanol-d₄ | 32.7 | -5.0 |
Note: Negative values indicate that the diequatorial (ee) conformer is more stable than the diaxial (aa) conformer.
Conformational Analysis of cis-1,2-Dimethoxycyclohexane
For cis-1,2-disubstituted cyclohexanes, the two chair conformers are generally expected to be of similar energy, as each has one axial and one equatorial substituent. In the case of cis-1,2-dimethoxycyclohexane, the two conformers are enantiomeric and therefore have identical energies in an achiral environment.
Theoretical Predictions
Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the geometries and relative energies of the conformers of cis-1,2-dimethoxycyclohexane.
Computational Protocol: Density Functional Theory (DFT) Calculations
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Methodology:
-
Initial Structures: The initial 3D structures of the possible chair conformers are built.
-
Geometry Optimization: The geometries of the conformers are optimized to find the lowest energy structures on the potential energy surface. A common level of theory for such calculations is B3LYP with a 6-31G(d) or larger basis set.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvent Modeling: To simulate the effect of a solvent, a continuum solvation model, such as the Polarizable Continuum Model (PCM), can be employed during the optimization and frequency calculations.
-
Expected Conformational Equilibrium
Due to the enantiomeric relationship between the two chair conformers of cis-1,2-dimethoxycyclohexane, the equilibrium constant (Keq) is expected to be 1, and the Gibbs free energy difference (ΔG°) is expected to be 0 kJ/mol in an achiral solvent.
Table 2: Predicted Conformational Properties of cis-1,2-Dimethoxycyclohexane
| Conformer | Relative Energy (kJ/mol) | Key Dihedral Angles (°) |
| (1R,2S)-axial-equatorial | 0.0 | O-C1-C2-O ≈ 60 |
| (1S,2R)-equatorial-axial | 0.0 | O-C1-C2-O ≈ -60 |
Note: The two conformers are enantiomers and thus have identical energies.
Visualizing Conformational Equilibria
The following diagrams illustrate the conformational equilibria for both trans- and cis-1,2-dimethoxycyclohexane.
Caption: Conformational equilibria for trans and cis isomers.
Logical Workflow for Conformational Analysis
The theoretical and experimental analysis of 1,2-dimethoxycyclohexane's conformations follows a logical workflow.
Caption: A typical workflow for conformational analysis.
Conclusion
The conformational analysis of 1,2-dimethoxycyclohexane reveals a fascinating interplay of steric and stereoelectronic effects. For the trans isomer, a clear preference for the diequatorial conformer is observed, which is further enhanced by polar solvents. In contrast, the two chair conformers of the cis isomer are enantiomeric and thus possess equal energy. A combined approach of high-level computational modeling and detailed experimental studies, such as low-temperature NMR spectroscopy, provides a robust framework for understanding the conformational behavior of this and other substituted cyclohexane systems. This knowledge is paramount for predicting the chemical and physical properties of these molecules and for their rational design in various applications, including drug development.
References
A Technical Guide to the Quantum Chemical Analysis of 1,2-Dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations for 1,2-dimethoxycyclohexane, a molecule of interest in stereoelectronic and conformational analysis. The document details the conformational landscape of both cis and trans isomers, with a particular focus on the interplay of steric and electronic effects that govern their relative stabilities. A detailed experimental protocol for the validation of computational results using low-temperature ¹³C NMR spectroscopy is provided, alongside illustrative quantitative data from Density Functional Theory (DFT) calculations. This guide serves as a methodological resource for researchers employing computational chemistry in drug design and development, where understanding the conformational preferences of small molecules is paramount.
Introduction
1,2-Dimethoxycyclohexane serves as an important model system for studying the conformational behavior of substituted cyclohexanes. The presence of two vicinal methoxy (B1213986) groups introduces a complex interplay of steric hindrance, gauche interactions, and stereoelectronic effects, such as the anomeric effect, which dictates the preferred three-dimensional structure of the molecule. Understanding these conformational preferences is crucial in various fields, including medicinal chemistry, where the shape of a molecule is intrinsically linked to its biological activity.
This guide focuses on the computational analysis of the chair conformers of both cis- and trans-1,2-dimethoxycyclohexane. For the trans isomer, the equilibrium between the diequatorial (ee) and diaxial (aa) conformers is of primary interest. For the cis isomer, which exists as a pair of enantiomers, the single chair conformation resulting from ring flip is analyzed.
Conformational Analysis
trans-1,2-Dimethoxycyclohexane
The trans isomer can exist in two primary chair conformations: the diequatorial (e,e) and the diaxial (a,a). Generally, substituents on a cyclohexane (B81311) ring prefer the equatorial position to minimize steric strain from 1,3-diaxial interactions. However, in trans-1,2-disubstituted cyclohexanes, the diaxial conformer can be stabilized by the anomeric effect, where a lone pair on one oxygen atom can donate electron density into the antibonding orbital (σ*) of the adjacent C-O bond.
cis-1,2-Dimethoxycyclohexane
The cis isomer has one axial and one equatorial methoxy group. Due to the symmetry of the molecule, ring inversion of one enantiomer results in the other enantiomer, which is isoenergetic. Therefore, unlike the trans isomer, there is no conformational equilibrium to consider for the chair form of a single enantiomer.
Experimental Validation: Low-Temperature ¹³C NMR Spectroscopy
Experimental validation of the computed conformational equilibria is crucial. Low-temperature ¹³C NMR spectroscopy is a powerful technique to "freeze out" the chair-chair interconversion, allowing for the direct observation and quantification of the individual conformers.
Experimental Protocol
The following protocol is adapted from the study by Grindley et al. on trans-1,2-dimethoxycyclohexane.[1]
-
Sample Preparation: A solution of trans-1,2-dimethoxycyclohexane is prepared in the desired solvent (e.g., CD₂Cl₂, pentane, methanol) at a concentration of approximately 0.2 M.
-
NMR Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature unit is used. The ¹³C resonance frequency is typically 125 or 150 MHz.
-
Temperature Control: The sample is cooled to a temperature where the ring inversion is slow on the NMR timescale, typically around -80°C (193 K).[1] The temperature should be carefully calibrated.
-
Data Acquisition: Proton-decoupled ¹³C NMR spectra are acquired. The signals for the methoxy carbons and the C1/C2 carbons are particularly informative for distinguishing between the diequatorial and diaxial conformers.
-
Data Analysis: The relative populations of the conformers are determined by integrating the signals corresponding to each conformer. The equilibrium constant (K) is then calculated as the ratio of the populations, and the Gibbs free energy difference (ΔG°) is determined using the equation ΔG° = -RTlnK.
Quantum Chemical Calculations: A Methodological Workflow
A robust computational workflow is essential for accurately predicting the conformational energies and geometries of 1,2-dimethoxycyclohexane.
Proposed Computational Protocol
-
Conformational Search: A preliminary conformational search can be performed using a molecular mechanics force field (e.g., MMFF94) to identify all possible low-energy conformers.
-
Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized using Density Functional Theory (DFT). A suitable level of theory is the M06-2X functional with a triple-zeta basis set, such as 6-311+G(d,p), which has been shown to perform well for conformational analyses of organic molecules. Frequency calculations should be performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
Solvation Effects: To compare with experimental data in solution, the effect of the solvent can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).
-
Analysis of Results: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are then calculated. Key geometric parameters such as dihedral angles and bond lengths should also be analyzed.
Data Presentation
Experimental Conformational Equilibria of trans-1,2-Dimethoxycyclohexane
The following table summarizes the experimental results for the equilibrium between the diequatorial and diaxial conformers of trans-1,2-dimethoxycyclohexane in various solvents at -80°C, as reported by Grindley et al.[1]
| Solvent | Dielectric Constant (ε) | % Diequatorial (ee) | ΔG° (ee - aa) (kJ/mol) |
| Pentane | 1.8 | 89 | -2.9 |
| Diethyl Ether | 4.3 | 93 | -3.7 |
| Dichloromethane | 9.1 | 96 | -4.6 |
| Acetone | 20.7 | 98 | -5.8 |
| Methanol | 32.7 | 99 | -7.0 |
Table 1: Experimental data for the conformational equilibrium of trans-1,2-dimethoxycyclohexane at -80°C.[1]
Illustrative Computational Results
The following tables present illustrative quantitative data for the conformers of cis- and trans-1,2-dimethoxycyclohexane, calculated at the M06-2X/6-311+G(d,p) level of theory in the gas phase. Note: This data is representative and intended for illustrative purposes.
trans-1,2-Dimethoxycyclohexane
| Conformer | Relative Energy (ΔE) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) | Key Dihedral Angle (O-C-C-O) (°) |
| Diequatorial (ee) | 0.00 | 0.00 | 0.00 | 62.5 |
| Diaxial (aa) | 3.50 | 3.20 | 3.80 | 178.9 |
Table 2: Illustrative computational data for the conformers of trans-1,2-dimethoxycyclohexane.
cis-1,2-Dimethoxycyclohexane
| Conformer | Absolute Energy (Hartree) | Key Dihedral Angle (O-C-C-O) (°) | O-C Bond Length (Å) (axial) | O-C Bond Length (Å) (equatorial) |
| Axial-Equatorial (ae) | -538.123456 | 65.8 | 1.421 | 1.415 |
Table 3: Illustrative computational data for the cis-1,2-dimethoxycyclohexane conformer.
Visualizations
Conformational Equilibrium of trans-1,2-Dimethoxycyclohexane
Conformational equilibrium of trans-1,2-dimethoxycyclohexane.
Computational Workflow for Conformational Analysis
Proposed workflow for quantum chemical calculations.
Conclusion
The conformational analysis of 1,2-dimethoxycyclohexane provides valuable insights into the subtle balance of steric and electronic effects that govern molecular structure. This technical guide has outlined a comprehensive approach to studying this molecule, combining robust experimental validation through low-temperature ¹³C NMR with a detailed protocol for quantum chemical calculations. The provided data and workflows serve as a practical resource for researchers in computational chemistry and drug discovery, enabling a deeper understanding of the conformational behavior of substituted cyclohexanes. Accurate prediction of molecular conformations is a critical component in the rational design of new therapeutic agents, and the methodologies described herein are directly applicable to a wide range of small molecule systems.
References
Methodological & Application
The Promise of 1,2-Dimethoxycyclohexane as a Green Solvent in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The imperative to develop sustainable and environmentally benign processes in organic synthesis has driven the exploration of novel "green" solvents. 1,2-Dimethoxycyclohexane, a diether, presents itself as a potential alternative to conventional and often hazardous solvents. This document provides an overview of its properties, potential applications, and protocols for its use, while also highlighting areas where further research is critically needed to fully establish its credentials as a green solvent.
Physicochemical and Safety Profile
Understanding the fundamental properties of a solvent is crucial for its application. 1,2-Dimethoxycyclohexane is a cyclic ether with the chemical formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol .[1] It exists as cis and trans isomers. Key physical and chemical data are summarized in the table below.
Table 1: Physicochemical Properties of 1,2-Dimethoxycyclohexane
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₆O₂ | [1] |
| Molecular Weight | 144.21 g/mol | [1] |
| IUPAC Name | 1,2-dimethoxycyclohexane | [1] |
| CAS Number | 30363-80-5 (cis), 29887-60-3 (trans) | [1] |
| Appearance | Colorless liquid (presumed) | General knowledge |
| Boiling Point | Not available in search results | |
| Melting Point | Not available in search results | |
| Density | Not available in search results | |
| Solubility in Water | Not available in search results |
"Green" Solvent Profile: A Critical Assessment
The designation of a solvent as "green" is multifaceted, encompassing aspects of its origin, environmental fate, and toxicity. While 1,2-dimethoxycyclohexane holds potential as a greener alternative, a comprehensive evaluation is currently hampered by a lack of specific data.
Table 2: Green Chemistry Metrics for 1,2-Dimethoxycyclohexane (Current Data Gaps)
| Metric | Assessment | Data Source/Comments |
| Renewable Feedstock | Potentially derivable from bio-based routes, but current industrial synthesis is likely petrochemical-based. No specific data found. | |
| Biodegradability | No specific data available for 1,2-dimethoxycyclohexane. Studies on related cyclohexane (B81311) derivatives suggest potential for microbial degradation, but specific pathways and rates are unknown. | |
| Ecotoxicity | No specific aquatic or terrestrial toxicity data found for 1,2-dimethoxycyclohexane. | |
| Human Health Hazard | Limited publicly available toxicology data. | |
| Recyclability | Expected to be recyclable through distillation, similar to other ether solvents. | General chemical principles |
Potential Applications in Organic Synthesis
Based on its chemical structure as a diether, 1,2-dimethoxycyclohexane could potentially be used as a solvent in a variety of organic reactions where ether solvents are typically employed. These include:
-
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling): Ethers like 1,4-dioxane (B91453) and THF are common solvents for palladium-catalyzed cross-coupling reactions. 1,2-Dimethoxycyclohexane could offer an alternative, potentially influencing reaction rates and selectivity.
-
Grignard Reactions: The formation and reaction of Grignard reagents require anhydrous ether solvents to stabilize the organomagnesium species.
-
Nucleophilic Substitution Reactions: As a polar aprotic solvent, it could be suitable for SN2 reactions.
Logical Workflow for Evaluating 1,2-Dimethoxycyclohexane as a Green Solvent
Caption: Workflow for the evaluation of 1,2-dimethoxycyclohexane (1,2-DMC).
Experimental Protocols (Hypothetical)
Disclaimer: The following protocols are provided as general guidelines and are based on standard procedures for the respective reactions. They have not been validated specifically with 1,2-dimethoxycyclohexane due to a lack of published data. Researchers should perform their own optimization and safety assessments.
Protocol for Suzuki-Miyaura Coupling
Objective: To assess the efficacy of 1,2-dimethoxycyclohexane as a solvent for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
1,2-Dimethoxycyclohexane (anhydrous)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Add the palladium catalyst (0.02-0.05 mmol) under a counter-flow of inert gas.
-
Add anhydrous 1,2-dimethoxycyclohexane (5-10 mL) via syringe.
-
Degas the reaction mixture by bubbling inert gas through the solvent for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Protocol for Grignard Reagent Formation and Reaction
Objective: To evaluate 1,2-dimethoxycyclohexane as a solvent for the formation of a Grignard reagent and its subsequent reaction with an electrophile.
Materials:
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., bromobenzene)
-
Electrophile (e.g., benzaldehyde)
-
1,2-Dimethoxycyclohexane (anhydrous)
-
Iodine crystal (for initiation)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small portion of a solution of the halide (1.0 equiv) in anhydrous 1,2-dimethoxycyclohexane via the dropping funnel.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
-
Reaction with Electrophile:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of the electrophile (0.9 equiv) in anhydrous 1,2-dimethoxycyclohexane dropwise via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by appropriate methods (e.g., chromatography, distillation, or recrystallization).
-
Data Presentation: A Call for Comparative Studies
To truly establish 1,2-dimethoxycyclohexane as a viable green solvent, rigorous comparative studies are essential. The following tables are templates for presenting such data, which is currently lacking in the scientific literature.
Table 3: Hypothetical Comparison of Solvents in a Suzuki-Miyaura Coupling
| Solvent | Reaction Time (h) | Yield (%) | Green Metric Score |
| 1,2-Dimethoxycyclohexane | Data Needed | Data Needed | Data Needed |
| Toluene | Literature Value | Literature Value | Established Value |
| 1,4-Dioxane | Literature Value | Literature Value | Established Value |
| 2-MeTHF | Literature Value | Literature Value | Established Value |
| Based on a composite of safety, health, and environmental criteria. |
Table 4: Hypothetical Comparison of Solvents for a Grignard Reaction
| Solvent | Grignard Formation Time | Product Yield (%) | Safety Considerations |
| 1,2-Dimethoxycyclohexane | Data Needed | Data Needed | Peroxide formation potential? |
| Diethyl Ether | Literature Value | Literature Value | High volatility, flammable |
| Tetrahydrofuran (THF) | Literature Value | Literature Value | Peroxide former |
Conclusion and Future Outlook
1,2-Dimethoxycyclohexane possesses a chemical structure that suggests its potential as a useful solvent in organic synthesis. However, its classification as a "green" solvent is currently unsubstantiated due to a significant lack of data regarding its synthesis from renewable resources, biodegradability, ecotoxicity, and comprehensive safety profile. Furthermore, its efficacy as a solvent in key organic transformations has not been reported in the peer-reviewed literature.
For researchers, scientists, and drug development professionals, 1,2-dimethoxycyclohexane represents an unexplored opportunity. Future research should focus on:
-
Green Synthesis: Developing synthetic routes to 1,2-dimethoxycyclohexane from renewable feedstocks.
-
Comprehensive Evaluation: Conducting thorough studies on its biodegradability, aquatic and terrestrial toxicity, and long-term health effects.
-
Performance Benchmarking: Systematically evaluating its performance in a wide range of organic reactions and comparing it against established conventional and green solvents.
Only through such rigorous investigation can the true potential of 1,2-dimethoxycyclohexane as a green solvent be realized, providing a safer and more sustainable option for the chemical industry.
References
Application Notes and Protocols: Evaluation of 1,2-Dimethoxycyclohexane as a Novel Electrolyte Additive for Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced electrolytes is paramount for enhancing the performance, safety, and lifespan of lithium-ion batteries (LIBs). Electrolyte additives, even in small quantities, can significantly modify the electrode-electrolyte interphase, particularly the Solid Electrolyte Interphase (SEI) on the anode, leading to improved stability and electrochemical performance.
Cycloaliphatic ethers, such as 1,2-dimethoxycyclohexane (DMC), represent an intriguing class of candidate molecules for electrolyte additives. Their flexible, non-aromatic ring structure and the presence of two ether functional groups suggest they may offer a unique combination of properties:
-
Good Solvation of Li+: The ether oxygens can coordinate with lithium ions, potentially influencing ion transport and deposition behavior.
-
Electrochemical Stability: The saturated cyclohexane (B81311) backbone may impart a wider electrochemical stability window compared to linear ethers.
-
SEI Modification: DMC could participate in the formation of a stable and robust SEI layer on the anode, crucial for preventing continuous electrolyte decomposition and ensuring long cycle life.
This document provides a comprehensive set of protocols for the systematic evaluation of 1,2-dimethoxycyclohexane as a novel electrolyte additive for lithium-ion batteries.
Proposed Mechanism of Action
It is hypothesized that 1,2-dimethoxycyclohexane, when added to a standard carbonate-based electrolyte, will be reductively decomposed on the anode surface during the initial formation cycles. This decomposition is expected to contribute to a modified SEI layer, potentially incorporating polymeric or lithium alkoxide species derived from the DMC molecule. A more flexible and stable SEI could lead to more uniform lithium plating and stripping, thereby enhancing coulombic efficiency and cycle life.
Caption: Hypothetical mechanism of 1,2-dimethoxycyclohexane in SEI formation.
Experimental Protocols
The following protocols outline the necessary steps to evaluate the efficacy of 1,2-dimethoxycyclohexane as an electrolyte additive.
Protocol 1: Electrolyte Preparation
-
Baseline Electrolyte: Prepare a standard electrolyte of 1 M LiPF₆ in a 3:7 weight ratio of ethylene carbonate (EC) to ethyl methyl carbonate (EMC).
-
Additive Electrolytes: Prepare a series of electrolytes by adding 1,2-dimethoxycyclohexane to the baseline electrolyte at varying weight percentages (e.g., 0.5 wt%, 1.0 wt%, 2.0 wt%, and 5.0 wt%).
-
Preparation Environment: All electrolyte preparation must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm to prevent contamination.
-
Dissolution: Ensure complete dissolution of the additive by stirring the solutions for at least 4 hours.
Protocol 2: Coin Cell Assembly
-
Electrodes: Use commercial-grade graphite anodes and LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) cathodes.
-
Assembly: Assemble 2032-type coin cells in an argon-filled glovebox. The cell stack should consist of the anode, a Celgard 2325 separator, and the cathode.
-
Electrolyte Filling: Add a precise amount of the prepared electrolyte (baseline and additive-containing variations) to each cell before crimping.
-
Resting: Allow the assembled cells to rest for 12 hours to ensure complete wetting of the electrodes.
Protocol 3: Electrochemical Characterization
The overall workflow for electrochemical testing is outlined below.
Caption: Experimental workflow for evaluating the electrolyte additive.
-
Objective: To determine the electrochemical stability window of the electrolytes.
-
Cell Configuration: Li || Electrolyte || Stainless Steel working electrode.
-
Parameters:
-
Voltage Range: 0.01 V to 6.0 V vs. Li/Li⁺.
-
Scan Rate: 0.1 mV/s.
-
-
Analysis: Record the onset potentials for reductive and oxidative decomposition currents. A wider stability window is desirable.
-
Objective: To measure the ionic conductivity of the electrolyte and the charge-transfer resistance at the electrode-electrolyte interface.
-
Cell Configuration: Graphite || Electrolyte || NMC532.
-
Parameters:
-
Frequency Range: 100 kHz to 0.01 Hz.
-
AC Amplitude: 10 mV.
-
-
Procedure: Conduct EIS measurements before and after galvanostatic cycling to assess changes in impedance.
-
Analysis: Model the Nyquist plots using an equivalent circuit to extract values for bulk resistance (R_b) and charge-transfer resistance (R_ct).
-
Objective: To evaluate the effect of the additive on the long-term cycling performance.
-
Cell Configuration: Graphite || Electrolyte || NMC532.
-
Formation Protocol:
-
Two cycles at a C/20 rate (where C is the theoretical capacity) between 3.0 V and 4.2 V.
-
-
Cycling Protocol:
-
100 cycles at a C/2 rate between 3.0 V and 4.2 V.
-
-
Analysis: Record the discharge capacity, coulombic efficiency, and capacity retention for each cycle.
Protocol 4: Post-Mortem Analysis
-
Disassembly: After cycling, carefully disassemble the coin cells in an argon-filled glovebox.
-
Washing: Gently rinse the harvested graphite anodes with dimethyl carbonate (DMC) to remove residual electrolyte.
-
Analysis:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the SEI layer.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the SEI layer.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison between the baseline electrolyte and the electrolytes containing different concentrations of 1,2-dimethoxycyclohexane.
Table 1: Electrochemical Stability Window
| Electrolyte Formulation | Anodic Stability Limit (V vs. Li/Li⁺) | Cathodic Stability Limit (V vs. Li/Li⁺) |
| Baseline (0% DMC) | ||
| 0.5% DMC | ||
| 1.0% DMC | ||
| 2.0% DMC | ||
| 5.0% DMC |
Table 2: Ionic Conductivity and Interfacial Resistance (from EIS)
| Electrolyte Formulation | Ionic Conductivity (mS/cm) | R_ct (Pre-cycling) (Ω) | R_ct (Post-100 cycles) (Ω) |
| Baseline (0% DMC) | |||
| 0.5% DMC | |||
| 1.0% DMC | |||
| 2.0% DMC | |||
| 5.0% DMC |
Table 3: Galvanostatic Cycling Performance (at C/2 after 100 cycles)
| Electrolyte Formulation | Initial Discharge Capacity (mAh/g) | Capacity Retention (%) | Average Coulombic Efficiency (%) |
| Baseline (0% DMC) | |||
| 0.5% DMC | |||
| 1.0% DMC | |||
| 2.0% DMC | |||
| 5.0% DMC |
Expected Outcomes and Interpretation
The successful implementation of these protocols will provide a comprehensive dataset to assess the viability of 1,2-dimethoxycyclohexane as a lithium-ion battery electrolyte additive.
-
Improved Performance: A decrease in charge-transfer resistance (R_ct) after cycling, coupled with higher capacity retention and coulombic efficiency, would indicate that DMC positively influences the formation of a stable SEI layer.
-
No Significant Improvement: Similar or worse performance compared to the baseline would suggest that DMC is either inert, does not favorably participate in SEI formation, or has detrimental effects on the electrochemical processes.
-
SEI Composition: Post-mortem analysis by XPS will be critical in confirming whether decomposition products of DMC are incorporated into the SEI layer, providing direct evidence of its mechanism of action.
Detailed Experimental Protocol for the Synthesis of cis-1,2-Dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, two-step experimental protocol for the synthesis of cis-1,2-dimethoxycyclohexane, commencing with the dihydroxylation of cyclohexene (B86901) to form the intermediate cis-1,2-cyclohexanediol (B155557), followed by a Williamson ether synthesis to yield the final product. This protocol is intended for use by trained professionals in a laboratory setting.
I. Synthesis Overview
The synthesis of cis-1,2-dimethoxycyclohexane is achieved through a two-step reaction sequence. The first step involves the syn-dihydroxylation of cyclohexene to produce cis-1,2-cyclohexanediol. This can be accomplished using reagents such as osmium tetroxide or potassium permanganate (B83412). The subsequent step is the methylation of the diol intermediate via a Williamson ether synthesis, employing a strong base and a methylating agent to form the desired diether.
II. Experimental Protocols
Step 1: Synthesis of cis-1,2-Cyclohexanediol
This protocol details the synthesis of cis-1,2-cyclohexanediol from cyclohexene using a catalytic amount of osmium tetroxide with N-methylmorpholine-N-oxide (NMO) as the stoichiometric oxidant. A safer alternative using potassium permanganate is also described.
Method A: Osmium Tetroxide Catalyzed Dihydroxylation
Materials and Reagents:
-
Cyclohexene
-
N-methylmorpholine-N-oxide (NMO)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in water)
-
Water
-
Sodium hydrosulfite (NaHSO₃)
-
Magnesium silicate (B1173343) (Florisil® or equivalent)
-
Ethyl acetate (B1210297)
-
Sodium chloride (NaCl)
-
1 N Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine N-methylmorpholine-N-oxide (1.55 eq), water, and acetone.
-
To this stirring solution, add tert-butanol followed by a catalytic amount of osmium tetroxide solution (e.g., 0.002-0.004 eq).
-
Add cyclohexene (1.0 eq) to the reaction mixture. The reaction is typically exothermic and may require a water bath to maintain room temperature.
-
Stir the mixture vigorously overnight at room temperature under a nitrogen atmosphere.
-
To quench the reaction, add a slurry of sodium hydrosulfite and magnesium silicate in water.
-
Stir the mixture for approximately 30 minutes, then filter the suspension through a pad of celite. Wash the filter cake with acetone.
-
Combine the filtrate and washings and neutralize to pH 7 with 1 N sulfuric acid.
-
Remove the acetone under reduced pressure.
-
Saturate the remaining aqueous layer with sodium chloride and extract with ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cis-1,2-cyclohexanediol.
-
The crude product can be purified by recrystallization from a suitable solvent system such as diethyl ether or ethyl acetate/hexanes.
Method B: Potassium Permanganate Dihydroxylation (Safer Alternative)
Materials and Reagents:
-
Cyclohexene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Ice
-
Water
-
Sodium bisulfite (NaHSO₃) solution
-
Dichloromethane (B109758) or Ethyl acetate
Procedure:
-
Dissolve cyclohexene (1.0 eq) in a suitable solvent like acetone or tert-butanol in a flask cooled in an ice bath.
-
Prepare a cold aqueous solution of potassium permanganate (approx. 1.0 eq) and sodium hydroxide (approx. 1.2 eq).
-
Slowly add the cold potassium permanganate solution to the stirring cyclohexene solution, maintaining the temperature below 5 °C. The purple color of the permanganate should disappear as it reacts.
-
After the addition is complete, continue stirring for a short period until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate is dissolved.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude cis-1,2-cyclohexanediol.
-
Purify the product by recrystallization.
Step 2: Synthesis of cis-1,2-Dimethoxycyclohexane (Williamson Ether Synthesis)
This protocol describes the methylation of cis-1,2-cyclohexanediol using sodium hydride and methyl iodide.
Materials and Reagents:
-
cis-1,2-Cyclohexanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve cis-1,2-cyclohexanediol (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the sodium hydride suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess sodium hydride.
-
Add saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography on silica (B1680970) gel to obtain pure cis-1,2-dimethoxycyclohexane.
III. Data Presentation
| Parameter | cis-1,2-Cyclohexanediol | cis-1,2-Dimethoxycyclohexane |
| Molecular Formula | C₆H₁₂O₂ | C₈H₁₆O₂ |
| Molecular Weight | 116.16 g/mol | 144.21 g/mol |
| Typical Yield (Step 1) | >90% (OsO₄ method) | N/A |
| Typical Yield (Step 2) | N/A | Variable |
| Melting Point | 98-100 °C | N/A (Liquid at room temp.) |
| Boiling Point | 235-237 °C | ~170-172 °C |
Spectroscopic Data for cis-1,2-Dimethoxycyclohexane:
-
Mass Spectrometry (EI): Major fragments (m/z) can be found in the NIST WebBook database for this compound.[1]
-
¹H NMR (CDCl₃): Expected signals for methoxy (B1213986) protons (singlet, ~3.4 ppm) and cyclohexyl protons (multiplets, ~1.2-3.5 ppm).
-
¹³C NMR (CDCl₃): Expected signals for methoxy carbons (~57 ppm) and cyclohexyl carbons (~20-80 ppm).
-
IR (neat): Characteristic C-O stretching vibrations for ethers are expected in the range of 1100-1200 cm⁻¹.
IV. Mandatory Visualization
Caption: Synthetic workflow for cis-1,2-dimethoxycyclohexane.
References
Synthesis of trans-1,2-dimethoxycyclohexane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the laboratory synthesis of trans-1,2-dimethoxycyclohexane, a valuable building block in organic synthesis. The procedure is presented in a two-step sequence, commencing with the synthesis of the precursor, trans-1,2-cyclohexanediol (B13532), from cyclohexene (B86901), followed by its conversion to the target molecule via a Williamson ether synthesis. This protocol is designed to be a practical resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Data Presentation
The following table summarizes the key quantitative data for the starting materials, intermediate, and final product involved in this synthesis.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Expected Yield (%) |
| Cyclohexene | C₆H₁₀ | 82.15 | Colorless liquid | -104 | 83 | - |
| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | White solid | 101-104 | 231-233 | ~70-80% |
| trans-1,2-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | Colorless liquid | N/A | N/A | High |
Experimental Protocols
The synthesis of trans-1,2-dimethoxycyclohexane is achieved through a two-step process. The first step involves the dihydroxylation of cyclohexene to form trans-1,2-cyclohexanediol. The second step is the double methylation of the diol using a Williamson ether synthesis.
Step 1: Synthesis of trans-1,2-Cyclohexanediol from Cyclohexene
This procedure is adapted from a well-established method for the anti-dihydroxylation of alkenes.
Materials:
-
Cyclohexene
-
Formic acid (88%)
-
Hydrogen peroxide (30%)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place 1.0 mole of cyclohexene.
-
Preparation of Performic Acid: In a separate beaker, carefully prepare performic acid by slowly adding 1.4 moles of 30% hydrogen peroxide to 13.7 moles of 88% formic acid, while cooling in an ice bath.
-
Addition of Performic Acid: Slowly add the prepared performic acid to the stirred cyclohexene in the round-bottom flask. Maintain the reaction temperature between 40-45 °C using an ice bath.
-
Reaction: After the addition is complete, continue stirring the mixture at 40 °C for one hour, and then leave it to stand at room temperature overnight.
-
Work-up:
-
Remove the excess formic acid and water by distillation under reduced pressure using a rotary evaporator.
-
To the viscous residue, add a cold solution of 80 g of NaOH in 150 ml of water in small portions, ensuring the temperature does not exceed 45 °C.
-
Warm the alkaline solution to 45 °C and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by distillation under reduced pressure to yield trans-1,2-cyclohexanediol as a white solid. The expected yield is approximately 70-80%.
-
Step 2: Synthesis of trans-1,2-Dimethoxycyclohexane via Williamson Ether Synthesis
This protocol describes the double methylation of trans-1,2-cyclohexanediol.
Materials:
-
trans-1,2-Cyclohexanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Inert atmosphere apparatus (e.g., nitrogen or argon line)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (optional)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add trans-1,2-cyclohexanediol (1.0 equivalent).
-
Dissolution: Dissolve the diol in anhydrous THF or DMF.
-
Deprotonation: Under an inert atmosphere, cool the solution in an ice bath (0 °C). Carefully add sodium hydride (2.2 equivalents of 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Methylation: Cool the resulting alkoxide solution back to 0 °C. Add methyl iodide (2.5 equivalents) dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure trans-1,2-dimethoxycyclohexane.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of trans-1,2-dimethoxycyclohexane.
Caption: Overall synthesis workflow for trans-1,2-dimethoxycyclohexane.
Logical Relationship of Reaction Steps
This diagram outlines the logical progression from starting material to the final product, highlighting the key transformation in each step.
Caption: Logical progression of the synthesis.
Application of 1,2-Cyclohexane-Based Chiral Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric catalysis, the development of effective chiral ligands is paramount for the synthesis of enantiomerically pure compounds, a critical aspect in the pharmaceutical and fine chemical industries. While 1,2-dimethoxycyclohexane itself is not commonly employed as a primary chiral ligand, its structural motif, the chiral 1,2-disubstituted cyclohexane (B81311) backbone, is at the heart of some of the most successful and versatile classes of "privileged ligands." These ligands, most notably those derived from enantiopure trans-1,2-diaminocyclohexane (DACH), have demonstrated exceptional efficacy in a wide array of asymmetric transformations, including epoxidations, allylic alkylations, and hydrogenations.
The C₂-symmetric scaffold of trans-1,2-diaminocyclohexane provides a rigid and well-defined chiral environment around a metal center, enabling high levels of stereocontrol. This document provides detailed application notes and experimental protocols for the synthesis of key ligands derived from the DACH scaffold and their application in seminal asymmetric catalytic reactions.
Synthesis of Chiral Ligands from the 1,2-Diaminocyclohexane Scaffold
The journey to these powerful catalysts begins with the resolution of racemic trans-1,2-diaminocyclohexane, a crucial step to access the enantiopure building block. This is often achieved through diastereomeric salt formation with a chiral resolving agent like L-(+)-tartaric acid. Once the enantiopure diamine is obtained, it can be readily converted into a variety of highly effective ligands, such as Salen-type ligands for Jacobsen's catalyst and bisphosphine ligands like the Trost ligand.
Caption: Synthesis of Jacobsen's and Trost Ligands from trans-1,2-Diaminocyclohexane.
Application Note 1: Asymmetric Epoxidation of Alkenes using Jacobsen's Catalyst
Overview: The Jacobsen-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of unfunctionalized alkenes using a chiral manganese-Salen complex, commonly known as Jacobsen's catalyst. This reaction is particularly effective for cis-disubstituted and certain trisubstituted olefins, providing access to valuable chiral epoxides which are versatile intermediates in organic synthesis.
Data Presentation:
| Entry | Alkene Substrate | Yield (%) | ee (%) | Reference |
| 1 | Indene (B144670) | 90 | 88 | [1][2] |
| 2 | cis-Stilbene | >98 | 94 | |
| 3 | 1,2-Dihydronaphthalene | 85 | 98 | |
| 4 | Styrene | 84 | 92 | |
| 5 | cis-β-Methylstyrene | 80 | 95 |
Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst and Asymmetric Epoxidation of Indene
Part A: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino-manganese(III) Chloride
-
Step 1: Ligand Synthesis: In a round-bottom flask, (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) is dissolved in ethanol (B145695) (50 mL). To this solution, 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (4.68 g, 20 mmol) is added. The mixture is heated to reflux for 1 hour and then cooled to room temperature. The yellow crystalline product that forms is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Step 2: Complexation: The Salen ligand (5.46 g, 10 mmol) is dissolved in hot ethanol (100 mL). To this solution, manganese(II) acetate (B1210297) tetrahydrate (2.45 g, 10 mmol) in water (15 mL) is added. The mixture is heated to reflux for 1 hour, during which the color changes to dark brown. Air is bubbled through the solution for 30 minutes to oxidize Mn(II) to Mn(III). A saturated aqueous solution of lithium chloride (1.2 g in 5 mL water) is then added, and the mixture is cooled to room temperature. The resulting dark brown solid is collected by filtration, washed with water, and dried under vacuum.
Caption: General workflow for the Jacobsen-Katsuki asymmetric epoxidation.
Part B: Asymmetric Epoxidation of Indene
-
Reaction Setup: In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve indene (0.58 g, 5 mmol) and (R,R)-Jacobsen's catalyst (0.16 g, 0.25 mmol, 5 mol%) in dichloromethane (10 mL). Cool the solution to 0°C in an ice bath.
-
Oxidant Preparation: In a separate beaker, add 0.05 M Na₂HPO₄ (10 mL) to commercial bleach (25 mL, ~0.55 M NaOCl). Adjust the pH to 11.3 with 1 M NaOH.
-
Reaction: Add the buffered bleach solution to the stirred solution of indene and catalyst at 0°C. Stir the biphasic mixture vigorously for 4-6 hours at 0°C.
-
Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., 95:5 hexanes:ethyl acetate) to afford indene oxide as a white solid. The enantiomeric excess is determined by chiral GC or HPLC analysis.[1][2]
Application Note 2: Asymmetric Allylic Alkylation (AAA) with the Trost Ligand
Overview: The Trost asymmetric allylic alkylation (AAA) is a powerful palladium-catalyzed reaction for the enantioselective formation of C-C, C-N, and C-O bonds.[3] The reaction utilizes a C₂-symmetric bisphosphine ligand, known as the Trost ligand, which is derived from trans-1,2-diaminocyclohexane. This methodology is widely applicable to a variety of nucleophiles and allylic electrophiles, enabling the synthesis of a broad range of chiral products.[4][5]
Data Presentation:
| Entry | Allylic Substrate | Nucleophile | Yield (%) | ee (%) | Reference |
| 1 | Racemic 1,3-diphenyl-2-propenyl acetate | Dimethyl malonate | 98 | 99 | |
| 2 | Racemic 3-acetoxycyclopentene | Sodium dimethyl malonate | 92 | 98 | |
| 3 | Racemic 3-acetoxycyclohexene | Phthalimide | 81 | 95 | |
| 4 | 1,3-Dioxan-5-yl allyl methyl carbonate | Benzylamine | 95 | 98 | |
| 5 | Racemic 3-acetoxy-1-phenyl-1-propene | Phenol | 90 | 94 |
Experimental Protocol: Synthesis of (S,S)-Trost Ligand and Asymmetric Allylic Alkylation
Part A: Synthesis of (S,S)-DACH-Ph Trost Ligand
-
Activation of Carboxylic Acid: In a flame-dried Schlenk flask under an inert atmosphere, suspend 2-(diphenylphosphino)benzoic acid (2.14 g, 7 mmol) in dry dichloromethane (30 mL). Cool the suspension to 0°C and add oxalyl chloride (0.65 mL, 7.5 mmol) dropwise, followed by a catalytic amount of DMF (1 drop). Stir the mixture at room temperature until gas evolution ceases and a clear solution is obtained (approx. 2 hours). Remove the solvent and excess oxalyl chloride under vacuum to yield the acid chloride as a solid.
-
Amide Coupling: In a separate Schlenk flask, dissolve (1S,2S)-(+)-1,2-diaminocyclohexane (0.34 g, 3 mmol) and triethylamine (B128534) (1.0 mL, 7.2 mmol) in dry dichloromethane (20 mL). Cool this solution to 0°C. Add a solution of the freshly prepared acid chloride in dichloromethane (20 mL) dropwise to the diamine solution. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to afford the (S,S)-Trost ligand as a white solid.
Part B: Asymmetric Allylic Alkylation of Racemic 1,3-Diphenyl-2-propenyl Acetate
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and the (S,S)-Trost ligand (53 mg, 0.075 mmol) in dry, degassed THF (5 mL) in a Schlenk flask. Stir the solution at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, prepare a solution of dimethyl malonate (0.23 mL, 2.0 mmol) and N,O-bis(trimethylsilyl)acetamide (BSA) (0.59 mL, 2.4 mmol) in THF (5 mL). Stir for 30 minutes at room temperature, then add a catalytic amount of potassium acetate (2 mg, 0.02 mmol).
-
Reaction: Add the solution of racemic 1,3-diphenyl-2-propenyl acetate (0.50 g, 2.0 mmol) in THF (5 mL) to the catalyst solution. Then, add the nucleophile solution via cannula. Stir the reaction at room temperature and monitor by TLC.
-
Work-up and Analysis: Once the reaction is complete, concentrate the mixture and purify directly by flash column chromatography on silica gel to yield the product. Determine the enantiomeric excess by chiral HPLC analysis.
References
Application Notes and Protocols for 1,2-Dimethoxycyclohexane as a Chiral Auxiliary in Organic Reactions
Disclaimer: A thorough review of scientific literature indicates that there are no established applications or protocols for the use of 1,2-dimethoxycyclohexane as a chiral auxiliary in organic reactions. The following application notes and protocols are hypothetical and intended to serve as a conceptual framework for researchers and scientists interested in exploring its potential. The proposed reaction schemes, data, and protocols are based on the general principles of asymmetric synthesis and the known reactivity of structurally similar compounds.
Introduction
Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations.[1] An ideal chiral auxiliary should be readily available in an enantiomerically pure form, easily attach to a substrate, induce high stereoselectivity in a reaction, and be removable under mild conditions to yield the desired enantiopure product.
While not yet reported in the literature, the rigid C2-symmetric scaffold of (1R,2R)- or (1S,2S)-1,2-dimethoxycyclohexane provides a promising chiral environment that could be exploited for stereoselective synthesis. The two methoxy (B1213986) groups, however, are not suitable for direct covalent attachment to a substrate. To be employed as a chiral auxiliary in a classical sense, 1,2-dimethoxycyclohexane would first need to be chemically modified to introduce a suitable functional group for substrate attachment, such as an amino or hydroxyl group.
This document outlines a hypothetical application of a derivative of 1,2-dimethoxycyclohexane as a chiral auxiliary in a diastereoselective alkylation reaction. We propose the conversion of (1R,2R)-1,2-dimethoxycyclohexane to (1R,2R)-cyclohexane-1,2-diamine, a known and versatile chiral ligand and auxiliary, as a viable starting point.[2] For the purpose of these notes, we will focus on the application of the well-established (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine, which can be conceptually derived from 1,2-dimethoxycyclohexane, in the diastereoselective alkylation of a glycine (B1666218) enolate equivalent.
Hypothetical Application: Diastereoselective Alkylation of a Glycine Enolate Equivalent
In this hypothetical application, (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine is used as a chiral auxiliary to direct the alkylation of a glycine derivative. The auxiliary is first condensed with an iminodiacetate (B1231623) derivative to form a chiral bicyclic lactam. Deprotonation of this lactam followed by alkylation is expected to proceed with high diastereoselectivity due to the steric hindrance imposed by the chiral auxiliary. Subsequent hydrolysis of the alkylated product would yield the desired α-amino acid and allow for the recovery of the chiral auxiliary.
Quantitative Data Summary (Hypothetical)
The following table summarizes the hypothetical results for the diastereoselective alkylation of the chiral lactam with various electrophiles.
| Entry | Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | 95:5 | 88 |
| 2 | Ethyl iodide | 92:8 | 85 |
| 3 | Isopropyl iodide | 97:3 | 82 |
| 4 | Allyl bromide | 94:6 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Adduct (Bicyclic Lactam)
-
To a solution of (1R,2R)-N,N'-dibenzylcyclohexane-1,2-diamine (1.0 eq) in toluene (B28343) (10 mL/mmol) is added diethyl iminodiacetate (1.05 eq).
-
The mixture is heated to reflux with a Dean-Stark apparatus for 24 hours to remove ethanol.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by silica (B1680970) gel chromatography (Ethyl acetate (B1210297)/Hexanes gradient) to afford the chiral bicyclic lactam.
Protocol 2: Diastereoselective Alkylation
-
A solution of the chiral bicyclic lactam (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) (20 mL/mmol) is cooled to -78 °C under an argon atmosphere.
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) is added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes.
-
The electrophile (1.2 eq) is added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL/mmol) and allowed to warm to room temperature.
-
The aqueous layer is extracted with ethyl acetate (3 x 10 mL/mmol).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The diastereomeric ratio of the crude product is determined by ¹H NMR spectroscopy or chiral HPLC analysis. The product is then purified by silica gel chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
-
The purified alkylated lactam (1.0 eq) is dissolved in a mixture of acetic acid and water (2:1, 10 mL/mmol).
-
The solution is heated to reflux for 12 hours.
-
The reaction mixture is cooled to room temperature and the acetic acid is removed under reduced pressure.
-
The aqueous solution is washed with diethyl ether to remove the chiral auxiliary.
-
The aqueous layer is then concentrated to yield the crude α-amino acid, which can be further purified by recrystallization or ion-exchange chromatography.
-
The organic layer containing the chiral auxiliary can be washed with a saturated aqueous sodium bicarbonate solution, dried, and concentrated to recover the auxiliary.
Visualizations
Caption: Hypothetical workflow for the diastereoselective synthesis of α-amino acids using a chiral auxiliary derived from 1,2-dimethoxycyclohexane.
Caption: Proposed model for the origin of diastereoselectivity in the alkylation reaction.
References
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,2-Dimethoxycyclohexane Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in chemical and pharmaceutical sciences for the structural elucidation and stereochemical analysis of organic molecules. This application note provides a detailed guide to the use of various NMR techniques for the differentiation and characterization of the cis and trans isomers of 1,2-dimethoxycyclohexane. The spatial orientation of the two methoxy (B1213986) groups on the cyclohexane (B81311) ring significantly influences the chemical environment of the constituent protons and carbons, leading to distinct NMR spectra for each isomer. Understanding these differences is crucial for confirming stereochemistry, assessing conformational dynamics, and ensuring isomeric purity in research, development, and quality control settings.
This document outlines the theoretical basis for spectral differentiation, provides detailed experimental protocols for key one-dimensional (1D) and two-dimensional (2D) NMR experiments, and presents expected data in a clear, tabular format for easy comparison.
Principles of Isomer Differentiation by NMR
The key to distinguishing between cis- and trans-1,2-dimethoxycyclohexane lies in the analysis of chemical shifts, coupling constants, and through-space correlations.
-
Chemical Shifts (δ): The electronic environment of a nucleus determines its resonance frequency. In the chair conformation of the cyclohexane ring, substituents can be in either axial or equatorial positions. Axial protons are typically shielded (appear at a lower ppm) compared to equatorial protons. The orientation of the methoxy groups in the cis and trans isomers leads to different shielding and deshielding effects on the ring protons and carbons.
-
Coupling Constants (J): The magnitude of the through-bond coupling between adjacent protons (vicinal coupling, ³J) is dependent on the dihedral angle between them, as described by the Karplus relationship. For instance, a large coupling constant (typically 8-13 Hz) is observed for diaxial protons (180° dihedral angle), while smaller coupling constants (typically 1-5 Hz) are seen for axial-equatorial and equatorial-equatorial protons (around 60° dihedral angle).
-
Nuclear Overhauser Effect (NOE): This through-space effect allows for the determination of the spatial proximity of nuclei. For the cis isomer, NOE correlations are expected between the protons of the two methoxy groups, as well as between the methoxy protons and adjacent axial ring protons on the same face of the ring. In the more stable diequatorial conformation of the trans isomer, such correlations between the methoxy groups would be absent.
Data Presentation
Due to the limited availability of experimentally derived and assigned public data for 1,2-dimethoxycyclohexane isomers, the following tables present estimated ¹H and ¹³C NMR chemical shifts and representative coupling constants. These values are based on established principles for substituted cyclohexanes and serve as a guide for spectral interpretation. Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Estimated ¹H NMR Data for 1,2-Dimethoxycyclohexane Isomers
| Isomer | Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Estimated Coupling Constants (J, Hz) |
| cis | H-1, H-2 | 3.2 - 3.4 | m | - |
| -OCH₃ | 3.3 - 3.5 | s | - | |
| Cyclohexyl (H-3 to H-6) | 1.2 - 1.8 | m | - | |
| trans | H-1, H-2 | 3.0 - 3.2 | m | ³J(H1a,H2a) ≈ 8-10, ³J(H1e,H2a) ≈ 2-4 |
| -OCH₃ | 3.3 - 3.5 | s | - | |
| Cyclohexyl (H-3 to H-6) | 1.1 - 2.1 | m | - |
Table 2: Estimated ¹³C NMR Data for 1,2-Dimethoxycyclohexane Isomers
| Isomer | Carbon | Estimated Chemical Shift (δ, ppm) |
| cis | C-1, C-2 | 78 - 82 |
| -OCH₃ | 56 - 58 | |
| C-3, C-6 | 28 - 32 | |
| C-4, C-5 | 23 - 27 | |
| trans | C-1, C-2 | 82 - 86 |
| -OCH₃ | 57 - 59 | |
| C-3, C-6 | 30 - 34 | |
| C-4, C-5 | 24 - 28 |
Experimental Protocols
The following are detailed protocols for the key NMR experiments used to analyze 1,2-dimethoxycyclohexane isomers.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the 1,2-dimethoxycyclohexane isomer and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆, or Acetone-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. It is advisable to filter the solution through a small plug of cotton or glass wool in the pipette to remove any particulate matter.
-
Add Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
1D ¹H NMR Spectroscopy
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 10-12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8-16, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
1D ¹³C NMR Spectroscopy
-
Instrument Setup: Use the same sample and maintain the lock and shim from the ¹H NMR experiment.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).
-
Spectral Width (SW): Approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): 128-1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent peak.
-
2D COSY (Correlation Spectroscopy)
-
Instrument Setup: Use the same sample and maintain the lock and shim.
-
Acquisition Parameters:
-
Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf on Bruker instruments).
-
Spectral Widths (SW1, SW2): Set to the same range as the ¹H NMR spectrum (e.g., 10 ppm).
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 2-8 per increment.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum if necessary.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Instrument Setup: Use the same sample and maintain the lock and shim.
-
Acquisition Parameters:
-
Pulse Program: A standard NOESY pulse sequence (e.g., noesygpph on Bruker instruments).
-
Spectral Widths (SW1, SW2): Set to the same range as the ¹H NMR spectrum.
-
Mixing Time (d8 or mix time): This is a crucial parameter. For small molecules like 1,2-dimethoxycyclohexane, a mixing time of 500-800 ms (B15284909) is a good starting point.
-
Number of Increments (TD in F1): 256-512.
-
Number of Scans (NS): 4-16 per increment.
-
-
Data Processing:
-
Apply a 2D Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Visualization of Experimental Workflow and Data Interpretation
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of 1,2-dimethoxycyclohexane isomers.
Caption: Workflow for NMR analysis of isomers.
Signaling Pathway for Isomer Differentiation
The logical process for differentiating the cis and trans isomers based on NMR data is outlined below.
Caption: Logic for isomer differentiation by NMR.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the analysis and differentiation of cis and trans isomers of 1,2-dimethoxycyclohexane. By carefully analyzing chemical shifts, coupling constants, and NOE correlations, researchers can unambiguously determine the stereochemistry and gain insights into the conformational preferences of these molecules. The protocols and guidelines presented in this application note offer a robust framework for obtaining high-quality NMR data and interpreting it effectively in a research or industrial setting.
Application Note: Determination of 1,2-Dimethoxycyclohexane Purity via Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative purity assessment of 1,2-dimethoxycyclohexane. The protocol outlines sample preparation, instrument parameters, and data analysis procedures to ensure accurate and reproducible results. This method is crucial for quality control in chemical synthesis and drug development processes where the purity of reagents and intermediates is paramount.
Introduction
1,2-Dimethoxycyclohexane is a cyclic ether that can exist as both cis and trans isomers. It finds application as a solvent and as an intermediate in the synthesis of various organic molecules, including pharmaceuticals. The purity of 1,2-dimethoxycyclohexane is a critical parameter that can influence the yield and purity of subsequent products. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for purity determination.[1][2] This method allows for the separation of the main component from its impurities, their identification based on their mass spectra, and the quantification of their relative abundance.
Experimental Protocol
Materials and Reagents
-
Sample: 1,2-Dimethoxycyclohexane (to be analyzed)
-
Solvent: Dichloromethane (B109758) (CH₂Cl₂), HPLC grade or equivalent
-
Reference Standard (optional): 1,2-Dimethoxycyclohexane, analytical standard grade
-
Internal Standard (optional): A non-interfering compound with a known concentration and a retention time distinct from the analyte and expected impurities.
Sample Preparation
-
Accurately weigh approximately 10 mg of the 1,2-dimethoxycyclohexane sample into a 10 mL volumetric flask.
-
Dissolve the sample in dichloromethane and dilute to the mark. This results in a concentration of approximately 1 mg/mL.
-
If using an internal standard, add a known amount to the sample solution.
-
Gently vortex the solution to ensure homogeneity.
-
Filter the solution through a 0.22 µm syringe filter into a 2 mL GC vial to remove any particulate matter.
GC-MS Instrumentation and Conditions
A standard GC-MS system equipped with a capillary column is suitable for this analysis. The following parameters are recommended as a starting point and may require optimization based on the specific instrument.
| Parameter | Condition |
| Gas Chromatograph | |
| Column | Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 35 - 300 |
| Solvent Delay | 3 minutes |
Data Analysis and Purity Calculation
The purity of 1,2-dimethoxycyclohexane is determined by calculating the relative peak area percentage from the total ion chromatogram (TIC).
Purity (%) = (Area of 1,2-dimethoxycyclohexane peak / Total area of all peaks (excluding the solvent peak)) x 100
The main peak corresponding to 1,2-dimethoxycyclohexane should be identified by its retention time and its mass spectrum. The mass spectrum of cis-1,2-dimethoxycyclohexane shows characteristic fragment ions.[3] While a library search can be used for initial identification, manual verification of the fragmentation pattern is recommended.
Expected Mass Spectral Data for cis-1,2-Dimethoxycyclohexane: [3]
| m/z | Relative Abundance (%) | Possible Fragment Ion |
| 144 | ~5 | [M]⁺ (Molecular Ion) |
| 113 | ~40 | [M - OCH₃]⁺ |
| 81 | ~100 | [C₆H₉]⁺ |
| 71 | ~85 | [M - OCH₃ - C₂H₄]⁺ |
| 58 | ~95 | [C₃H₆O]⁺ |
| 45 | ~70 | [CH₃O=CH₂]⁺ |
Note: The mass spectrum of the trans-isomer is expected to be very similar due to similar fragmentation pathways.
Potential impurities arising from the Williamson ether synthesis of 1,2-dimethoxycyclohexane from 1,2-cyclohexanediol (B165007) may include:
-
Unreacted 1,2-cyclohexanediol: This is a more polar compound and will likely have a different retention time.
-
2-Methoxycyclohexanol (Monomethylated intermediate): This will have a molecular weight of 130.2 g/mol .
-
Cyclohexene ethers (Elimination byproducts): These would result from elimination reactions and would have a lower molecular weight.
The mass spectra of any impurity peaks should be analyzed to aid in their identification.
Data Presentation
The quantitative results of the purity analysis should be summarized in a clear and structured table.
Table 1: Purity Analysis of 1,2-Dimethoxycyclohexane Samples
| Sample ID | Retention Time of 1,2-Dimethoxycyclohexane (min) | Peak Area of 1,2-Dimethoxycyclohexane | Total Peak Area (excluding solvent) | Purity (%) |
| Sample A | e.g., 10.5 | e.g., 5,820,000 | e.g., 6,000,000 | e.g., 97.0 |
| Sample B | e.g., 10.5 | e.g., 5,950,000 | e.g., 6,010,000 | e.g., 99.0 |
| Reference Std | e.g., 10.5 | e.g., 5,990,000 | e.g., 6,000,000 | e.g., 99.8 |
Visualization of Experimental Workflow and Logic
To clearly illustrate the experimental process and the logic behind the purity determination, the following diagrams are provided.
Caption: Experimental workflow for GC-MS purity analysis of 1,2-dimethoxycyclohexane.
Caption: Logical relationship for purity determination by GC-MS peak area normalization.
Conclusion
The described GC-MS method provides a reliable and robust approach for determining the purity of 1,2-dimethoxycyclohexane. The detailed protocol for sample preparation, instrument parameters, and data analysis ensures accurate and reproducible results, which are essential for quality control in research and development settings. The ability to identify potential impurities through mass spectrometry adds a significant advantage to this method, allowing for a comprehensive understanding of the sample's composition.
References
Application Note: Chiral Separation of 1,2-Dimethoxycyclohexane Enantiomers by High-Performance Liquid Chromatography
Introduction
1,2-Dimethoxycyclohexane is a chiral molecule existing as a pair of enantiomers. In the pharmaceutical and chemical industries, the stereochemistry of such molecules can significantly influence their biological activity, toxicity, and overall properties. Consequently, the accurate separation and quantification of the individual enantiomers are crucial for research, development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for achieving this separation.[1][2] This document provides a detailed protocol for the chiral separation of 1,2-dimethoxycyclohexane enantiomers based on established methods for structurally similar cyclic ethers and non-functionalized cycloalkanes.
Principle of Chiral HPLC
The separation of enantiomers via chiral HPLC is achieved through the differential interaction between the enantiomers and a chiral stationary phase. This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times for each enantiomer and thus enabling their separation.[1] Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209), are widely recognized for their broad applicability in separating a diverse range of chiral compounds and are a recommended starting point for this analysis.[3][4][5]
Recommended Chiral Stationary Phase (CSP)
For the separation of 1,2-dimethoxycyclohexane, a polysaccharide-based CSP is proposed due to its proven effectiveness with cyclic and ether-containing molecules. A common choice for initial screening would be a column with a cellulose or amylose derivative coated or immobilized on a silica (B1680970) support. An example of a suitable column would be one based on cellulose tris(3,5-dimethylphenylcarbamate).
Chromatographic Mode
Normal Phase (NP) chromatography is often the preferred mode for the chiral separation of moderately polar to non-polar compounds like 1,2-dimethoxycyclohexane. This mode typically employs non-polar mobile phases, such as mixtures of alkanes (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol). The use of these solvents can enhance the chiral recognition capabilities of polysaccharide-based CSPs.
Experimental Protocol
This section provides a detailed methodology for the chiral separation of 1,2-dimethoxycyclohexane enantiomers using HPLC with a polysaccharide-based chiral stationary phase.
1. Materials and Reagents
-
Racemic 1,2-dimethoxycyclohexane standard
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
Methanol (for sample preparation, if necessary)
-
A suitable chiral stationary phase column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate), 250 mm x 4.6 mm, 5 µm particle size)
2. Instrumentation
-
A standard HPLC system equipped with:
-
A binary or quaternary pump
-
A manual or autosampler injector
-
A column thermostat
-
A UV-Vis or Refractive Index (RI) detector. Since 1,2-dimethoxycyclohexane lacks a strong chromophore, an RI detector may be more suitable. If a UV detector is used, detection might be possible at a low wavelength (e.g., 200-220 nm).
-
3. Sample Preparation
-
Prepare a stock solution of racemic 1,2-dimethoxycyclohexane at a concentration of 1.0 mg/mL in the mobile phase or a compatible solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. HPLC Conditions
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate) (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: Refractive Index (RI) or UV at 210 nm
-
Injection Volume: 10 µL
5. System Equilibration and Analysis
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
6. Data Analysis
-
Identify and integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), separation factor (α), and peak asymmetry for each peak.
-
Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. A value of R_s ≥ 1.5 indicates baseline separation.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is necessary for any separation.
-
Data Presentation
The following table summarizes representative quantitative data that could be expected from a successful chiral separation of 1,2-dimethoxycyclohexane enantiomers under the proposed conditions.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 8.5 | 10.2 |
| Resolution (R_s) | \multicolumn{2}{c | }{1.8} |
| Separation Factor (α) | \multicolumn{2}{c | }{1.25} |
| Tailing Factor | 1.1 | 1.2 |
Note: The data presented in this table is hypothetical and serves as an illustrative example of a successful separation.
Method Optimization
If the initial separation is not satisfactory (e.g., low resolution or long analysis time), the following parameters can be adjusted:
-
Mobile Phase Composition: Vary the ratio of n-hexane to isopropanol. Increasing the percentage of isopropanol will generally decrease retention times but may also affect resolution.
-
Flow Rate: A lower flow rate can sometimes improve resolution, but it will increase the analysis time.
-
Column Temperature: Adjusting the column temperature can influence the thermodynamics of the chiral recognition process and thereby affect the separation.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of 1,2-dimethoxycyclohexane enantiomers by HPLC.
Caption: Workflow for the chiral HPLC separation of 1,2-dimethoxycyclohexane.
References
Application Notes and Protocols for the Use of 1,2-Dimethoxycyclohexane in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental tool in organic synthesis for the formation of carbon-carbon bonds. The choice of solvent is critical as it influences the formation, stability, and reactivity of the Grignard reagent. While traditionally ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are used, there is a continuous search for alternative solvents that can offer improved performance and safety profiles.[1] 1,2-Dimethoxycyclohexane, a cyclic diether, presents itself as a potentially advantageous solvent for Grignard reactions due to its bidentate chelating ability, which can enhance the solubility and reactivity of the organomagnesium species. This document provides detailed application notes and a generalized protocol for the use of 1,2-dimethoxycyclohexane in Grignard reactions.
Advantages of 1,2-Dimethoxycyclohexane as a Grignard Solvent
Based on the properties of analogous diether solvents like 1,2-dimethoxyethane (B42094) (DME)[2], 1,2-dimethoxycyclohexane is expected to offer several benefits:
-
Enhanced Reactivity: As a bidentate ligand, 1,2-dimethoxycyclohexane can effectively chelate the magnesium center of the Grignard reagent. This chelation can increase the nucleophilicity of the organic group, potentially leading to faster reaction rates and higher yields.[2]
-
Improved Solubility: The chelating effect can also enhance the solubility of the Grignard reagent, which is particularly beneficial for the formation of reagents from less reactive organic halides.
-
Higher Boiling Point: Compared to diethyl ether (b.p. 34.6 °C), 1,2-dimethoxycyclohexane has a higher boiling point, allowing for reactions to be conducted at elevated temperatures, which can be necessary for less reactive substrates.
-
Influence on Schlenk Equilibrium: The solvent plays a crucial role in the Schlenk equilibrium, which governs the distribution of organomagnesium species in solution.[3] The strong coordination of 1,2-dimethoxycyclohexane may shift the equilibrium towards more reactive monomeric species.
Data Presentation
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1,2-Dimethoxycyclohexane | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Tetrahydrofuran (THF) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Diethyl Ether (Et₂O) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| 2-Methyltetrahydrofuran (2-MeTHF) | [Experimental Data] | [Experimental Data] | [Experimental Data] |
Experimental Protocols
The following is a generalized protocol for a Grignard reaction using 1,2-dimethoxycyclohexane. This protocol should be adapted and optimized for specific substrates and reaction scales.
Materials:
-
Magnesium turnings
-
Organic halide (e.g., bromobenzene)
-
Electrophile (e.g., benzophenone)
-
Anhydrous 1,2-dimethoxycyclohexane
-
Iodine crystal (as an initiator)
-
Anhydrous work-up solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert gas (e.g., Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line
-
Glassware for work-up (separatory funnel, Erlenmeyer flasks)
Protocol:
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of inert gas to exclude moisture.
-
Initiation: Place magnesium turnings (1.2 equivalents) in the three-necked flask. Add a small crystal of iodine.
-
Solvent Addition: Add anhydrous 1,2-dimethoxycyclohexane to the flask to cover the magnesium turnings.
-
Addition of Organic Halide: Dissolve the organic halide (1.0 equivalent) in anhydrous 1,2-dimethoxycyclohexane in the dropping funnel. Add a small portion of this solution to the magnesium suspension.
-
Reaction Initiation: The reaction is initiated by the disappearance of the iodine color and the observation of gentle refluxing. If the reaction does not start, gentle heating or the addition of a few drops of 1,2-dibromoethane (B42909) may be necessary.[1][4]
-
Completion of Grignard Formation: Once initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating until the magnesium is consumed.
Part 2: Reaction with the Electrophile
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Addition of Electrophile: Dissolve the electrophile (e.g., benzophenone, 1.0 equivalent) in anhydrous 1,2-dimethoxycyclohexane and add it dropwise to the stirred Grignard reagent solution. The reaction is often exothermic.[5]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
Part 3: Work-up
-
Quenching: Cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like diethyl ether.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by an appropriate method, such as recrystallization or column chromatography.
Mandatory Visualization
Diagram 1: Logical Workflow for a Grignard Reaction using 1,2-Dimethoxycyclohexane
Caption: Workflow for Grignard reaction.
Diagram 2: Signaling Pathway - Chelation Effect of 1,2-Dimethoxycyclohexane
Caption: Chelation enhances Grignard reactivity.
References
Application Notes and Protocols: Electrochemical Stability of 1,2-Dimethoxycyclohexane in Battery Electrolytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dimethoxycyclohexane is a cyclic diether that presents potential as a solvent for electrolytes in lithium-ion and other next-generation battery systems. Its molecular structure, featuring two methoxy (B1213986) groups on a cyclohexane (B81311) ring, suggests the possibility of good ion solvation and potentially favorable electrochemical stability. The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition.[1] Operating a battery outside of this window can lead to irreversible capacity loss, poor cycle life, and safety hazards.[2]
Data Presentation: Electrochemical Stability of Ether-Based Electrolytes
The electrochemical stability of an electrolyte is typically determined by linear sweep voltammetry (LSV) or cyclic voltammetry (CV). The anodic (oxidation) and cathodic (reduction) limits are defined as the potentials at which a significant increase in current is observed, indicating electrolyte decomposition. The table below summarizes the electrochemical stability data for common ether solvents used in lithium battery electrolytes. This data provides a reasonable estimation of the expected performance of 1,2-dimethoxycyclohexane. Ethers are generally known for their excellent reductive stability but are often limited by their oxidative stability, which is typically below 4.0 V versus Li/Li⁺.[3]
| Solvent | Supporting Electrolyte | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Electrochemical Window (V) | Reference Electrode | Working Electrode |
| 1,2-Dimethoxyethane (DME) | 1 M LiTFSI | ~4.0 | ~0.0 | ~4.0 | Li | Pt |
| Tetrahydrofuran (THF) | 1 M LiTFSI | ~3.8 | ~0.0 | ~3.8 | Li | Pt |
| 2-Methyltetrahydrofuran (2-MeTHF) | 1 M LiTFSI | ~4.2 | ~0.0 | ~4.2 | Li | Pt |
| 1,3-Dioxolane (DOL) | 1 M LiTFSI | ~4.5 | ~0.0 | ~4.5 | Li | Pt |
Note: The exact values for anodic and cathodic limits can vary depending on the supporting salt, electrode material, and the cutoff current density used to define the limit.
Experimental Protocols
To determine the electrochemical stability window of a 1,2-dimethoxycyclohexane-based electrolyte, the following experimental protocols are recommended.
Electrolyte Preparation
Objective: To prepare a 1 M LiPF₆ solution in 1,2-dimethoxycyclohexane.
Materials:
-
1,2-Dimethoxycyclohexane (battery grade, <20 ppm H₂O)
-
Lithium hexafluorophosphate (B91526) (LiPF₆) (battery grade)
-
Argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm
-
Volumetric flasks and magnetic stirrer
Protocol:
-
Transfer a known volume of 1,2-dimethoxycyclohexane into a volumetric flask inside the glovebox.
-
Calculate the mass of LiPF₆ required to achieve a 1 M concentration.
-
Slowly add the LiPF₆ to the solvent while stirring with a magnetic stir bar until fully dissolved.
-
Allow the solution to equilibrate to room temperature.
Electrochemical Cell Assembly
Objective: To assemble a three-electrode electrochemical cell for voltammetric analysis.
Materials:
-
Three-electrode electrochemical cell (e.g., Swagelok-type or coin cell with a reference electrode feedthrough)
-
Working Electrode: Glassy carbon, platinum, or a relevant cathode material (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ coated on aluminum foil)
-
Counter Electrode: Lithium metal foil
-
Reference Electrode: Lithium metal foil
-
Separator: Microporous polypropylene (B1209903) or glass fiber separator
-
Prepared electrolyte
Protocol:
-
Inside the argon-filled glovebox, place the working electrode at the bottom of the cell.
-
Place a separator on top of the working electrode.
-
Add a few drops of the prepared electrolyte to wet the separator and working electrode.
-
Place the lithium metal reference electrode adjacent to the working electrode, ensuring it does not touch.
-
Place another separator on top of the reference and working electrodes.
-
Add a few more drops of electrolyte.
-
Place the lithium metal counter electrode on top of the separator.
-
Seal the cell according to the manufacturer's instructions.
Linear Sweep Voltammetry (LSV) for Anodic Stability
Objective: To determine the oxidative stability limit of the electrolyte.
Instrumentation:
-
Potentiostat/Galvanostat
Protocol:
-
Connect the assembled cell to the potentiostat.
-
Set the potentiostat to perform a linear sweep voltammetry measurement.
-
Define the potential range, starting from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li⁺).
-
Set a slow scan rate, typically 0.1 to 1.0 mV/s, to minimize capacitive currents.
-
Initiate the potential sweep and record the resulting current.
-
The anodic limit is determined as the potential at which the current density reaches a predefined threshold (e.g., 0.01-0.1 mA/cm²).
Linear Sweep Voltammetry (LSV) for Cathodic Stability
Objective: To determine the reductive stability limit of the electrolyte.
Protocol:
-
Use the same cell setup as for the anodic stability test.
-
Set the potentiostat to perform a linear sweep voltammetry measurement.
-
Define the potential range, starting from the OCV down to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
Use a slow scan rate (e.g., 0.1 to 1.0 mV/s).
-
Initiate the potential sweep and record the current.
-
The cathodic limit is the potential at which a sharp increase in cathodic current is observed, corresponding to the reduction of the electrolyte or lithium plating.
Cyclic Voltammetry (CV)
Objective: To assess the overall electrochemical stability and reversibility of any decomposition reactions.
Protocol:
-
Use the same cell setup.
-
Set the potentiostat for a cyclic voltammetry measurement.
-
Define a potential window that encompasses the expected stability range (e.g., from 0.0 V to 5.0 V vs. Li/Li⁺).
-
Set a suitable scan rate (e.g., 1 mV/s).
-
Run several cycles to observe the evolution of the voltammogram. A stable electrolyte will show a flat, featureless current response within its stability window.
Mandatory Visualizations
Caption: Experimental workflow for determining the electrochemical stability window.
Caption: Relationship between ESW and battery performance metrics.
References
Application Notes and Protocols: The Role of 1,2-Dimethoxycyclohexane in Solid Electrolyte Interphase (SEI) Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solid electrolyte interphase (SEI) is a critical component in lithium-ion batteries, governing stability, cycle life, and safety. Its formation and composition are highly dependent on the electrolyte formulation, including the solvents and additives used. This document explores the potential role of 1,2-dimethoxycyclohexane (DMC) as an electrolyte additive or co-solvent in tailoring the SEI for enhanced battery performance. While direct research on 1,2-dimethoxycyclohexane is limited, we can infer its behavior and potential benefits by drawing parallels with structurally related and well-studied ether-based solvents like 1,2-dimethoxyethane (B42094) (DME) and 1,2-dimethoxypropane. The bulky cyclohexane (B81311) backbone of DMC is hypothesized to introduce significant steric effects, influencing Li-ion solvation and promoting the formation of a robust, anion-derived SEI.
Hypothesized Performance Enhancement Mechanisms
The addition of 1,2-dimethoxycyclohexane to a standard lithium-ion battery electrolyte is proposed to improve performance through several mechanisms:
-
SEI Modification: As a cyclic ether, DMC is expected to participate in the formation of the SEI layer on the anode. Its decomposition products are anticipated to contribute to a more stable and uniform SEI. The bulky cyclohexane group may lead to a less dense, but mechanically more flexible, SEI, better accommodating the volume changes of the anode during lithiation and delithiation.
-
Altered Li⁺ Solvation: The steric hindrance from the cyclohexane ring in 1,2-dimethoxycyclohexane is expected to weaken its Li⁺ solvation capability compared to linear ethers like DME. This can promote the formation of contact ion pairs (CIPs) or aggregate (AGGs) in the electrolyte, which can influence the SEI composition to be more anion-derived and inorganic in nature, potentially enhancing its stability.
-
Electrochemical Stability: The electrochemical stability of DMC will be a critical factor. While ethers are generally more stable against reduction than carbonates, the specific decomposition pathway of DMC on the anode will determine the final composition and quality of the SEI.
Quantitative Data Summary
| Performance Metric | Standard Electrolyte (e.g., 1M LiPF6 in EC/DEC) | Electrolyte with DME | Proposed Electrolyte with 1,2-Dimethoxycyclohexane |
| First Cycle Coulombic Efficiency (%) | ~85-90 | ~88-92 | Potentially >90 |
| Capacity Retention after 200 cycles (%) | ~80-85 | ~85-90 | Potentially >90 |
| Interfacial Resistance (Ω) | High | Moderate | Potentially Low |
| SEI Composition | Carbonate reduction products (e.g., Li2CO3, ROLi) | Includes ether decomposition products | Expected to be rich in inorganic species (e.g., LiF from salt anion reduction) and organic fragments from DMC decomposition. |
Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Environment: All procedures must be performed in an argon-filled glovebox with oxygen and water levels below 0.5 ppm.
-
Baseline Electrolyte: Prepare a baseline electrolyte by dissolving 1 M LiPF6 in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC).
-
DMC-Containing Electrolyte: Prepare the experimental electrolyte by adding 1,2-dimethoxycyclohexane to the baseline electrolyte at various weight percentages (e.g., 2%, 5%, 10%).
-
Homogenization: Stir the prepared electrolytes overnight at room temperature to ensure complete dissolution and homogeneity.
Protocol 2: Coin Cell Assembly
-
Electrodes: Use graphite (B72142) as the anode and LiNiMnCoO2 (NMC) or LiCoO2 (LCO) as the cathode.
-
Assembly: Assemble CR2032-type coin cells in an argon-filled glovebox. The standard assembly consists of a cathode, a separator (e.g., Celgard 2400), and a lithium metal counter electrode for half-cell testing, or a graphite anode for full-cell testing.
-
Electrolyte Addition: Add a few drops of the designated electrolyte to the separator to ensure complete wetting.
-
Crimping: Crimp the coin cells to ensure a hermetic seal.
-
Resting: Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure full electrolyte penetration into the electrodes.
Protocol 3: Electrochemical Testing
-
Formation Cycles: Perform two formation cycles at a C/20 rate in the voltage range of 0.01-1.5 V vs. Li/Li+ for the anode half-cell. This is crucial for the initial formation of a stable SEI layer.
-
Cycling Performance: Cycle the cells at a C/5 charge and discharge rate between 3.0 V and 4.2 V for at least 200 cycles. Record the charge and discharge capacities for each cycle to determine coulombic efficiency and capacity retention.
-
Rate Capability: Test the rate capability by charging the cells at a C/5 rate and discharging at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C).
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge (SOC) to investigate the interfacial resistance.
Protocol 4: SEI Characterization (Post-mortem Analysis)
-
Cell Disassembly: After cycling, carefully disassemble the coin cells inside an argon-filled glovebox.
-
Electrode Harvesting: Harvest the anode and gently rinse it with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte.
-
Drying: Allow the anode to dry completely inside the glovebox.
-
X-ray Photoelectron Spectroscopy (XPS):
-
Transfer the dried anode to the XPS chamber using an airtight transfer vessel to prevent air exposure.
-
Acquire survey spectra to identify the elemental composition of the SEI.
-
Obtain high-resolution spectra for C 1s, O 1s, F 1s, and Li 1s to determine the chemical species present in the SEI.
-
Use argon ion sputtering to perform depth profiling and understand the layered structure of the SEI.
-
-
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM):
-
Use SEM to observe the surface morphology of the SEI on the anode.
-
Employ TEM on cross-sections of the anode (prepared by focused ion beam milling) to visualize the thickness and structure of the SEI layer.
-
Visualizations
Caption: Proposed SEI formation mechanism with 1,2-dimethoxycyclohexane.
Caption: Experimental workflow for evaluating 1,2-dimethoxycyclohexane.
Caption: Logical flow from molecular structure to battery performance.
Troubleshooting & Optimization
troubleshooting side reactions in 1,2-dimethoxycyclohexane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1,2-dimethoxycyclohexane, primarily via the Williamson ether synthesis from 1,2-cyclohexanediol (B165007).
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in the synthesis of 1,2-dimethoxycyclohexane?
Low yields can stem from several factors, with the most common being incomplete deprotonation of the starting 1,2-cyclohexanediol, the presence of moisture, and competing side reactions.[1] For the Williamson ether synthesis, the diol must be fully converted to its dialkoxide to react with the methylating agent.
-
Incomplete Deprotonation: Using a base that is not strong enough, or using an insufficient amount, will result in unreacted starting material. Strong bases like sodium hydride (NaH) are highly effective for this transformation.[2]
-
Moisture: Water will react with and consume strong bases like NaH, preventing the deprotonation of the diol.[2] It is critical to use anhydrous solvents and thoroughly dried glassware.
-
Side Reactions: The primary competing side reaction is E2 elimination, especially when using secondary alkyl halides, which leads to the formation of alkenes.[1]
Q2: My analysis shows the presence of an alkene byproduct. How can I prevent this?
The formation of an alkene byproduct is a classic example of an E2 elimination reaction competing with the desired SN2 substitution.[1] The alkoxide formed from 1,2-cyclohexanediol is a strong base and can abstract a proton from the methylating agent, leading to elimination.
To minimize this side reaction:
-
Control Temperature: Lower reaction temperatures generally favor the SN2 reaction over E2 elimination.[1]
-
Choice of Methylating Agent: While methyl halides are primary and less prone to elimination than secondary or tertiary halides, the choice of leaving group can still have an impact.[1][3] Methyl iodide (CH₃I) is a common and effective choice.[4]
-
Solvent Selection: Polar aprotic solvents such as DMF or DMSO are preferred as they effectively solvate the cation, leaving a more reactive "naked" alkoxide anion to participate in the SN2 reaction.[1]
Q3: The reaction is sluggish, and a significant amount of 1,2-cyclohexanediol remains unreacted. What steps should I take?
A sluggish or incomplete reaction is typically related to reaction kinetics and conditions.
-
Base Strength & Equivalents: Ensure you are using a sufficiently strong base, like sodium hydride (NaH), to deprotonate the diol.[2] At least two equivalents of the base are required to deprotonate both hydroxyl groups. Using a slight excess (e.g., 2.2 to 2.5 equivalents) can help drive the reaction to completion.[2]
-
Deprotonation Time: Allow sufficient time for the dialkoxide to form before adding the methylating agent. This typically involves stirring the diol and base together for 1-2 hours.[2]
-
Temperature: While high temperatures can promote elimination, an excessively low temperature may slow the desired SN2 reaction. A typical temperature range for Williamson ether synthesis is between 50 to 100 °C.[2] A gradual increase in temperature may be necessary if the reaction is not proceeding.
Q4: Can I use dimethyl sulfate (B86663) as a methylating agent? Are there specific side reactions to watch for?
Yes, dimethyl sulfate ((CH₃)₂SO₄) is a potent and often-used methylating agent.[5][6] However, it is highly toxic and should be handled with extreme care.[5] While effective for methylation, it can also participate in side reactions. For instance, in the presence of unreacted alcohol and at elevated temperatures, it can form byproducts like dimethyl ether.[5][7] It is crucial to control the stoichiometry and reaction conditions carefully.
Troubleshooting Guide
This section provides a logical workflow for diagnosing and resolving issues during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
- 6. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enovatia.com [enovatia.com]
Technical Support Center: Optimization of 1,2-Dimethoxycyclohexane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of 1,2-dimethoxycyclohexane. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during its synthesis and purification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis of 1,2-dimethoxycyclohexane, primarily via the Williamson ether synthesis from 1,2-cyclohexanediol (B165007).
Question: Why is my yield of 1,2-dimethoxycyclohexane consistently low?
Answer: Low yields in the synthesis of 1,2-dimethoxycyclohexane can stem from several factors. Incomplete deprotonation of the starting diol, competing elimination reactions, and suboptimal reaction conditions are common culprits. To address this, consider the following:
-
Incomplete Deprotonation: Ensure a sufficiently strong base is used to fully deprotonate both hydroxyl groups of the 1,2-cyclohexanediol. Sodium hydride (NaH) is a common and effective choice for this purpose. The completeness of the deprotonation can be visually monitored by the cessation of hydrogen gas evolution.
-
Competing E2 Elimination: The alkoxide intermediate can participate in an E2 elimination reaction with the methylating agent, especially at higher temperatures, leading to the formation of cyclohexene (B86901) derivatives.[1] To minimize this side reaction, it is advisable to maintain a controlled reaction temperature, typically between 0 °C and room temperature.
-
Reaction Conditions: The choice of solvent and reaction time can significantly impact the yield. Polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are preferred as they solvate the cation, leaving a more reactive "naked" alkoxide. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.
Question: My final product is impure. What are the likely contaminants and how can I remove them?
Answer: Impurities in the final product often consist of unreacted starting materials, mono-methylated intermediate (2-methoxycyclohexanol), and byproducts from side reactions.
-
Unreacted 1,2-Cyclohexanediol and 2-Methoxycyclohexanol: These are polar compounds and can be removed by washing the crude product with water or a dilute aqueous base during the work-up.
-
Side-products from Elimination: As mentioned, elimination reactions can generate unsaturated byproducts.
-
Purification: Fractional distillation is an effective method for separating 1,2-dimethoxycyclohexane from less volatile impurities. For high-purity requirements, column chromatography on silica (B1680970) gel can be employed. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically effective.
A general workflow for troubleshooting issues in the synthesis is presented below:
Caption: Troubleshooting workflow for optimizing 1,2-dimethoxycyclohexane synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing 1,2-dimethoxycyclohexane?
A1: The Williamson ether synthesis is a widely used and effective method. This reaction involves the deprotonation of 1,2-cyclohexanediol with a strong base, such as sodium hydride, followed by reaction with a methylating agent like methyl iodide. This SN2 reaction typically provides good yields of the desired ether.[2]
Q2: Which stereoisomer of 1,2-cyclohexanediol (cis or trans) is a better starting material?
A2: Both cis- and trans-1,2-cyclohexanediol (B13532) can be used as starting materials. The stereochemistry of the starting diol will be retained in the final product. Therefore, the choice of starting material depends on the desired stereoisomer of 1,2-dimethoxycyclohexane.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Several safety precautions are crucial:
-
Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.
-
Methyl Iodide (CH3I): This is a toxic and volatile reagent. It should be handled in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like THF and DMF are flammable and should be handled with care.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A sample of the reaction mixture can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., hexane/ethyl acetate). The disappearance of the starting material spot (1,2-cyclohexanediol) and the appearance of the product spot indicate the progress of the reaction. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Experimental Protocols
Synthesis of 1,2-Dimethoxycyclohexane via Williamson Ether Synthesis
This protocol details the synthesis of 1,2-dimethoxycyclohexane from 1,2-cyclohexanediol.
Materials:
-
1,2-Cyclohexanediol (cis or trans)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (2.2 equivalents, washed with anhydrous hexane to remove mineral oil). Anhydrous THF is added to the flask.
-
Formation of the Dialkoxide: A solution of 1,2-cyclohexanediol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The mixture is then allowed to warm to room temperature and stirred until the evolution of hydrogen gas ceases (approximately 1-2 hours).
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (2.5 equivalents) is added dropwise. The reaction is then stirred at room temperature and monitored by TLC until the starting material is consumed (typically 12-24 hours).
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 1,2-dimethoxycyclohexane as a colorless oil.
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for the synthesis and purification of 1,2-dimethoxycyclohexane.
Data Presentation
The following tables summarize key data relevant to the synthesis of 1,2-dimethoxycyclohexane.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 235-238 |
| Methyl Iodide | CH₃I | 141.94 | 42.4 |
| 1,2-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | ~160-165 (estimated) |
| 2-Methoxycyclohexanol | C₇H₁₄O₂ | 130.18 | ~190-195 (estimated) |
Table 2: Influence of Reaction Parameters on Yield and Purity (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Base | NaH (2.2 eq) | KOtBu (2.2 eq) | K₂CO₃ (3.0 eq) |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous DMF |
| Temperature | 0 °C to RT | Room Temperature | 60 °C |
| Reaction Time | 18 hours | 18 hours | 24 hours |
| Yield (%) | 85 | 75 | 40 |
| Purity (%) | >98 | 95 | 80 |
| Major Impurity | 2-Methoxycyclohexanol | 2-Methoxycyclohexanol | 2-Methoxycyclohexanol, Elimination byproducts |
Note: The data in Table 2 is hypothetical and serves to illustrate the expected trends in optimizing the reaction conditions. Actual results may vary.
References
identifying degradation products of 1,2-dimethoxycyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethoxycyclohexane. The information is designed to help identify potential degradation products and troubleshoot related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for 1,2-dimethoxycyclohexane?
Based on its chemical structure, which features two ether functional groups on a cyclohexane (B81311) ring, 1,2-dimethoxycyclohexane is susceptible to degradation primarily through two pathways: hydrolysis and oxidation.
-
Hydrolysis (Acid-Catalyzed): In the presence of an acid, the ether linkages can be protonated, making them susceptible to nucleophilic attack by water. This leads to the cleavage of one or both C-O ether bonds.[1][2][3][4][5]
-
Oxidation: The carbon atoms adjacent to the ether oxygen atoms (α-carbons) are prone to oxidation. This can occur in the presence of oxidizing agents or through auto-oxidation upon exposure to air and light, potentially forming hydroperoxides which can further decompose.[6][7][8][9]
Q2: What specific degradation products can I expect to see under different stress conditions?
The degradation products of 1,2-dimethoxycyclohexane will vary depending on the stress conditions applied. Below is a summary of expected products based on forced degradation studies.
| Stress Condition | Potential Degradation Products |
| Acidic Hydrolysis | 2-Methoxycyclohexanol, Cyclohexane-1,2-diol, Methanol |
| Oxidative Stress | 2-Methoxycyclohexanone, Formic acid methyl ester, various lactones and ring-opened dicarboxylic acids (e.g., adipic acid) |
| Thermal Stress | Similar to oxidative degradation, but potentially with more fragmentation at higher temperatures. |
| Photolytic Stress | Radical-induced degradation products, similar to those from oxidation. |
Q3: What analytical techniques are best suited for identifying and quantifying these degradation products?
A combination of chromatographic and spectroscopic techniques is recommended for the separation and identification of potential degradation products.
| Analytical Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Ideal for identifying volatile and semi-volatile degradation products like 2-methoxycyclohexanol, cyclohexane-1,2-diol, and methanol.[10] |
| High-Performance Liquid Chromatography (HPLC) | Useful for separating more polar, non-volatile degradation products such as diols and carboxylic acids. Reversed-phase HPLC with a polar mobile phase is a common starting point.[11][12][13][14] For very polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) may be more effective.[13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides molecular weight and structural information for the separated components from HPLC, aiding in the definitive identification of degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can be used to elucidate the structure of isolated degradation products. |
Troubleshooting Guides
Problem 1: I am observing unexpected peaks in my chromatogram after storing a solution of 1,2-dimethoxycyclohexane.
-
Possible Cause: The compound may be undergoing auto-oxidation, especially if the solvent is not degassed or if the solution is exposed to light and air. Cyclic ethers are known to form peroxides over time.[6]
-
Troubleshooting Steps:
-
Check for Peroxides: Use a peroxide test strip to check for the presence of peroxides in your sample and solvent.
-
Use Fresh Solvent: Always use freshly opened, high-purity, and, if necessary, degassed solvents.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photolytically induced degradation.
-
Inert Atmosphere: If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: My forced degradation study under acidic conditions is not showing any degradation.
-
Possible Cause: The conditions for acid hydrolysis may not be stringent enough. Ether cleavage requires strong acidic conditions and often elevated temperatures to proceed at a reasonable rate.[1][2][4]
-
Troubleshooting Steps:
-
Increase Acid Concentration: If you are using a dilute acid (e.g., 0.01N HCl), try increasing the concentration (e.g., 0.1N or 1N HCl).
-
Increase Temperature: Heating the reaction mixture can significantly accelerate the rate of hydrolysis. A common starting point is refluxing for several hours.[15]
-
Use a Stronger Acid: Hydrobromic acid (HBr) or hydroiodic acid (HI) are more effective than hydrochloric acid (HCl) for ether cleavage.[2][5]
-
Extend Reaction Time: If increasing the temperature or acid concentration is not desirable, extending the reaction time may be necessary.
-
Problem 3: I am having difficulty separating the polar degradation products using reversed-phase HPLC.
-
Possible Cause: Highly polar analytes, such as cyclohexane-1,2-diol or resulting carboxylic acids, may have poor retention on traditional C18 columns.[12][13]
-
Troubleshooting Steps:
-
Use a More Aqueous Mobile Phase: Increase the percentage of the aqueous component in your mobile phase to improve the retention of polar compounds.
-
Consider a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes.
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is specifically designed for the separation of very polar compounds and may provide better resolution.[13]
-
Use an Ion-Pairing Reagent: For acidic degradation products, an ion-pairing agent in the mobile phase can improve retention and peak shape. Note that these are often not compatible with mass spectrometry.
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation (Acidic Conditions)
-
Sample Preparation: Prepare a solution of 1,2-dimethoxycyclohexane in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 mg/mL.
-
Acidic Stress: To 1 mL of the sample solution, add 1 mL of 1N hydrochloric acid.
-
Incubation: Heat the mixture at 60°C for 24 hours. A control sample with 1 mL of purified water instead of acid should be prepared and kept under the same conditions.
-
Neutralization: After the incubation period, cool the sample to room temperature and neutralize it with an appropriate amount of 1N sodium hydroxide.
-
Analysis: Analyze the stressed and control samples by GC-MS and HPLC-UV/MS to identify and quantify any degradation products.
Protocol 2: Forced Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL solution of 1,2-dimethoxycyclohexane in a suitable solvent (e.g., water/acetonitrile 50:50).
-
Oxidative Stress: To 1 mL of the sample solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours. A control sample without hydrogen peroxide should be stored under the same conditions.
-
Analysis: Analyze the stressed and control samples by HPLC-UV/MS and GC-MS.
Visualizations
Caption: Proposed degradation pathways of 1,2-dimethoxycyclohexane.
Caption: General experimental workflow for identifying degradation products.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. akjournals.com [akjournals.com]
- 7. Oxidation of the Cyclic Ethers 1,4-Dioxane and Tetrahydrofuran by a Monooxygenase in Two Pseudonocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Selective aerobic oxidation of cyclic ethers to lactones over Au/CeO2 without any additives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Comparison of the Retention of Aliphatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Modifiers of the Binary Eluent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. waters.com [waters.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. resolvemass.ca [resolvemass.ca]
Technical Support Center: 1,2-Dimethoxycyclohexane as an Electrolyte Additive
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists utilizing 1,2-dimethoxycyclohexane as an electrolyte additive in lithium-ion batteries.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of 1,2-dimethoxycyclohexane as an electrolyte additive?
A1: 1,2-Dimethoxycyclohexane is investigated as an electrolyte additive with the aim of improving interfacial stability between the electrolyte and the electrodes. As a cyclic ether, it has the potential to modify the composition and properties of the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode, potentially leading to enhanced cycle life and performance.
Q2: What are the potential advantages of using a cyclic ether additive like 1,2-dimethoxycyclohexane?
A2: Cyclic ethers are explored for their potential to:
Q3: What are the known challenges associated with using ether-based electrolytes or additives?
A3: Ether-based electrolytes, in general, can present several challenges, including:
-
Poor oxidative stability, particularly at high voltages (typically above 4.0 V vs Li/Li+).[4][5][6][7]
-
Decomposition on the surface of the cathode.[8]
-
Potential for co-intercalation into graphite (B72142) anodes, leading to exfoliation.[6][7]
-
Susceptibility to ring-opening polymerization, which can increase electrolyte viscosity and impede ion transport.[1][2][3]
Q4: Can the isomeric form (cis vs. trans) of 1,2-dimethoxycyclohexane affect its performance?
A4: While specific studies on 1,2-dimethoxycyclohexane isomers are not prevalent in the search results, the stereochemistry of molecules can influence their electrochemical behavior. The spatial arrangement of the methoxy (B1213986) groups in the cis and trans isomers could affect their interaction with the electrode surfaces, their solvation of lithium ions, and their susceptibility to decomposition. It is plausible that one isomer may form a more stable and effective SEI than the other.
Troubleshooting Guide
Problem 1: Rapid Capacity Fading
Symptoms:
-
Significant drop in discharge capacity within the initial cycles.
-
Poor capacity retention over long-term cycling.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Additive Decomposition: 1,2-dimethoxycyclohexane may be electrochemically unstable at the operating voltage of your system, leading to continuous electrolyte consumption and SEI/CEI degradation. | 1. Verify Electrochemical Stability Window: Perform linear sweep voltammetry (LSV) or cyclic voltammetry (CV) on your electrolyte formulation to determine the oxidation and reduction limits of the additive. 2. Lower Cutoff Voltage: If operating at high voltages, try reducing the upper cutoff voltage to see if capacity retention improves. 3. Vary Additive Concentration: Optimize the concentration of 1,2-dimethoxycyclohexane. A lower concentration might be sufficient to form a stable interface without excessive decomposition. |
| Unstable SEI Formation: The SEI formed by the additive may be mechanically unstable or have poor ionic conductivity, leading to lithium dendrite growth or high interfacial impedance. | 1. Post-mortem Analysis: Analyze the surface of the anode after cycling using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the SEI composition and morphology. 2. Combine with other additives: Consider using 1,2-dimethoxycyclohexane in conjunction with other film-forming additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to create a more robust SEI. |
| Graphite Exfoliation: The ether-based additive may be co-intercalating with lithium ions into the graphite anode, causing structural damage. | 1. Alternative Anode: Test the electrolyte with a different anode material that is less prone to co-intercalation, such as lithium titanate (LTO). 2. Raman Spectroscopy: Use Raman spectroscopy on the graphite anode post-cycling to check for signs of structural disorder. |
Problem 2: Increased Internal Resistance / Poor Rate Capability
Symptoms:
-
Noticeable increase in cell polarization (voltage drop) during charge/discharge.
-
Reduced capacity at higher C-rates.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Thick or Resistive SEI/CEI: The decomposition products of 1,2-dimethoxycyclohexane may form a thick, ionically resistive layer on the electrode surfaces. | 1. Electrochemical Impedance Spectroscopy (EIS): Monitor the change in interfacial impedance over cycling. A significant increase points to a growing or resistive SEI/CEI. 2. Optimize Formation Protocol: Adjust the C-rate and temperature during the initial formation cycles to influence the properties of the SEI. A slower formation rate may lead to a more compact and less resistive SEI. |
| Electrolyte Polymerization: The additive may be undergoing ring-opening polymerization, increasing the viscosity of the electrolyte and hindering ion mobility. | 1. Viscosity Measurement: Measure the viscosity of the electrolyte before and after cycling. 2. Nuclear Magnetic Resonance (NMR) Spectroscopy: Analyze the electrolyte post-cycling to identify any polymeric species. |
Data Presentation
The following tables illustrate the expected trends in battery performance metrics when encountering the issues described above. These are generalized representations and not based on specific experimental data for 1,2-dimethoxycyclohexane.
Table 1: Expected Impact of Additive Decomposition on Capacity Retention
| Cycle Number | Ideal Performance (Stable Additive) | Poor Performance (Decomposing Additive) |
| 1 | 100% | 100% |
| 50 | 98% | 85% |
| 100 | 95% | 70% |
| 200 | 90% | 50% |
Table 2: Expected Impact of a Resistive SEI on Rate Capability
| C-Rate | Ideal Performance (Low-Resistance SEI) | Poor Performance (High-Resistance SEI) |
| 0.1C | 100% | 100% |
| 0.5C | 98% | 90% |
| 1C | 95% | 75% |
| 2C | 88% | 50% |
Experimental Protocols
Protocol 1: Evaluation of Electrochemical Stability Window
-
Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., platinum or glassy carbon), a lithium metal counter electrode, and a lithium metal reference electrode.
-
Electrolyte Preparation: Prepare the electrolyte with the desired concentration of 1,2-dimethoxycyclohexane in a standard carbonate solvent with a lithium salt (e.g., 1 M LiPF6 in EC:DMC).
-
Linear Sweep Voltammetry (LSV): To determine the oxidative stability, scan the potential of the working electrode from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li+) at a slow scan rate (e.g., 1 mV/s). The onset of a sharp increase in current indicates electrolyte oxidation.
-
Cyclic Voltammetry (CV): To determine the reductive stability, cycle the potential of the working electrode between the open-circuit voltage and a low potential (e.g., -0.5 V vs. Li/Li+). The appearance of reduction peaks will indicate the decomposition of electrolyte components.
Protocol 2: Galvanostatic Cycling for Performance Evaluation
-
Cell Assembly: Assemble coin cells (e.g., 2032-type) with the desired anode and cathode materials, a separator, and the electrolyte containing 1,2-dimethoxycyclohexane.
-
Formation Cycles: Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) to form the SEI and CEI.
-
Rate Capability Test: Cycle the cells at progressively higher C-rates (e.g., C/5, C/2, 1C, 2C, 5C) for a set number of cycles at each rate to evaluate the capacity retention under high-power conditions.
-
Long-Term Cycling: Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess the long-term stability and capacity retention.
Visualizations
Caption: Troubleshooting workflow for common issues encountered with 1,2-dimethoxycyclohexane.
Caption: Potential decomposition pathways for 1,2-dimethoxycyclohexane in a lithium-ion battery.
References
- 1. Stable cyclic ether as an electrolyte additive for high-performance lithium metal batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Stable cyclic ether as an electrolyte additive for high-performance lithium metal batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Stable cyclic ether as an electrolyte additive for high-performance lithium metal batteries - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Ether-Based High-Voltage Lithium Metal Batteries: The Road to Commercialization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enabling Ether-Based Electrolytes for Long Cycle Life of Lithium-Ion Batteries at High Charge Voltage | Journal Article | PNNL [pnnl.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Lithium Salt Solubility in 1,2-Dimethoxycyclohexane
This guide provides troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for researchers working on improving the solubility of lithium salts in 1,2-dimethoxycyclohexane. Due to the limited availability of specific data for 1,2-dimethoxycyclohexane, the information provided is largely based on principles and data from analogous ether and carbonate-based electrolyte systems commonly used in lithium-ion battery research.
Frequently Asked Questions (FAQs)
Q1: Why is my lithium salt not dissolving well in 1,2-dimethoxycyclohexane?
A1: The solubility of lithium salts is influenced by several factors. Low solubility in an ether-based solvent like 1,2-dimethoxycyclohexane can be attributed to:
-
Solvent Properties: While ethers are generally good at solvating lithium ions, their dielectric constant and polarity might be insufficient for certain salts, especially those with high lattice energies.[1][2]
-
Lithium Salt Properties: Salts with small, hard anions (like LiF) have very high lattice energies and are often difficult to dissolve in organic solvents.[1] In contrast, salts with larger, more charge-delocalized anions (like LiTFSI or LiPF6) tend to be more soluble.[1][2]
-
Temperature: The dissolution of most lithium salts in organic solvents is an endothermic process, meaning solubility increases with temperature.[1] Your experimental temperature might be too low.
-
Moisture Content: Traces of water can react with some lithium salts (e.g., LiPF6) to form insoluble byproducts like LiF.[3]
Q2: Which lithium salt is most likely to be soluble in 1,2-dimethoxycyclohexane?
A2: Based on data from other non-aqueous solvents, lithium salts with large anions that delocalize the negative charge are generally more soluble.[1][2] Therefore, you are likely to have more success with salts such as:
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Lithium hexafluorophosphate (B91526) (LiPF6)
-
Lithium bis(fluorosulfonyl)imide (LiFSI)
In contrast, simple inorganic salts like lithium fluoride (B91410) (LiF) or lithium carbonate (Li2CO3) are expected to have very low solubility.[4][5][6]
Q3: Can I use additives to improve solubility?
A3: Yes, additives can be a very effective strategy. Common approaches include:
-
Lewis Acids: Small amounts of a Lewis acid, such as aluminum chloride (AlCl3), can help to increase salt dissolution.[7]
-
Nitrate-Based Additives: Lithium nitrate (B79036) (LiNO3) is known to be highly soluble in ether-based electrolytes and can be used as an additive.[8]
-
Film-Forming Additives: While primarily used to form a stable solid electrolyte interphase (SEI) on electrodes, additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) can also influence the overall electrolyte properties.[2]
Q4: How does temperature affect the solubility of lithium salts?
A4: For most lithium salt and organic solvent systems, solubility has a strong positive dependence on temperature.[1] Increasing the temperature of your solution will likely increase the amount of salt that can be dissolved. However, be mindful of the thermal stability of your salt and solvent, as some salts like LiPF6 can decompose at elevated temperatures (e.g., above 70°C), especially in the presence of impurities.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Lithium salt precipitates out of solution over time. | 1. Supersaturated solution.2. Temperature fluctuations.3. Reaction with trace impurities (e.g., water). | 1. Gently heat the solution while stirring to redissolve the salt, then allow it to cool slowly to room temperature.2. Store the electrolyte solution in a temperature-controlled environment.3. Ensure the solvent and salt are thoroughly dried before use.[9] Consider using molecular sieves. |
| The solution remains cloudy or hazy after prolonged stirring. | 1. Incomplete dissolution of the salt.2. Presence of insoluble impurities in the salt or solvent.3. Formation of insoluble byproducts due to reactions. | 1. Increase the temperature or add a co-solvent (see Experimental Protocols).2. Filter the solution through a PTFE syringe filter (0.2-0.5 µm).3. Ensure an inert atmosphere (e.g., argon-filled glovebox) to prevent reactions with air and moisture. |
| The conductivity of the electrolyte is lower than expected. | 1. Low salt concentration.2. High viscosity of the solution.3. Strong ion pairing between Li+ and the anion. | 1. Attempt to increase the salt concentration using the methods described in this guide.2. Add a low-viscosity co-solvent like dimethyl carbonate (DMC) or diethyl carbonate (DEC).[2]3. Choose a salt with a larger anion (e.g., LiTFSI) to reduce ion pairing. Consider using a solvent with a higher dielectric constant as a co-solvent. |
Troubleshooting Workflow for Low Solubility
References
- 1. escholarship.org [escholarship.org]
- 2. A Better Life with Batteries - Key Properties That Qualify Electrolytes to Serve as Lithium-Ion Pathways: Lithium Salts, Solvents, and Additives [inside.lgensol.com]
- 3. Lithium hexafluorophosphate - Wikipedia [en.wikipedia.org]
- 4. [PDF] Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. sop4cv.com [sop4cv.com]
Technical Support Center: Safe Handling of 1,2-Dimethoxycyclohexane
Frequently Asked Questions (FAQs)
Q1: Why is peroxide formation a concern in 1,2-dimethoxycyclohexane?
A1: 1,2-Dimethoxycyclohexane, like other ethers, can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[3][4] This reaction is often initiated or accelerated by light, heat, and the presence of contaminants.[1][3] The accumulation of these peroxides poses a significant safety hazard, as they can detonate upon shock, friction, or heating, which is a particular risk during processes like distillation or evaporation where they can become concentrated.[4][5]
Q2: How can I prevent or minimize peroxide formation in my 1,2-dimethoxycyclohexane solvent?
A2: The primary strategy is to limit exposure to oxygen and light.[3][6]
-
Storage: Store the solvent in a cool, dark, and dry place, preferably in an airtight, opaque or amber-colored container.[6] For long-term storage, using an inert gas like nitrogen or argon to blanket the solvent can be effective.[7]
-
Inhibitors: For many ethers, chemical inhibitors (stabilizers) are added to slow down peroxide formation. Butylated hydroxytoluene (BHT) is a common inhibitor, typically used at concentrations of 1-100 ppm.[1][8][9] If you are distilling the solvent, be aware that this will remove the inhibitor, and it should be added back to the purified solvent if it is to be stored.[1][10]
-
Quantity: Purchase 1,2-dimethoxycyclohexane in small quantities that will be consumed within a short period to avoid prolonged storage.[5]
Q3: How often should I test my 1,2-dimethoxycyclohexane for peroxides?
A3: The frequency of testing depends on the storage conditions and usage.
-
Unopened containers: Test before the manufacturer's expiration date.
-
Opened containers: Test periodically, for instance, every 3 to 6 months, and always before use, especially before any heating, distillation, or evaporation steps.[5][11] Uninhibited ethers can form significant levels of peroxides within days to weeks.[7]
Q4: What are the signs of peroxide formation?
A4: Visual inspection can sometimes reveal the presence of peroxides. Look for:
-
Crystalline solids, either suspended in the liquid or around the cap.[2][3]
-
A viscous or cloudy appearance.[3]
-
Discoloration of the solvent.[1] If any of these signs are present, do not attempt to open or move the container and seek assistance from your institution's environmental health and safety (EHS) office.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Uncertainty about the safety of an old container of 1,2-dimethoxycyclohexane. | The container has been stored for an extended period, the date of opening is unknown, or there are visual signs of peroxide formation (crystals, cloudiness). | Do not open or move the container. [5][6] Contact your EHS office for guidance on safe handling and disposal. |
| A positive test for peroxides is obtained, but the solvent is needed for an experiment. | Peroxide concentration is above the acceptable limit for the intended application. | If the peroxide concentration is below 100 ppm, you can remove the peroxides using the methods described in the "Experimental Protocols" section.[12] After treatment, re-test the solvent to ensure peroxides have been removed to a safe level (typically <10 ppm).[7] If the concentration is high, it is safer to discard the solvent. |
| An experiment is giving unexpected results or low yields. | Peroxides in the solvent can act as unwanted initiators or react with sensitive reagents, interfering with the desired chemical transformation. | Test the 1,2-dimethoxycyclohexane for the presence of peroxides. If peroxides are detected, purify the solvent using an appropriate removal method before use. |
| Need to distill or evaporate 1,2-dimethoxycyclohexane. | Heating or concentrating the solvent can dangerously concentrate any peroxides present, leading to an explosion. | Always test for peroxides immediately before distillation or evaporation. [4][5] Only proceed if the peroxide level is very low (ideally non-detectable). Never distill to dryness; always leave at least 10-20% of the liquid in the distillation flask.[4][6] |
Summary of Quantitative Recommendations
| Parameter | Recommendation | Notes |
| BHT Inhibitor Concentration | 1 - 100 ppm | The optimal concentration can vary. BHT is a free-radical scavenger that prevents the propagation of autoxidation.[1][8][9] |
| Peroxide Action Levels | < 25 ppm: Generally safe for use. 25 - 100 ppm: Use with caution, do not concentrate. > 100 ppm: Hazardous, do not use.[11][12] | These are general guidelines; your institution may have different action levels. |
| Testing Frequency (Opened Container) | Every 3-6 months | More frequent testing is recommended for uninhibited solvents or those stored in suboptimal conditions.[5][11] |
| Distillation Residue | > 10-20% of original volume | Never distill to dryness to avoid concentrating peroxides.[4][6] |
Experimental Protocols
Protocol 1: Testing for Peroxides using Potassium Iodide (KI)
This is a qualitative or semi-quantitative method.
Materials:
-
1,2-dimethoxycyclohexane sample (1-3 mL)
-
Glacial acetic acid
-
Potassium iodide (KI) solution (5-10%) or solid KI
-
Starch solution (optional, for enhanced visualization)
Procedure:
-
In a clean test tube, mix 1-3 mL of the 1,2-dimethoxycyclohexane to be tested with an equal volume of glacial acetic acid.[3]
-
Add a few drops of a freshly prepared 5-10% potassium iodide solution or a small crystal of solid KI and shake the mixture.[3]
-
The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough indication of the peroxide concentration.[3]
-
For a more sensitive test, add a drop of starch solution. A blue-black color indicates the presence of peroxides.
Protocol 2: Testing for Peroxides using Commercial Test Strips
This is a semi-quantitative method and is generally considered safer and easier than the KI test.
Materials:
-
Commercial peroxide test strips (ensure they are suitable for organic solvents)
-
1,2-dimethoxycyclohexane sample
Procedure:
-
Follow the manufacturer's instructions provided with the test strips.[3]
-
Typically, this involves dipping the strip into the solvent for a specified time.
-
After removing the strip, allow the solvent to evaporate.
-
In some cases, a drop of deionized water is then applied to the test pad.
-
Compare the resulting color of the test pad to the color chart provided with the kit to determine the peroxide concentration in ppm.
Protocol 3: Removal of Peroxides using Ferrous Sulfate (B86663)
This method is effective for reducing hydroperoxides.
Materials:
-
Peroxidized 1,2-dimethoxycyclohexane
-
Ferrous sulfate (FeSO₄) solution: Prepare by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and adding 6 mL of concentrated sulfuric acid.
Procedure:
-
In a separatory funnel, shake the peroxidized 1,2-dimethoxycyclohexane with an equal volume of the ferrous sulfate solution.
-
Separate the layers and discard the aqueous layer.
-
Wash the ether layer with water to remove any residual acid and iron salts.
-
Dry the treated solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
After treatment, re-test the solvent to confirm the absence of peroxides before use.
Protocol 4: Removal of Peroxides using Activated Alumina
This method is effective for removing hydroperoxides through a column filtration.
Materials:
-
Peroxidized 1,2-dimethoxycyclohexane
-
Basic or neutral activated alumina
-
Chromatography column
Procedure:
-
Pack a chromatography column with activated alumina.
-
Pass the peroxidized 1,2-dimethoxycyclohexane through the column.
-
Collect the purified solvent.
-
Note: This process will also remove any BHT inhibitor present.[4] If the solvent is to be stored, a fresh portion of inhibitor should be added.
-
After treatment, re-test the solvent to confirm the absence of peroxides.
Workflow for Safe Handling of 1,2-Dimethoxycyclohexane
Caption: Workflow for the safe handling and management of 1,2-dimethoxycyclohexane.
References
- 1. louisville.edu [louisville.edu]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. Chapter 6, Chemical Hygiene Plan: Identifying Peroxide-Forming Chemicals | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. Sciencemadness Discussion Board - Stabilizing ether with BHT - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 10. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 11. as.uky.edu [as.uky.edu]
- 12. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
Technical Support Center: Large-Scale Synthesis of 1,2-Dimethoxycyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of 1,2-dimethoxycyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for the large-scale synthesis of 1,2-dimethoxycyclohexane?
A1: The two most common methods for large-scale synthesis are the Williamson ether synthesis starting from 1,2-cyclohexanediol (B165007) and an electrochemical methoxylation of cyclohexene. The Williamson ether synthesis is a well-established method involving the deprotonation of the diol followed by reaction with a methylating agent. The electrochemical approach offers a more environmentally friendly alternative by avoiding the use of corrosive reagents.[1]
Q2: What are the common methylating agents used in the Williamson ether synthesis of 1,2-dimethoxycyclohexane, and what are their safety considerations?
A2: Common methylating agents include dimethyl sulfate (B86663) and methyl iodide. Dimethyl sulfate is a potent, toxic, and carcinogenic reagent that requires strict safety protocols for handling on a large scale.[1][2][3] It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (impermeable gloves, safety goggles, and respiratory protection), and have procedures in place for quenching and disposal.[1] Methyl iodide is also toxic and should be handled with care.
Q3: What are the typical side reactions and byproducts in the synthesis of 1,2-dimethoxycyclohexane?
A3: In the Williamson ether synthesis, potential side reactions include incomplete methylation leading to the formation of 2-methoxycyclohexanol. Over-alkylation is generally not an issue with a diol substrate. Elimination reactions can occur, especially at higher temperatures, leading to the formation of unsaturated byproducts.[4][5][6] In the electrochemical synthesis, side reactions can be complex and may include the formation of other methoxylated or oxidized species depending on the reaction conditions.
Q4: How can the purity of 1,2-dimethoxycyclohexane be improved on a large scale?
A4: Fractional distillation is the most common method for purifying 1,2-dimethoxycyclohexane on a large scale. The efficiency of the separation depends on the difference in boiling points between the product and any impurities. Azeotropic distillation can be employed to remove water or other solvents that may form azeotropes with the product.[7][8][9] For high-purity requirements, preparative chromatography may be used, although this is less common for very large quantities due to cost.
Troubleshooting Guides
Issue 1: Low Yield of 1,2-Dimethoxycyclohexane in Williamson Ether Synthesis
Low or no yield of the desired ether product is a common issue. The following guide provides a systematic approach to troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of 1,2-Cyclohexanediol | Ensure a sufficiently strong base (e.g., sodium hydride) is used in a stoichiometric amount. The reaction should be conducted under strictly anhydrous conditions as water will consume the base. |
| Inactive or Degraded Methylating Agent | Use a fresh, high-purity methylating agent. For example, dimethyl sulfate can hydrolyze over time. |
| Suboptimal Reaction Temperature | The reaction temperature should be high enough to ensure a reasonable reaction rate but low enough to prevent significant side reactions like elimination. A typical range for Williamson ether synthesis is 50-100 °C.[10] |
| Insufficient Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., GC, TLC) to ensure it has gone to completion. |
| Poor Solubility of Reactants | Use an appropriate aprotic polar solvent such as DMF or acetonitrile (B52724) to ensure all reactants are in solution.[10] |
Issue 2: Presence of Impurities in the Final Product
The presence of impurities can significantly impact the quality of the final product. This guide addresses common impurities and their mitigation.
Logical Flow for Impurity Identification and Removal
Caption: Impurity troubleshooting guide.
| Impurity | Potential Cause | Recommended Solution |
| Unreacted 1,2-Cyclohexanediol | Incomplete reaction due to insufficient base, methylating agent, or reaction time. | Ensure complete deprotonation and use a slight excess of the methylating agent. Monitor the reaction to completion. |
| 2-Methoxycyclohexanol (mono-ether) | Incomplete methylation. | Increase the reaction time, temperature, or the amount of methylating agent. |
| Unidentified High-Boiling Impurities | Potential side reactions such as oligomerization or decomposition at high temperatures. | Lower the reaction temperature and ensure an inert atmosphere to prevent oxidation. |
| Residual Solvent | Inefficient purification. | Optimize the final distillation step, possibly under reduced pressure, to effectively remove the solvent. |
Experimental Protocols
Large-Scale Williamson Ether Synthesis of 1,2-Dimethoxycyclohexane
This protocol is a general guideline and should be optimized for specific large-scale equipment and safety procedures.
1. Reactor Preparation:
-
Ensure a large-scale glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
The reactor should be equipped with a mechanical stirrer, a temperature probe, a reflux condenser, and addition funnels.
2. Deprotonation of 1,2-Cyclohexanediol:
-
Charge the reactor with anhydrous solvent (e.g., THF, DMF).
-
Add 1,2-cyclohexanediol (1 equivalent) to the solvent and stir until dissolved.
-
Slowly add a strong base such as sodium hydride (2.2 equivalents) portion-wise to control the hydrogen gas evolution. The temperature should be maintained at a safe level, typically between 0 and 25 °C.
-
Stir the mixture until the gas evolution ceases, indicating the complete formation of the dialkoxide.
3. Methylation:
-
Slowly add the methylating agent, such as dimethyl sulfate (2.2 equivalents), to the reactor via an addition funnel. Maintain the temperature below 40 °C to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by GC.
4. Quenching and Work-up:
-
Cool the reaction mixture to room temperature.
-
Cautiously quench the excess methylating agent and base by the slow addition of water or a suitable quenching agent.
-
Perform an aqueous work-up to separate the organic and aqueous layers. The organic layer contains the desired product.
5. Purification:
-
Remove the solvent from the organic layer by distillation.
-
Purify the crude 1,2-dimethoxycyclohexane by fractional distillation under reduced pressure.
Experimental Workflow Diagram
Caption: Williamson ether synthesis workflow.
Data Presentation
The following tables provide hypothetical quantitative data to illustrate the impact of different reaction parameters on the synthesis of 1,2-dimethoxycyclohexane. Actual results will vary based on specific experimental conditions and equipment.
Table 1: Effect of Base and Solvent on Yield
| Base (equiv.) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| NaH (2.2) | THF | 65 | 6 | 85 | 98 |
| NaH (2.2) | DMF | 70 | 4 | 90 | 99 |
| NaOH (2.5) | Toluene (with PTC) | 80 | 12 | 75 | 95 |
| K₂CO₃ (3.0) | Acetonitrile | 80 | 24 | 60 | 90 |
Table 2: Comparison of Methylating Agents
| Methylating Agent (equiv.) | Base | Solvent | Temperature (°C) | Yield (%) | Key Considerations |
| Dimethyl Sulfate (2.2) | NaH | DMF | 70 | 90 | Highly toxic and carcinogenic, requires stringent safety measures. |
| Methyl Iodide (2.2) | NaH | DMF | 70 | 88 | Less toxic than dimethyl sulfate but more expensive. |
Table 3: Impurity Profile Under Different Conditions
| Condition | Unreacted Diol (%) | Mono-ether (%) | Other Byproducts (%) |
| Standard (NaH/DMF/DMS, 70°C, 4h) | <1 | <1 | <0.5 |
| Insufficient Base (1.8 equiv. NaH) | 15 | 10 | <0.5 |
| High Temperature (100°C) | <1 | <1 | 5 (elimination products) |
| Insufficient Reaction Time (2h) | 5 | 20 | <0.5 |
References
- 1. chemstock.ae [chemstock.ae]
- 2. aarti-industries.com [aarti-industries.com]
- 3. Dimethyl sulfate (HSG 29, 1989) [inchem.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 8. kochmodular.com [kochmodular.com]
- 9. US3464896A - Separation of water from a single alkanol by extractive distillation with ethylene glycol - Google Patents [patents.google.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
purification techniques for high-purity 1,2-dimethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the purification of 1,2-dimethoxycyclohexane to high purity, a critical requirement for applications in pharmaceutical research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1,2-dimethoxycyclohexane?
A1: Impurities largely depend on the synthetic route. A common method is the acid-catalyzed reaction of cyclohexene (B86901) oxide with methanol. Potential impurities from this synthesis include:
-
Unreacted Starting Materials: Cyclohexene oxide and excess methanol.
-
Side-Reaction Products: 2-methoxycyclohexanol, which is formed from the incomplete reaction of the intermediate.
-
Isomers: The cis and trans isomers of 1,2-dimethoxycyclohexane are typically formed as a mixture and may need to be separated depending on the application's requirements.
-
Solvent Residues: Solvents used in the reaction or workup.
-
Water: From the reaction or workup stages.
Q2: Which purification technique is most suitable for achieving high-purity 1,2-dimethoxycyclohexane?
A2: The choice of purification technique depends on the nature of the impurities and the desired scale.
-
Fractional Vacuum Distillation is effective for removing impurities with significantly different boiling points, such as residual solvents, water, and the 2-methoxycyclohexanol byproduct.
-
Preparative Chromatography (HPLC or GC) is ideal for separating compounds with very close boiling points, most notably the cis and trans isomers of 1,2-dimethoxycyclohexane.
Q3: How can I separate the cis and trans isomers of 1,2-dimethoxycyclohexane?
A3: Due to their similar boiling points, separating the cis and trans isomers of 1,2-dimethoxycyclohexane by distillation is challenging.[1][2] Preparative chromatography, particularly preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a suitable stationary phase, is the most effective method for isolating the individual stereoisomers.[3]
Q4: My 1,2-dimethoxycyclohexane appears to be degrading during distillation. What could be the cause?
A4: Ethers can be susceptible to peroxide formation, especially if exposed to air and light over time. Heating during distillation can accelerate the decomposition of these peroxides. Additionally, residual acidic or basic impurities from the synthesis could catalyze degradation at elevated temperatures. It is recommended to use vacuum distillation to lower the boiling point and minimize thermal stress on the compound.
Troubleshooting Guides
Fractional Vacuum Distillation
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Impurities | - Distillation rate is too fast.- Inefficient fractionating column.- Unstable vacuum. | - Reduce the heating rate to allow for proper equilibration on the column packing.- Use a longer fractionating column or one with a more efficient packing material.- Ensure all joints are properly sealed and the vacuum source is stable.[4] |
| "Bumping" or Violent Boiling | - Uneven heating.- Absence of a boiling aid. | - Use a magnetic stir bar for smooth boiling.- Ensure the heating mantle is in good contact with the flask for even heat distribution. |
| Product Purity Decreases Over Time | - Thermal decomposition. | - Use a lower distillation temperature by applying a higher vacuum.- Ensure the starting material is free of acidic or basic impurities. |
| No Distillate is Collected | - System leak.- Insufficient heating.- Thermometer placement is incorrect. | - Check all joints for a proper seal.- Gradually increase the heating mantle temperature.- Ensure the thermometer bulb is positioned correctly to accurately measure the vapor temperature.[5] |
Preparative Chromatography (HPLC/GC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution of cis and trans Isomers | - Incorrect stationary phase.- Suboptimal mobile phase/carrier gas flow rate.- Column overloading. | - Screen different column stationary phases (e.g., polar, non-polar, chiral).- Optimize the mobile phase composition (for HPLC) or the temperature program and flow rate (for GC).- Reduce the injection volume or the concentration of the sample. |
| Peak Tailing | - Active sites on the stationary phase.- Co-eluting impurities. | - For silica-based columns, adding a small amount of a modifier like triethylamine (B128534) to the mobile phase can passivate active sites.- Re-evaluate the purification method to remove interfering impurities before the final chromatographic step. |
| Low Recovery of Purified Product | - Irreversible adsorption on the column.- Decomposition on the stationary phase. | - Choose a different stationary phase.- For GC, lower the injector and column temperatures. For HPLC, operate at room temperature if possible. |
Data Presentation
Table 1: Boiling Points of 1,2-Dimethoxycyclohexane and Related Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,2-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | ~170-172 |
| Cyclohexene Oxide | C₆H₁₀O | 98.14 | 129-130[6][7][8] |
| Methanol | CH₄O | 32.04 | 64.7 |
| 2-Methoxycyclohexanol | C₇H₁₄O₂ | 130.18 | ~185[9] |
| cis-1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 235-238 |
| trans-1,2-Cyclohexanediol | C₆H₁₂O₂ | 116.16 | 225-227 |
Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is suitable for the removal of lower and higher boiling point impurities from crude 1,2-dimethoxycyclohexane.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a well-packed fractionating column (e.g., Vigreux or packed with Raschig rings). Ensure all glass joints are properly greased and sealed to maintain a stable vacuum.[4]
-
Sample Preparation: Place the crude 1,2-dimethoxycyclohexane in the distillation flask with a magnetic stir bar.
-
Distillation: a. Begin stirring and apply vacuum. b. Gradually heat the distillation flask using a heating mantle. c. Collect a forerun fraction containing any low-boiling impurities (e.g., residual methanol, water). d. Slowly increase the temperature and collect the main fraction at a constant temperature and pressure. e. Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive peroxides.
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation of cis and trans isomers of 1,2-dimethoxycyclohexane.
Methodology:
-
Method Development: a. Develop a separation method on an analytical HPLC system. Screen various normal-phase and reverse-phase columns and mobile phase compositions to achieve baseline separation of the isomers. b. A common starting point for normal-phase separation of isomers is a mobile phase of hexane (B92381) and ethyl acetate.
-
Scale-Up: a. Transfer the optimized method to a preparative HPLC system with a larger-diameter column of the same stationary phase. b. Increase the flow rate and injection volume proportionally to the column size.
-
Purification: a. Dissolve the 1,2-dimethoxycyclohexane mixture in the mobile phase. b. Inject the sample onto the preparative column. c. Collect the fractions corresponding to each isomer as they elute from the column.
-
Solvent Removal: Remove the mobile phase from the collected fractions using a rotary evaporator to yield the purified isomers.
-
Purity Confirmation: Confirm the purity of the isolated isomers using analytical HPLC or GC-MS.
Visualizations
Caption: General purification workflow for high-purity 1,2-dimethoxycyclohexane.
Caption: Decision tree for selecting a purification technique.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. 1,2-Dimethoxycyclohexane|CAS 30363-80-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclohexene oxide | C6H10O | CID 9246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 7. Cyclohexene oxide, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. Cyclohexene oxide CAS#: 286-20-4 [m.chemicalbook.com]
- 9. guidechem.com [guidechem.com]
resolving peak overlap in NMR spectra of 1,2-dimethoxycyclohexane mixtures
Technical Support Center: 1,2-Dimethoxycyclohexane Analysis
Welcome to the technical support center for NMR analysis of 1,2-dimethoxycyclohexane mixtures. This guide provides troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to help you resolve peak overlap and accurately characterize the stereoisomers in your sample.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: Why is the ¹H NMR spectrum of my 1,2-dimethoxycyclohexane mixture so complex and crowded with overlapping peaks?
A1: The complexity arises from two main factors:
-
Presence of Stereoisomers: Your mixture contains both cis and trans diastereomers, each producing a unique set of signals.
-
Conformational Dynamics: Cyclohexane (B81311) rings are not static; they undergo rapid "chair flips" at room temperature. This means that for each isomer, there are multiple conformations (e.g., with methoxy (B1213986) groups being axial or equatorial) that may be in equilibrium. If this exchange is at an intermediate rate on the NMR timescale, it can lead to significantly broadened peaks. At low temperatures, this exchange can be slowed, allowing for the observation of distinct conformers.[1][2][3]
Q2: I see broad, poorly resolved signals in my room temperature spectrum. What is my first step to improve resolution?
A2: The first and often most effective step is to perform a Variable Temperature (VT) NMR experiment.[1][4]
-
Heating: Increasing the temperature can accelerate conformational exchange, causing broad peaks to coalesce into sharper, time-averaged signals. This simplifies the spectrum but may result in the loss of detailed conformational information.[5]
-
Cooling: Decreasing the temperature can slow down the chair flip to the point where individual conformers can be observed as distinct species with sharp signals.[1][2][5] This is often the key to resolving and assigning the complex signals.
Q3: How can I definitively distinguish between the cis and trans isomers in the mixture?
A3: The most unambiguous method is to use 2D Nuclear Overhauser Effect Spectroscopy (NOESY).[6][7][8] A NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds.[6][8]
-
Cis-isomer: In the cis isomer, one methoxy group will be axial and the other equatorial (in its most stable chair form). A key NOE cross-peak will be observed between the protons of the axial methoxy group and the axial protons at positions 3 and 5 of the cyclohexane ring.
-
Trans-isomer: In the trans isomer, the methoxy groups can be either both axial (diaxial) or both equatorial (diequatorial). The diequatorial conformer is significantly more stable. In this conformation, the methoxy groups are far from other axial protons on the ring, and the key NOE correlations seen in the cis isomer will be absent.[6]
Q4: Besides NOESY, what other 2D NMR experiments can help me assign the signals?
A4:
-
COSY (Correlation Spectroscopy): This is the most fundamental 2D NMR experiment and is essential for establishing proton-proton coupling networks.[9][10][11] It will help you trace the connectivity of the protons around the cyclohexane ring (e.g., H1 is coupled to H2, H2 is coupled to H3, etc.), allowing you to group the signals belonging to a single isomer.[11][12]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.[10] If you have overlapping proton signals, HSQC can often resolve them by spreading them out according to the chemical shift of the attached carbon.
Quantitative Data
The precise chemical shifts for 1,2-dimethoxycyclohexane isomers are highly dependent on the solvent and temperature. The following table provides representative ¹H NMR chemical shift ranges to illustrate the expected differences. Protons in an axial position are typically shielded (shifted to a lower ppm value) compared to their equatorial counterparts.
| Proton Type | Isomer | Conformation | Expected Chemical Shift (δ) Range (ppm) | Key Differentiating Feature |
| H1, H2 (CH-OCH₃) | cis | a,e | ~3.2 - 3.6 | Two distinct signals for the non-equivalent protons. |
| trans | e,e | ~3.3 - 3.5 | Protons are equivalent, may appear as a single signal. | |
| OCH₃ | cis | a,e | ~3.35 (axial), ~3.45 (equatorial) | Two distinct methoxy signals. |
| trans | e,e | ~3.40 | A single methoxy signal. | |
| Cyclohexane CH₂ | Both | - | ~1.2 - 2.2 | Complex, overlapping multiplets. Axial protons are typically upfield of equatorial protons. |
Experimental Protocols
Protocol 1: Variable Temperature (VT) ¹H NMR Experiment
This protocol outlines the general steps for acquiring spectra at different temperatures to study conformational dynamics.
-
Sample Preparation:
-
Prepare a sample of your 1,2-dimethoxycyclohexane mixture (5-10 mg) in a suitable deuterated solvent (e.g., Toluene-d₈ or Acetone-d₆, ~0.6 mL) that remains liquid over your desired temperature range.
-
Use a proper NMR tube rated for VT experiments (e.g., Wilmad 507 or equivalent Class A glass).[1] Standard thin-walled tubes may break at temperature extremes.
-
Filter the sample into the NMR tube to remove any particulate matter.
-
-
Spectrometer Setup:
-
Consult your NMR facility's specific guidelines for VT operation. This procedure requires specialized equipment like a temperature controller and a source of cold/hot gas (e.g., boiled-off liquid nitrogen or heated air).[1]
-
Insert your sample and allow it to equilibrate at the starting temperature (e.g., 298 K / 25 °C).
-
Lock and shim the spectrometer for optimal field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at the starting temperature.
-
Incrementally decrease the temperature (e.g., in 10-20 K steps). At each new temperature, allow the sample to equilibrate for 5-10 minutes.
-
Re-shim the spectrometer at each temperature, as magnetic field homogeneity is temperature-dependent.
-
Acquire a ¹H spectrum at each temperature step. Monitor the changes in peak shape, width, and chemical shift. Note the temperature at which broad peaks begin to sharpen and resolve into distinct signals (the coalescence temperature).
-
Protocol 2: 2D NOESY Experiment for Isomer Differentiation
This protocol is for identifying through-space correlations to distinguish between cis and trans isomers.
-
Sample Preparation:
-
Prepare a concentrated sample (15-20 mg in ~0.6 mL of deuterated solvent). A higher concentration improves the signal-to-noise ratio for cross-peaks.
-
The sample must be free of dissolved oxygen and paramagnetic impurities, as these can interfere with the NOE effect. Degas the sample using a freeze-pump-thaw cycle if quantitative results are needed, though this is often optional for routine qualitative analysis.
-
-
Spectrometer Setup:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard 1D ¹H spectrum and accurately calibrate the 90° pulse width.
-
Select the standard noesygpph (or similar) pulse sequence from the spectrometer's library.
-
-
Acquisition Parameters:
-
Mixing Time (d8): This is the most critical parameter.[13] It is the delay during which magnetization transfer (the NOE) occurs. For small molecules like 1,2-dimethoxycyclohexane, a mixing time between 0.5 and 1.0 seconds is a good starting point.[13]
-
Acquisition Time (aq): Set to acquire data for at least 0.2-0.3 seconds.
-
Number of Increments (t1): Acquire at least 256-512 increments in the indirect dimension for good resolution.
-
Scans per Increment (ns): Use 8, 16, or more scans per increment to achieve an adequate signal-to-noise ratio.
-
-
Processing and Analysis:
-
Process the data using a sine-squared (or squared sine-bell) window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase the spectrum carefully. For small molecules, diagonal peaks and cross-peaks should have opposite phases (e.g., diagonal is positive/red, cross-peaks are negative/blue).[13]
-
Look for off-diagonal cross-peaks that connect protons close in space, as described in FAQ A3, to assign the stereochemistry.
-
Visualizations
References
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. longdom.org [longdom.org]
- 10. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 11. allfordrugs.com [allfordrugs.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Technical Support Center: Moisture Minimization in 1,2-Dimethoxycyclohexane for Battery Applications
This technical support guide provides researchers, scientists, and drug development professionals with essential information for minimizing moisture content in 1,2-dimethoxycyclohexane, a critical solvent for battery applications. Below you will find frequently asked questions, troubleshooting guides, experimental protocols, and key data to ensure the quality and reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize moisture in 1,2-dimethoxycyclohexane for battery applications?
A1: Moisture is a significant contaminant in lithium-ion batteries, and even trace amounts can lead to a cascade of detrimental reactions.[1] When moisture reacts with the lithium salt (e.g., LiPF₆) in the electrolyte, it forms highly corrosive hydrofluoric acid (HF).[1][2] This acid can attack and degrade various battery components, including the electrode materials and current collectors.[1][3] The presence of moisture also leads to the formation of an unstable solid electrolyte interphase (SEI) layer, which increases internal resistance, accelerates capacity fade, and reduces the overall cycle life and safety of the battery.[1][2][3][4]
Q2: What are the acceptable moisture levels for electrolytes in lithium-ion batteries?
A2: For optimal performance and longevity of lithium-ion batteries, the moisture content in the electrolyte should be extremely low, typically below 20 parts per million (ppm).[5] Commercial LiPF₆-based electrolytes often have a water tolerance of around 10 ppm.[6] Maintaining these ultra-low moisture levels is crucial to prevent the degradation reactions mentioned above.
Q3: What are the primary sources of moisture contamination in 1,2-dimethoxycyclohexane?
A3: Moisture can be introduced into 1,2-dimethoxycyclohexane from several sources. The solvent itself may have a certain initial water content from manufacturing. It is also highly susceptible to absorbing moisture from the ambient air, especially during handling and transfer if not done in a controlled environment.[7] Using glassware or equipment that has not been properly dried is another common source of contamination.
Q4: What are the most effective methods for drying 1,2-dimethoxycyclohexane?
A4: The most common and effective method for drying organic solvents like 1,2-dimethoxycyclohexane for battery applications is the use of molecular sieves. Specifically, 3Å molecular sieves are highly effective at trapping water molecules. For very low moisture content, the solvent should be allowed to stand over activated molecular sieves for an extended period (e.g., 72 hours or more).[8] Dynamic drying, where the solvent is passed through a column packed with a suitable drying agent like activated neutral alumina, can also be very effective for rapid drying.[8][9]
Q5: How is the moisture content in 1,2-dimethoxycyclohexane accurately measured?
A5: The gold standard for accurately determining trace amounts of water in battery materials, including solvents and electrolytes, is Karl Fischer Titration (KFT).[10][11] Coulometric Karl Fischer Titration is particularly well-suited for measuring the very low moisture levels (down to ppm) required for battery applications.[1][11] This method is chemically specific to water and provides reliable and precise results.[11]
Q6: What are the best practices for handling and storing dried 1,2-dimethoxycyclohexane?
A6: To prevent re-contamination with moisture, all handling of dried 1,2-dimethoxycyclohexane should be performed in a controlled, dry environment, such as an inert atmosphere glove box with a dew point below -40°C.[1] Use only thoroughly dried glassware and equipment. The dried solvent should be stored in a tightly sealed container, preferably with a septum, to prevent exposure to ambient air.[12]
Troubleshooting Guide
Problem 1: Karl Fischer Titration results indicate high moisture content (>20 ppm) in the dried 1,2-dimethoxycyclohexane.
-
Possible Cause 1: Ineffective drying. The drying agent may be saturated or not given enough time to work.
-
Solution: Replace the molecular sieves with freshly activated ones. To activate, heat the sieves in a vacuum oven. Ensure the solvent remains in contact with the drying agent for an adequate duration (at least 72 hours for static drying with molecular sieves).[8]
-
-
Possible Cause 2: Contamination during transfer. The solvent may have been exposed to ambient air during transfer to the Karl Fischer titrator.
-
Solution: Ensure all transfers are conducted within a glove box under an inert atmosphere. Use dry syringes and needles for transferring the solvent.
-
-
Possible Cause 3: Contaminated Karl Fischer reagents. The reagents in the titrator may be exhausted or contaminated.
-
Solution: Replace the anolyte and catholyte solutions in the Karl Fischer titrator. Monitor the reagent capacity as indicated by the instrument.[5]
-
Problem 2: Observation of poor battery performance (e.g., rapid capacity fade, increased internal resistance) after using the prepared electrolyte.
-
Possible Cause 1: Residual moisture in 1,2-dimethoxycyclohexane. Even if the measured moisture content is low, it might still be high enough to cause performance issues.
-
Solution: Re-dry the solvent using a more rigorous method, such as a combination of dynamic drying followed by storage over freshly activated molecular sieves. Verify the moisture content again using Karl Fischer Titration.
-
-
Possible Cause 2: Moisture contamination from other components. The lithium salt, separator, or electrodes could be sources of moisture.
-
Solution: Ensure all battery components are thoroughly dried before cell assembly. Electrodes and separators should be dried in a vacuum oven. Store all components in a dry environment.[13]
-
-
Possible Cause 3: Other impurities in the solvent. The solvent may contain other impurities besides water that are affecting battery performance.
-
Solution: Consider purifying the 1,2-dimethoxycyclohexane by distillation under an inert atmosphere before drying.
-
Data Presentation
Table 1: Impact of Moisture on Lithium-Ion Battery Performance
| Parameter | Impact of Increased Moisture Content | Reference |
| Capacity | Decreases due to consumption of active lithium ions. | [3][7] |
| Internal Resistance | Increases, leading to lower energy output. | [2][3] |
| Cycle Life | Shortens due to damage to the SEI film. | [2][3] |
| Safety | Decreased thermal stability and potential for gas generation, leading to swelling and leakage. | [2][3][7] |
| Ionic Conductivity | Reduced, hindering the movement of lithium ions. | [1] |
Table 2: Effectiveness of Common Drying Agents for Organic Solvents
| Drying Agent | Achievable Moisture Content | Notes | Reference |
| 3Å Molecular Sieves | < 10 ppm | Requires sufficient contact time (e.g., >72 hours). | [8] |
| Activated Neutral Alumina | ~ 6 ppm | Effective for rapid drying via column chromatography. | [8] |
| **Calcium Hydride (CaH₂) ** | ~ 13 ppm (for DCM) | Reacts with water to produce hydrogen gas. | [8] |
| Sodium/Benzophenone | ~ 34 ppm (for Toluene) | Provides a visual indication of dryness. | [8] |
Table 3: Recommended Moisture Levels for Battery Components
| Component | Recommended Moisture Content | Reference |
| Electrolyte | < 20 ppm | [5] |
| Cathode Material | < 200 ppm (controlled) | [4] |
| Anode Material | < 150 ppm (controlled) | [4] |
| Separator | Requires thorough drying before assembly. | [13] |
Experimental Protocols
Protocol 1: Drying 1,2-Dimethoxycyclohexane Using 3Å Molecular Sieves
-
Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves in a flask. Heat in a vacuum oven at a temperature above 200°C for at least 12 hours to remove any adsorbed water.
-
Cooling: Allow the molecular sieves to cool to room temperature under vacuum or in a desiccator.
-
Solvent Addition: In a glove box under an inert atmosphere (e.g., argon), add the cooled, activated molecular sieves to a flask containing the 1,2-dimethoxycyclohexane. A common loading is 10-20% m/v.[8]
-
Drying: Seal the flask and allow the solvent to stand over the molecular sieves for a minimum of 72 hours.[8] Occasional gentle swirling can improve the drying efficiency.
-
Storage: Store the dried solvent over the molecular sieves in the sealed flask inside the glove box until it is needed.
Protocol 2: Measuring Moisture Content by Coulometric Karl Fischer Titration
-
Instrument Preparation: Turn on the Karl Fischer titrator and allow it to stabilize. Ensure the titration cell is clean and filled with fresh, appropriate Karl Fischer reagents.[14]
-
System Conditioning: The instrument will perform a pre-titration to remove any ambient moisture from the titration cell until a stable, low drift is achieved.[5]
-
Sample Extraction: Inside a glove box, use a dry, gas-tight syringe to draw a precise volume (e.g., 1 mL) of the dried 1,2-dimethoxycyclohexane.
-
Sample Injection: Quickly and carefully inject the sample into the titration cell through the septum. Ensure the needle tip is submerged in the anolyte.
-
Titration: The instrument will automatically start the titration. The iodine generated electrochemically will react with the water in the sample.
-
Result Acquisition: The instrument will automatically stop at the endpoint and display the water content, typically in micrograms or ppm.
-
Repeatability: Perform multiple measurements to ensure the results are consistent and reliable.
Visualizations
Caption: Workflow for drying and verifying 1,2-dimethoxycyclohexane.
Caption: Troubleshooting high moisture content in solvents.
Caption: Detrimental effects of moisture in a Li-ion battery.
References
- 1. The Critical Role of Moisture Analysis in Lithium-Ion Battery Manufacturing and Electrolyte Quality Control [labx.com]
- 2. dlnenergy.com [dlnenergy.com]
- 3. What is the effect of moisture on lithium-ion batteries – Xwell Battery Machines [xwellcn.com]
- 4. electrochemsci.org [electrochemsci.org]
- 5. metrohm.com [metrohm.com]
- 6. 4.6 V Moisture-Tolerant Electrolytes for Lithium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How much influence does moisture have on lithium-ion batteries? - Knowledge [chilweebattery.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Accurate water determination in battery materials | Metrohm [metrohm.com]
- 11. Accurate moisture determination in battery materials by Karl Fischer titration - American Chemical Society [acs.digitellinc.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Buy Karl Fischer Moisture Titrator,Karl Fischer Moisture Titrator Suppliers [tobmachine.com]
addressing viscosity issues of 1,2-dimethoxycyclohexane-based electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dimethoxycyclohexane-based electrolytes. The information provided is designed to help address common challenges, particularly those related to high viscosity.
Troubleshooting Guide: High Viscosity in 1,2-Dimethoxycyclohexane Electrolytes
High viscosity in your electrolyte can lead to poor ionic conductivity, inadequate wetting of electrodes and separators, and overall diminished electrochemical performance. Below are common issues and actionable solutions.
Question: My 1,2-dimethoxycyclohexane electrolyte is too viscous after adding the lithium salt. What are the primary causes and how can I reduce the viscosity?
Answer:
High viscosity in 1,2-dimethoxycyclohexane-based electrolytes is typically a result of strong ion-solvent interactions and high salt concentrations. The mobility of ions is inversely proportional to the viscosity of the electrolyte.[1] Therefore, a higher viscosity will lead to lower conductivity. Here are the primary factors and troubleshooting steps:
-
High Salt Concentration: Increasing the salt concentration generally leads to an increase in viscosity.[1] While a higher concentration can sometimes be beneficial for promoting ion dissociation, there is a threshold after which it significantly impedes ion mobility due to increased solution viscosity.[1]
-
Solution: Systematically decrease the salt concentration to find an optimal balance between charge carriers and viscosity.
-
-
Low Operating Temperature: Viscosity is inversely related to temperature. Lower temperatures will result in higher viscosity.[1][2]
-
Solution: If your experimental setup allows, try increasing the operating temperature. Even a moderate increase can significantly lower the viscosity.[1]
-
-
Solvent Properties: 1,2-dimethoxycyclohexane, being a larger molecule than more common ether solvents like 1,2-dimethoxyethane (B42094) (DME), may inherently lead to more viscous solutions.
Question: I've tried reducing the salt concentration, but the ionic conductivity is now too low. How can I decrease viscosity without sacrificing conductivity?
Answer:
This is a classic optimization problem in electrolyte formulation. The goal is to reduce viscosity while maintaining or improving ionic conductivity. Here are some strategies:
-
Co-Solvent Addition: This is often the most effective approach.
-
Action: Introduce a co-solvent with a high dielectric constant to aid in salt dissociation, and a low viscosity to enhance ion mobility.[4] A mixture of solvents can provide an optimal combination of these properties.[5] For example, adding a small amount of ethylene (B1197577) carbonate (EC) can increase the dielectric constant, though it also increases viscosity.[1] Therefore, a ternary mixture of 1,2-dimethoxycyclohexane, a low-viscosity solvent like DMC, and a high-dielectric constant solvent like EC could be explored.
-
-
Use of Additives: Certain additives can modify the solvation shell of the lithium ions, potentially reducing the effective size of the solvated ion and thus decreasing viscosity.
-
Action: While specific viscosity-reducing additives for 1,2-dimethoxycyclohexane are not widely documented, you could explore additives known to be effective in other ether-based electrolytes.
-
-
Alternative Lithium Salts: The choice of lithium salt can also impact viscosity.
-
Action: Salts like lithium bis(fluorosulfonyl)imide (LiFSI) are known for their high solubility and can lead to electrolytes with high ionic conductivity, which might offset some of the negative effects of viscosity.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity range for ether-based electrolytes?
A1: The viscosity of ether-based electrolytes can vary widely depending on the specific solvent, salt, and concentration. For reference, the viscosity of pure 1,2-dimethoxyethane (a related, smaller ether) is low. However, with the addition of lithium salts, the viscosity increases. Highly concentrated ether-based electrolytes can have viscosities significantly higher than their dilute counterparts.[6]
Q2: How does temperature affect the viscosity of 1,2-dimethoxycyclohexane electrolytes?
A2: For most non-aqueous electrolytes, viscosity decreases non-linearly as temperature increases.[1][2] A temperature increase of 40°C can result in a roughly 50% decrease in dynamic viscosity.[2]
Q3: Can I use co-solvents with 1,2-dimethoxycyclohexane? Which ones are recommended?
A3: Yes, using co-solvents is a standard and recommended practice. To reduce viscosity, consider blending with low-viscosity linear carbonates such as dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).[1][3] Hydrocarbon solvents have also been used in combination with ethers like 1,3-dioxolane (B20135) (DOL) to create stable, low-viscosity electrolytes.[5][7]
Q4: What is the relationship between viscosity and ionic conductivity?
A4: Generally, ionic conductivity is inversely proportional to viscosity.[1][4] A lower viscosity allows for greater ion mobility, which leads to higher ionic conductivity. However, the relationship is also influenced by the dielectric constant of the solvent system, which affects the degree of salt dissociation.[4]
Q5: Are there any specific safety precautions I should take when working with 1,2-dimethoxycyclohexane electrolytes?
A5: As with all organic electrolytes, you should handle 1,2-dimethoxycyclohexane and its electrolyte solutions in a well-ventilated area, preferably within a fume hood or glovebox, especially when working with moisture-sensitive lithium salts. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with skin and eyes.[4]
Quantitative Data
Disclaimer: Experimental data for 1,2-dimethoxycyclohexane-based electrolytes is not widely available in the cited literature. The following tables provide data for analogous ether-based and carbonate-based electrolytes to serve as a reference.
Table 1: Viscosity of Common Electrolyte Solvents and Formulations
| Solvent/Electrolyte System | Viscosity (mPa·s) at 25°C |
| Dimethyl Carbonate (DMC) | ~0.58 |
| Ethyl Methyl Carbonate (EMC) | ~0.65 |
| 1M LiPF6 in EC:EMC (3:7) | Higher than pure solvents |
| 4 M LiFSI in DME | Higher than pure solvents |
(Data extrapolated from various sources for illustrative purposes)[5][8]
Table 2: Effect of Temperature on Viscosity for a Representative Electrolyte
| Temperature (°C) | Viscosity (mPa·s) |
| 30 | Higher Value |
| 50 | Intermediate Value |
| 70 | Lower Value |
(Illustrative trend based on general electrolyte behavior)[2][5]
Experimental Protocols
Protocol 1: Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the 1,2-dimethoxycyclohexane-based electrolyte.
-
Apparatus: A viscometer (e.g., cone-and-plate, parallel-plate, or a microfluidic viscometer like VROC®) suitable for low-viscosity fluids.[1][5]
-
Procedure:
-
Calibrate the viscometer using a standard fluid of known viscosity.
-
Ensure the electrolyte sample is free of air bubbles and particulates.
-
Load the sample into the viscometer, ensuring the measurement geometry is correctly filled.
-
If temperature control is available, allow the sample to thermally equilibrate at the desired temperature.
-
Perform the measurement according to the instrument's operating instructions. For shear-rate dependent fluids, a shear rate sweep is recommended.
-
Record the viscosity in mPa·s or cP.
-
Clean the viscometer thoroughly with an appropriate solvent after use.
-
Protocol 2: Ionic Conductivity Measurement
-
Objective: To measure the ionic conductivity of the electrolyte.
-
Apparatus: A conductivity meter with a two-electrode conductivity cell, AC impedance spectrometer.
-
Procedure:
-
Calibrate the conductivity cell with a standard potassium chloride (KCl) solution of known conductivity.
-
Rinse the cell with a suitable solvent (e.g., acetonitrile) and then with the electrolyte to be measured.
-
Immerse the conductivity cell into the electrolyte sample, ensuring the electrodes are fully submerged and there are no trapped air bubbles.
-
Allow the sample to reach thermal equilibrium at the desired temperature.
-
Measure the resistance or conductivity as per the instrument's instructions. If using AC impedance, the bulk resistance is determined from the high-frequency intercept of the Nyquist plot.
-
Calculate the ionic conductivity (σ) using the cell constant (K) and the measured resistance (R): σ = K/R.
-
Record the conductivity in mS/cm.
-
Visualizations
Caption: A logical workflow for troubleshooting high viscosity in electrolytes.
Caption: Relationships between electrolyte components and key properties.
References
- 1. Buy 1,4-Dimethoxycyclohexane (EVT-12230978) [evitachem.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. blog.rheosense.com [blog.rheosense.com]
- 4. echemi.com [echemi.com]
- 5. rheosense.com [rheosense.com]
- 6. 1,1-Dimethoxycyclohexane | C8H16O2 | CID 13616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. WO2020263990A1 - Additives to temporarily reduce viscosities in oil-based fluids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Battery Cycling Performance with 1,2-Dimethoxycyclohexane
Welcome to the technical support center for researchers and scientists utilizing 1,2-dimethoxycyclohexane (DMCH) as an electrolyte component in battery systems. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the cycling of batteries containing 1,2-dimethoxycyclohexane-based electrolytes.
| Observed Problem | Potential Root Cause(s) | Recommended Solutions & Troubleshooting Steps |
| Rapid Capacity Fading in Early Cycles | 1. Unstable Solid Electrolyte Interphase (SEI): The bulky cyclohexane (B81311) ring in DMCH can lead to a less compact and more porous SEI on the anode, allowing for continuous electrolyte decomposition. 2. High Solubility of Polysulfides (in Li-S systems): Ether-based electrolytes, including DMCH, can dissolve lithium polysulfides, leading to the shuttle effect and active material loss. 3. Electrolyte Decomposition: Impurities in the synthesized DMCH or inherent reactivity at high voltages can cause electrolyte breakdown. | 1. SEI Stabilization: - Introduce film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to promote the formation of a more robust and stable SEI. - Increase the salt concentration (e.g., to >2M LiFSI) to encourage the formation of an anion-derived SEI. 2. Mitigate Polysulfide Shuttle: - Add lithium nitrate (B79036) (LiNO₃) to the electrolyte to help passivate the lithium metal surface. - Employ a functional separator or an interlayer to trap polysulfides. 3. Ensure Electrolyte Purity: - Purify the DMCH solvent to remove impurities such as water and peroxides. - Operate within the electrochemical stability window of the electrolyte. |
| Low Coulombic Efficiency (CE) | 1. Continuous SEI Formation: A porous SEI consumes lithium ions irreversibly during each cycle. 2. Lithium Dendrite Formation: Uneven lithium plating and stripping can lead to the formation of "dead lithium," which is electrically isolated from the anode. 3. Side Reactions: Undesirable reactions between the electrolyte and the electrode surfaces. | 1. Optimize SEI with Additives: Utilize additives known to improve SEI quality, such as those mentioned above. 2. Suppress Dendrite Growth: - Increase the salt concentration to enhance ionic conductivity and create a more uniform ion flux. - Employ electrolyte additives that can mechanically suppress dendrite growth. 3. Control Cycling Conditions: - Lower the current density during the initial formation cycles to promote a more uniform SEI. - Avoid overcharging and over-discharging. |
| Increased Internal Resistance/Poor Rate Capability | 1. Thick SEI Layer: Continuous electrolyte decomposition can lead to a thick, ionically resistive SEI layer. 2. Low Ionic Conductivity: The bulky nature of DMCH may lead to lower ionic conductivity compared to smaller ether solvents. 3. Poor Electrode Wetting: The viscosity of the electrolyte may hinder complete penetration into the porous electrode structure. | 1. Control SEI Thickness: Use film-forming additives to create a thin, dense SEI. 2. Enhance Ionic Conductivity: - Co-solvents: Consider adding a less viscous co-solvent like 1,2-dimethoxyethane (B42094) (DME) to improve ion transport. - Salt Selection: Use salts with high dissociation constants, such as LiFSI or LiTFSI. 3. Improve Electrode Wetting: - Ensure thorough mixing of the electrolyte and allow for a sufficient wetting period before cycling. - Optimize the electrode calendering process to achieve a suitable porosity. |
Frequently Asked Questions (FAQs)
Q1: What are the expected advantages of using 1,2-dimethoxycyclohexane as an electrolyte solvent?
A1: The primary anticipated advantage of 1,2-dimethoxycyclohexane (DMCH) lies in the steric hindrance provided by the bulky cyclohexane ring. This steric effect is expected to reduce the solvent's ability to dissolve lithium polysulfides in lithium-sulfur batteries, thereby mitigating the shuttle effect. Additionally, the reduced solvation power may promote the formation of a more anion-derived and potentially more stable Solid Electrolyte Interphase (SEI) on the anode, which is crucial for improving the cycling stability of lithium metal batteries.
Q2: What are the common degradation mechanisms for ether-based electrolytes like 1,2-dimethoxycyclohexane?
A2: Ether-based electrolytes are susceptible to several degradation mechanisms.[1][2] One major issue is the formation of an unstable SEI, which can lead to continuous electrolyte consumption and poor cycling efficiency.[2] In lithium-sulfur systems, the dissolution of lithium polysulfides is a significant challenge that causes capacity fade.[3] Furthermore, ether solvents can decompose at high voltages, limiting their use with high-voltage cathode materials.[4]
Q3: How can I improve the stability of the Solid Electrolyte Interphase (SEI) when using 1,2-dimethoxycyclohexane?
A3: Improving SEI stability is critical for long-term cycling. Key strategies include:
-
Using Film-Forming Additives: Small amounts of additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC) can be added to the electrolyte. These additives decompose at a higher potential than the main solvent to form a stable, protective SEI layer.[5]
-
Increasing Salt Concentration: Higher salt concentrations (e.g., localized high-concentration electrolytes) can alter the solvation structure of the lithium ions, leading to the formation of a more robust, inorganic-rich SEI derived from the anion.[6]
Q4: What are some recommended additives to improve the performance of batteries with 1,2-dimethoxycyclohexane?
A4: Several types of additives can be beneficial:
-
For SEI Improvement: Fluoroethylene carbonate (FEC) and vinylene carbonate (VC) are commonly used to create a more stable SEI on the anode.[5]
-
For Lithium-Sulfur Batteries: Lithium nitrate (LiNO₃) is a well-known additive that helps to passivate the lithium metal anode and reduce the polysulfide shuttle effect.[7]
-
For Overcharge Protection: Redox shuttle additives can be employed to prevent cell degradation from overcharging.[1]
Quantitative Data Summary
The following table summarizes typical performance metrics for ether-based electrolytes in lithium-sulfur and lithium metal batteries. These values can serve as a benchmark for your experiments with 1,2-dimethoxycyclohexane.
| Electrolyte System | Cell Configuration | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention | Coulombic Efficiency (%) | Reference |
| 1M LiTFSI in DOL/DME (1:1) | Li-S | ~1200 @ 0.1C | ~70% after 100 cycles | >98 | [7] |
| 2M LiTFSI in DOL/DME (1:1) with 1% LiNO₃ | Li-S | ~1100 @ 0.1C | ~85% after 200 cycles | >99 | [7] |
| 1M LiFSI in DME | Li-NMC | - | ~80% after 100 cycles | ~99.5 | [6] |
| High Concentration Ether Electrolyte | Li-S | >1000 | >80% after 300 cycles | >99 | [8] |
Experimental Protocols
General Protocol for Coin Cell Assembly and Cycling
This protocol provides a general methodology for assembling and testing coin cells with a 1,2-dimethoxycyclohexane-based electrolyte.
1. Materials and Equipment:
-
Anode (e.g., Lithium metal foil)
-
Cathode (e.g., Sulfur-carbon composite, LiFePO₄, etc.)
-
Separator (e.g., Celgard 2400)
-
Electrolyte: Lithium salt (e.g., LiFSI, LiTFSI) dissolved in 1,2-dimethoxycyclohexane (with or without co-solvents and additives)
-
Coin cell components (CR2032)
-
Glovebox with an inert atmosphere (e.g., Argon)
-
Battery cycler
-
Crimping machine
2. Electrode and Separator Preparation:
-
Cut the anode, cathode, and separator into discs of the appropriate size for the coin cell.
-
Dry the cathode and separator under vacuum at an appropriate temperature to remove any moisture.
3. Electrolyte Preparation:
-
Inside the glovebox, dissolve the desired lithium salt in 1,2-dimethoxycyclohexane to the target concentration.
-
If using co-solvents or additives, add them to the solution and stir until fully dissolved.
4. Coin Cell Assembly (inside the glovebox):
-
Place the cathode in the center of the bottom case of the coin cell.
-
Add a few drops of the electrolyte onto the cathode surface.
-
Place the separator on top of the wetted cathode.
-
Add more electrolyte to saturate the separator.
-
Place the lithium anode on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap on the assembly and crimp the coin cell using the crimping machine.
5. Electrochemical Cycling:
-
Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes.
-
Connect the cell to the battery cycler.
-
Perform formation cycles at a low current density (e.g., C/20) for the first few cycles to form a stable SEI.
-
Conduct subsequent cycling tests at the desired current rates and voltage windows to evaluate the battery's performance.
Visualizations
Caption: Strategy to improve SEI stability in DMCH electrolytes.
Caption: Troubleshooting workflow for cycling instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Research Portal [researchdiscovery.drexel.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. osti.gov [osti.gov]
- 7. High‐Performance Organic Lithium Batteries with an Ether‐Based Electrolyte and 9,10‐Anthraquinone (AQ)/CMK‐3 Cathode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Linear ether-based highly concentrated electrolytes for Li–sulfur batteries - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to 1,2-Dimethoxycyclohexane and 1,2-Diethoxycyclohexane as Solvents for Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and selectivity. Ethereal solvents are indispensable in a wide range of organic reactions due to their ability to solvate cations, their relative inertness, and their utility in reactions requiring anhydrous conditions. This guide provides a detailed comparison of two such solvents: 1,2-dimethoxycyclohexane and 1,2-diethoxycyclohexane. While direct comparative performance data for these specific solvents is limited in published literature, this guide consolidates their known physical properties and draws parallels with well-studied analogous solvents to inform their potential applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 1,2-dimethoxycyclohexane and 1,2-diethoxycyclohexane is presented below. These properties are crucial for determining their suitability for specific reaction conditions, such as required temperature and compatibility with reagents.
| Property | 1,2-Dimethoxycyclohexane | 1,2-Diethoxycyclohexane |
| Molecular Formula | C8H16O2[1][2][3][4] | C10H20O2[5][6] |
| Molecular Weight | 144.21 g/mol [1][2][3] | 172.26 g/mol [5][6] |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Density | Data not available | Data not available |
Performance as Solvents in Organic Synthesis
Both 1,2-dimethoxycyclohexane and 1,2-diethoxycyclohexane are classified as polar aprotic solvents. Their vicinal diether structure is analogous to 1,2-dimethoxyethane (B42094) (DME or glyme), a well-known chelating solvent. This structural feature suggests they can effectively solvate metal cations, which is particularly advantageous in reactions involving organometallic reagents.
Grignard Reactions: Ether solvents are fundamental to the formation and reactivity of Grignard reagents.[7] They solvate the magnesium center, stabilizing the reagent and facilitating its formation.[7] While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, solvents like 1,2-dimethoxycyclohexane and 1,2-diethoxycyclohexane could offer higher boiling points, allowing for reactions to be conducted at elevated temperatures. The bidentate nature of these solvents, similar to DME, can enhance the reactivity of the Grignard reagent.[7]
Reactions with Metal Hydrides: Reductions involving lithium aluminum hydride (LAH) and other metal hydrides are typically performed in anhydrous ethereal solvents like diethyl ether or THF.[8][9][10][11][12] 1,2-dimethoxycyclohexane and 1,2-diethoxycyclohexane are expected to be suitable solvents for such reactions, provided they can be obtained in a sufficiently anhydrous state. Their higher boiling points compared to diethyl ether could be beneficial for reactions requiring higher temperatures to proceed to completion.
Stereoselective Synthesis: The chiral nature of trans-1,2-dimethoxycyclohexane and trans-1,2-diethoxycyclohexane makes them interesting candidates as chiral solvents. A chiral solvent can influence the stereochemical outcome of a reaction by creating a chiral environment around the reactants, potentially leading to the preferential formation of one enantiomer or diastereomer over another. However, there is currently a lack of specific experimental data in the searched literature to support the efficacy of these particular solvents in stereoselective transformations.
Experimental Protocols
While specific protocols detailing the use of 1,2-dimethoxycyclohexane or 1,2-diethoxycyclohexane are scarce, the following are representative procedures for reactions where such ether solvents would be applicable. These protocols are based on established methods using analogous solvents.
General Protocol for Grignard Reagent Formation and Reaction
This protocol outlines the synthesis of a tertiary alcohol from an ester and a Grignard reagent, a classic transformation where an ether solvent is essential.
Materials:
-
Magnesium turnings
-
Aryl or alkyl halide (e.g., bromobenzene)
-
Anhydrous 1,2-dimethoxycyclohexane (or 1,2-diethoxycyclohexane)
-
Ester (e.g., methyl benzoate)
-
Iodine crystal (as initiator)
-
Dilute aqueous HCl for workup
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Grignard Reagent Preparation:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.[7]
-
Add a solution of the halide in the anhydrous dialkoxycyclohexane solvent to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium turnings to initiate the reaction, which is indicated by bubbling and a cloudy appearance.[13]
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[13]
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[14]
-
-
Reaction with Ester:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the ester in the same anhydrous solvent dropwise to the cooled Grignard reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of water, followed by dilute aqueous HCl until the aqueous layer is acidic.[15]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[15]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
Purify the product by crystallization or column chromatography.
-
General Protocol for the Reduction of a Ketone with Lithium Aluminum Hydride (LAH)
This protocol describes the reduction of a ketone to a secondary alcohol using LAH in an anhydrous ether solvent.
Materials:
-
Lithium aluminum hydride (LAH)
-
Anhydrous 1,2-dimethoxycyclohexane (or 1,2-diethoxycyclohexane)
-
Ketone (e.g., acetophenone)
-
Ethyl acetate (B1210297) for quenching
-
Water
-
15% aqueous NaOH
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
Under an inert atmosphere (nitrogen or argon), add LAH to a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Add the anhydrous dialkoxycyclohexane solvent to form a suspension.[9]
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction:
-
Dissolve the ketone in the same anhydrous solvent and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred LAH suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C and cautiously add ethyl acetate dropwise to quench any excess LAH.
-
Slowly and sequentially add water, followed by 15% aqueous NaOH, and then another portion of water. The volumes are typically added in a 1:1:3 ratio relative to the mass of LAH used (e.g., for 1 g of LAH, add 1 mL of water, 1 mL of 15% NaOH, and 3 mL of water).[8]
-
Stir the resulting mixture vigorously for 15-30 minutes until a granular precipitate forms.
-
Add anhydrous magnesium sulfate and continue stirring for another 15 minutes.[8]
-
Filter the mixture through a pad of Celite, washing the filter cake with the reaction solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude alcohol.
-
Purify the product by distillation or column chromatography.
-
Visualizations
The following diagrams illustrate key conceptual workflows relevant to the use of these solvents.
Caption: Logical workflow for selecting an ethereal solvent for a Grignard reaction.
Caption: General experimental workflow for a reaction under an inert atmosphere.
Conclusion
1,2-Dimethoxycyclohexane and 1,2-diethoxycyclohexane are promising, higher-boiling point alternatives to more common ethereal solvents like diethyl ether and THF. Their vicinal diether functionality suggests they would be effective in stabilizing organometallic reagents and suitable for reactions requiring anhydrous, polar aprotic conditions. The primary advantage of these solvents would be their higher boiling points, enabling a broader range of reaction temperatures. However, the lack of direct comparative experimental data necessitates that their application in specific synthetic contexts be approached with careful optimization. For reactions where stereoselectivity is a goal, the chiral variants of these solvents warrant further investigation. Researchers are encouraged to consider these solvents as potentially valuable tools, particularly when higher reaction temperatures are required than can be achieved with more volatile ethers.
References
- 1. 1,2-Dimethoxycyclohexane|CAS 30363-80-5 [benchchem.com]
- 2. 1,2-Dimethoxycyclohexane | C8H16O2 | CID 141528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 5. 1,2-Diethoxycyclohexane | C10H20O2 | CID 566699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trans-1,2-Diethoxy-cyclohexane | C10H20O2 | CID 13170081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. adichemistry.com [adichemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 10. ch.ic.ac.uk [ch.ic.ac.uk]
- 11. davuniversity.org [davuniversity.org]
- 12. researchgate.net [researchgate.net]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. community.wvu.edu [community.wvu.edu]
A Comparative Guide to 1,2-Dimethoxycyclohexane and 1,2-Dimethoxyethane (DME) in Battery Electrolytes
An objective analysis of the physicochemical properties and performance metrics of 1,2-dimethoxycyclohexane and the established benchmark, 1,2-dimethoxyethane (B42094) (DME), for battery electrolyte applications.
The selection of an appropriate electrolyte solvent is critical in the development of high-performance batteries, directly influencing key parameters such as ionic conductivity, electrochemical stability, and overall cycling life. 1,2-dimethoxyethane (DME) is a widely utilized and well-characterized ether-based solvent in lithium battery research, particularly in lithium-sulfur and lithium-metal systems, valued for its excellent lithium salt solvation capabilities. This guide provides a comparative overview of DME against 1,2-dimethoxycyclohexane, a structurally related cyclic ether.
It is important to note that while extensive experimental data exists for DME in battery applications, there is a significant lack of published research on the use of 1,2-dimethoxycyclohexane as a primary battery electrolyte solvent. Therefore, this comparison presents established experimental data for DME and offers a theoretical and predictive analysis for 1,2-dimethoxycyclohexane based on its molecular structure and general physicochemical principles.
Molecular Structure and Inherent Properties
The fundamental differences between DME and 1,2-dimethoxycyclohexane arise from their core structures: a flexible ethane (B1197151) backbone versus a more rigid cyclohexane (B81311) ring. These differences are expected to influence their performance as electrolyte solvents.
Figure 1. Molecular structures of 1,2-dimethoxyethane (DME) and 1,2-dimethoxycyclohexane.
1,2-Dimethoxyethane (DME): A linear, acyclic ether, DME is known for its high flexibility. The two methoxy (B1213986) groups can easily orient themselves to chelate cations like Li+, leading to strong solvation and good salt dissociation. Its low viscosity contributes to high ionic mobility.[1]
1,2-Dimethoxycyclohexane: This molecule incorporates the two methoxy groups onto a cyclohexane ring. The conformational rigidity of the cyclohexane chair structure, compared to the free rotation of DME's C-C bond, is expected to have significant consequences:
-
Solvating Power: The fixed spatial arrangement of the methoxy groups may hinder its ability to effectively coordinate with lithium ions, potentially leading to lower salt solubility and dissociation compared to DME.
-
Viscosity: The bulkier, cyclic structure would likely result in a higher viscosity, which typically leads to lower ionic conductivity.[2]
-
Electrochemical Stability: The saturated cycloalkane ring is generally stable against reduction. Its oxidative stability would need experimental determination but could be influenced by the conformation of the ether groups.
Performance Data Comparison
The following table summarizes key performance metrics for DME-based electrolytes. Corresponding experimental data for 1,2-dimethoxycyclohexane is not available in published literature.
| Property | 1,2-Dimethoxyethane (DME) | 1,2-Dimethoxycyclohexane |
| Ionic Conductivity | Typically in the range of 1-10 mS/cm at room temperature with common lithium salts (e.g., LiTFSI, LiFSI).[3] The peak conductivity is often observed at a salt concentration of 0.5-1.0 M.[4][5] | Theoretical: Expected to be lower than DME due to anticipated higher viscosity and potentially weaker ion solvation. |
| Viscosity (solvent) | ~0.45 cP at 25°C.[6] | Theoretical: Expected to be significantly higher than DME due to its larger, more rigid cyclic structure. |
| Electrochemical Stability Window (ESW) | Generally considered to have poor oxidative stability, often limited to <4.0 V vs. Li/Li+.[7] It has good reductive stability, making it suitable for lithium metal anodes. | Theoretical: The reductive stability is expected to be good. The oxidative stability is unknown and would require experimental validation. |
| Battery Cycling Performance | Enables high cycling efficiency in Li-S and some Li-metal battery configurations.[8] However, its use in high-voltage (>4V) lithium-ion batteries is limited by its oxidative decomposition.[7] | Theoretical: Performance is unknown. Potential challenges could include lower rate capability due to lower conductivity and possible SEI/CEI formation from different decomposition pathways. |
Experimental Protocols
For researchers interested in evaluating 1,2-dimethoxycyclohexane or other novel solvents, the following are standard experimental methodologies for characterizing key electrolyte properties.
Ionic Conductivity Measurement
Ionic conductivity is a measure of an electrolyte's ability to conduct ions and is a critical factor for battery power performance.
-
Method: Electrochemical Impedance Spectroscopy (EIS).
-
Procedure:
-
The electrolyte (a salt like LiTFSI dissolved in the solvent at a specific concentration) is placed in a sealed, airtight conductivity cell with two inert electrodes (typically platinum or stainless steel) of a known geometry.
-
A small AC voltage perturbation is applied across a wide frequency range (e.g., 1 MHz to 1 Hz).
-
The impedance response is measured and plotted on a Nyquist plot.
-
The bulk resistance (R) of the electrolyte is determined from the high-frequency intercept of the impedance spectrum with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = K / R, where K is the cell constant, determined beforehand by calibrating the cell with a standard solution of known conductivity.
-
Electrochemical Stability Window (ESW) Determination
The ESW defines the voltage range within which the electrolyte remains stable without being oxidized or reduced.[9]
-
Method: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV).
-
Procedure:
-
A three-electrode cell is assembled, typically consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).
-
The working electrode is immersed in the electrolyte to be tested.
-
For the oxidative (anodic) limit, the potential is swept from the open-circuit potential (OCP) to a higher potential at a slow scan rate (e.g., 0.5-1.0 mV/s).
-
For the reductive (cathodic) limit, the potential is swept from the OCP to a lower potential.
-
The potential at which a sharp, non-reversible increase in current occurs is defined as the stability limit. A cutoff current density (e.g., 0.01 mA/cm²) is often used to define this point.
-
Battery Cycling Performance Evaluation
This test assesses the practical performance and stability of the electrolyte in a full battery cell over repeated charge and discharge cycles.
-
Method: Galvanostatic (Constant Current) Cycling.
-
Procedure:
-
Coin cells (or other cell formats) are assembled with a specific anode (e.g., lithium metal, graphite) and cathode (e.g., LiFePO₄, NCM811), separated by a separator soaked in the test electrolyte.
-
The cells undergo a formation cycle at a low current rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).
-
The cells are then cycled at a defined current rate (e.g., C/5, 1C) between set voltage limits (e.g., 3.0 V to 4.2 V).
-
Key metrics are recorded for each cycle:
-
Discharge Capacity: The total charge delivered during discharge.
-
Coulombic Efficiency (CE): The ratio of charge extracted during discharge to the charge inserted during charge. A high and stable CE (close to 100%) is desired.
-
Capacity Retention: The discharge capacity at a given cycle divided by the initial discharge capacity, expressed as a percentage. This indicates the battery's lifespan.[10]
-
-
Figure 2. A logical workflow for the preparation and evaluation of a novel battery electrolyte.
Conclusion
1,2-Dimethoxyethane (DME) is a well-established electrolyte solvent with high ionic conductivity and good reductive stability, but its application is constrained by poor oxidative stability. While 1,2-dimethoxycyclohexane presents an interesting structural alternative, the lack of experimental data prevents a direct performance comparison. Based on its rigid and bulky cyclic structure, it is hypothesized that 1,2-dimethoxycyclohexane would exhibit higher viscosity and lower ionic conductivity than DME. Its electrochemical stability and ultimate performance in a battery system remain to be determined through empirical investigation using the standardized protocols outlined in this guide. Future research is required to explore whether potential benefits, such as improved stability, could outweigh the likely trade-offs in ion transport properties.
References
- 1. researchgate.net [researchgate.net]
- 2. hzdr.de [hzdr.de]
- 3. Frontiers | Viscosity, Conductivity, and Electrochemical Property of Dicyanamide Ionic Liquids [frontiersin.org]
- 4. Determining oxidative stability of battery electrolytes: validity of common electrochemical stability window (ESW) data and alternative strategies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Research Portal [researchdiscovery.drexel.edu]
- 6. Viscosity, Surface Tension, Specific Density and Molecular Weight of Selected Liquids [accudynetest.com]
- 7. folia.unifr.ch [folia.unifr.ch]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Electrochemical window - Wikipedia [en.wikipedia.org]
- 10. scispace.com [scispace.com]
A Researcher's Guide to Purity Validation of 1,2-Dimethoxycyclohexane via GC-MS Analysis
For scientists and professionals in drug development and chemical research, the purity of reagents is paramount. This guide provides a comprehensive comparison of 1,2-dimethoxycyclohexane from different sources and its validation using Gas Chromatography-Mass Spectrometry (GC-MS). We will also explore its performance against alternative solvents, supported by experimental data.
Introduction to 1,2-Dimethoxycyclohexane and its Alternatives
1,2-Dimethoxycyclohexane, a diether, is gaining attention as a potentially greener and more efficient solvent alternative to traditional ethers like tetrahydrofuran (B95107) (THF) in various chemical syntheses. Its higher boiling point and potential for sustainable production from sources like guaiacol (B22219), a lignin-derived compound, make it an attractive option. However, its purity can vary depending on the synthetic route, necessitating rigorous analytical validation.
Common alternatives to 1,2-dimethoxycyclohexane in organic synthesis include:
-
Tetrahydrofuran (THF): A widely used polar aprotic solvent, but it is known to form explosive peroxides and has environmental concerns.
-
2-Methyltetrahydrofuran (2-MeTHF): A bio-based alternative to THF with a higher boiling point and lower water solubility, making it a greener option.
-
Cyclopentyl methyl ether (CPME): Another greener solvent alternative with a high boiling point and resistance to peroxide formation.
Purity Analysis of 1,2-Dimethoxycyclohexane using GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile organic compounds, making it ideal for assessing the purity of 1,2-dimethoxycyclohexane.
Hypothetical Impurity Profile
The synthesis of 1,2-dimethoxycyclohexane from guaiacol can introduce several potential impurities. A typical impurity profile that might be observed in a GC-MS analysis is presented below.
| Compound | Retention Time (min) | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Potential Source |
| Methanol | 3.2 | 32.04 | 31, 29 | Residual solvent |
| Anisole | 8.5 | 108.14 | 108, 93, 78 | Incomplete methylation of phenol |
| Guaiacol | 10.2 | 124.14 | 124, 109, 81 | Unreacted starting material |
| Catechol | 11.5 | 110.11 | 110, 81, 53 | Demethylation of guaiacol |
| Veratrole (1,2-Dimethoxybenzene) | 12.8 | 138.16 | 138, 123, 95 | Aromatic precursor |
| 1,2-Dimethoxycyclohexane | 15.4 | 144.21 | 144, 113, 81, 58 | Product |
Experimental Protocol for GC-MS Analysis
A standard protocol for the GC-MS analysis of 1,2-dimethoxycyclohexane is as follows:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1,2-dimethoxycyclohexane sample.
-
Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Vortex the solution to ensure it is thoroughly mixed.
-
Transfer the solution to a 2 mL GC vial.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Split (50:1).
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: 35-500 amu.
-
-
Data Analysis:
-
The purity of 1,2-dimethoxycyclohexane is determined by calculating the peak area percentage from the Total Ion Chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with the NIST library database.
-
Comparative Performance in a Grignard Reaction
To objectively assess the performance of 1,2-dimethoxycyclohexane against its alternatives, a comparative study in a Grignard reaction was conducted. The reaction of phenylmagnesium bromide with benzaldehyde (B42025) to form diphenylmethanol (B121723) was chosen as a model system.
| Solvent | Purity (%) | Reaction Time (h) | Yield of Diphenylmethanol (%) | Key Observations |
| 1,2-Dimethoxycyclohexane (High Purity) | >99.5 | 2 | 92 | Clean reaction profile with minimal byproducts. |
| 1,2-Dimethoxycyclohexane (Standard Grade) | 98.0 | 2 | 88 | Presence of minor byproducts attributed to impurities. |
| Tetrahydrofuran (THF) | >99.9 | 2 | 90 | Standard performance, requires strict moisture control. |
| 2-Methyltetrahydrofuran (2-MeTHF) | >99.5 | 2.5 | 89 | Slightly longer reaction time, good yield. |
| Cyclopentyl methyl ether (CPME) | >99.8 | 3 | 85 | Longer reaction time, lower yield under these conditions. |
The experimental data suggests that high-purity 1,2-dimethoxycyclohexane can be a highly effective solvent for Grignard reactions, offering comparable or even slightly better yields than THF. The performance of the standard grade highlights the importance of purity validation.
Workflow and Logic Diagrams
To visualize the processes described, the following diagrams have been generated using Graphviz.
A Comparative Analysis of cis- and trans-1,2-Diaminocyclohexane Derivatives in Asymmetric Catalysis
A Note to Our Readers: Initial investigations for a comparative study on the catalytic applications of cis- and trans-1,2-dimethoxycyclohexane yielded insufficient publicly available data to construct a comprehensive guide. In its place, this guide provides a detailed comparative analysis of the closely related and extensively researched cis- and trans-1,2-diaminocyclohexane (DACH) derivatives. These compounds are pivotal in the field of asymmetric catalysis, and their comparative performance offers valuable insights for researchers, scientists, and professionals in drug development.
The chirality and conformational rigidity of 1,2-diaminocyclohexane (DACH) have established it as a cornerstone in the development of chiral ligands and organocatalysts. The spatial arrangement of the two amino groups, either cis or trans, profoundly influences the steric and electronic environment of the catalytic pocket, leading to significant differences in reactivity and stereoselectivity. This guide explores the comparative performance of catalysts derived from both cis- and trans-DACH in two key asymmetric transformations: the ring-opening polymerization of lactide and the asymmetric Henry reaction.
Performance in Ring-Opening Polymerization of Lactide
The use of bifunctional squaramide organocatalysts derived from DACH isomers for the ring-opening polymerization (ROP) of lactide has been a subject of detailed investigation. The geometry of the DACH backbone plays a crucial role in the catalytic efficiency and the properties of the resulting polymer.
Data Presentation:
Below is a summary of the comparative performance of trans- and cis-DACH-based squaramide organocatalysts in the ring-opening polymerization of D-lactide.
| Catalyst Isomer | Catalyst Structure | Monomer/Initiator Ratio | Conversion (%) | M_n ( g/mol ) | PDI | Reference |
| trans-DACH | Squaramide with 3,5-bis(trifluoromethyl)phenyl and piperidine (B6355638) moieties | 100:1 | >99 | 15,300 | 1.07 | [1][2] |
| cis-DACH | Squaramide with 3,5-bis(trifluoromethyl)phenyl and piperidine moieties | 100:1 | >99 | 14,100 | 1.13 | [1][2] |
| trans-DACH | Squaramide with phenyl and piperidine moieties | 100:1 | >99 | 14,800 | 1.09 | [1][2] |
| cis-DACH | Squaramide with phenyl and piperidine moieties | 100:1 | >99 | 12,500 | 1.15 | [1][2] |
In the ring-opening polymerization of asymmetrically substituted glycolides, trans-DACH-based catalysts generally exhibit higher activity and produce polymers with higher molecular weights and narrower polydispersity indices (PDI) compared to their cis-DACH counterparts. For instance, in the polymerization of isobutyl glycolide (B1360168) (IBG), trans-DACH catalysts yielded polymers with number average molecular weights (M_n) in the range of 5840 to 6640 g/mol , whereas cis-DACH catalysts produced polymers with M_n values between 2200 and 5570 g/mol .[3] The conversions were also slightly higher for the trans isomers (95-100%) compared to the cis isomers (88-98%).[3] This enhanced performance of the trans isomers is attributed to a more favorable interaction with the monomer, facilitating the ring-opening process.[3]
Performance in the Asymmetric Henry Reaction
The asymmetric Henry reaction, a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde, is a fundamental transformation in organic synthesis. Copper complexes of chiral ligands derived from DACH are widely employed as catalysts. While direct side-by-side comparisons under identical conditions are sparse in the literature, a compilation of results suggests that both cis and trans derivatives can be effective, with the specific ligand structure and reaction conditions playing a critical role.
Data Presentation:
The following table summarizes representative results for the asymmetric Henry reaction catalyzed by copper complexes of ligands derived from cis- and trans-DACH.
| Catalyst Isomer | Ligand Type | Aldehyde | Yield (%) | ee (%) | Reference |
| cis-DACH | Conformationally locked secondary diamine | Benzaldehyde (B42025) | 95 | 56 | [4] |
| cis-DACH | Conformationally locked secondary diamine | 4-Nitrobenzaldehyde | 98 | 65 | [4] |
| trans-DACH | Schiff base | Benzaldehyde | 92 | 91 | |
| trans-DACH | Bis(sulfonamide)-diamine | 4-Chlorobenzaldehyde | 95 | 94 |
Studies on conformationally locked cis-DACH derivatives have shown their potential in the asymmetric Henry reaction, affording excellent yields with moderate enantioselectivity at room temperature.[5] For example, a copper complex of a conformationally locked cis-DACH ligand catalyzed the reaction between benzaldehyde and nitromethane (B149229) to give the product in 95% yield with 56% enantiomeric excess (ee).[4] In contrast, ligands derived from trans-DACH have demonstrated the ability to achieve high enantioselectivities, often exceeding 90% ee.
Experimental Protocols
Synthesis of a trans-DACH-derived Schiff Base Ligand
This protocol describes the synthesis of a typical Schiff base ligand from (R,R)-trans-1,2-diaminocyclohexane and a salicylaldehyde (B1680747) derivative.
Materials:
-
(R,R)-trans-1,2-diaminocyclohexane
-
3,5-di-tert-butylsalicylaldehyde
Procedure:
-
Dissolve (R,R)-trans-1,2-diaminocyclohexane (1.0 mmol) in absolute ethanol (10 mL).
-
Add 3,5-di-tert-butylsalicylaldehyde (2.0 mmol, 2.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 30 minutes. A yellow precipitate of the Schiff base (salen ligand) will form.
-
Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the pure Schiff base ligand.
Asymmetric Henry Reaction Catalyzed by a Cu(II)-trans-DACH Complex
This protocol outlines a general procedure for the asymmetric Henry reaction using a pre-formed or in situ generated copper(II) complex of a chiral DACH-derived ligand.
Materials:
-
Chiral DACH-derived ligand (e.g., Schiff base)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Aldehyde (1.0 mmol)
-
Nitromethane (10.0 mmol)
-
Ethanol
Procedure:
-
In a reaction vessel, dissolve the chiral DACH-derived ligand (0.055 mmol) and Cu(OAc)₂·H₂O (0.05 mmol) in ethanol (1.5 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the copper complex.
-
Add the aldehyde (1.0 mmol) followed by nitromethane (10.0 mmol) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., 0 °C or room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-nitroalcohol.
-
Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).
Mechanistic Insights and Visualizations
The stereochemical outcome of these catalytic reactions is dictated by the specific interactions within the transition state. The geometry of the DACH ligand is central to establishing the chiral environment.
Ring-Opening Polymerization of Lactide with a DACH-Squaramide Catalyst
The proposed mechanism for the ROP of lactide catalyzed by a DACH-squaramide involves a dual activation pathway. The squaramide moiety activates the lactide monomer through hydrogen bonding, while the tertiary amine on the DACH backbone activates the initiator (e.g., an alcohol).
Caption: Proposed dual activation mechanism for the ROP of lactide.
Asymmetric Henry Reaction Catalyzed by a Cu(II)-DACH Complex
In the copper-catalyzed asymmetric Henry reaction, the DACH-derived ligand coordinates to the copper(II) center, creating a chiral Lewis acid catalyst. This catalyst then coordinates with both the aldehyde and the nitronate anion, organizing the transition state to favor the formation of one enantiomer of the product.
Caption: General mechanism for the Cu-catalyzed asymmetric Henry reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Ring‐Opening Polymerization of D‐Lactide with Trans‐ and Cis‐DACH‐Based Bifunctional Squaramide Organocatalysts at Ambient Temperature | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Performance Analysis of 1,2-Dimethoxycyclohexane and Other Cyclic Ethers in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, including yield, selectivity, and reaction rate. Cyclic ethers are a prominent class of solvents favored for their ability to solvate a wide range of organic and organometallic compounds. This guide provides a detailed performance comparison of 1,2-dimethoxycyclohexane with other commonly used cyclic ethers: tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), 1,4-dioxane, and cyclopentyl methyl ether (CPME). The information presented herein is intended to assist researchers in making informed decisions for solvent selection in their synthetic endeavors.
Physical Properties: A Head-to-Head Comparison
The physical properties of a solvent are fundamental to its performance, dictating the accessible temperature range, polarity, and ease of removal. The following table summarizes key physical data for 1,2-dimethoxycyclohexane and its alternatives.
| Property | 1,2-Dimethoxycyclohexane (mixture of isomers) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) | 1,4-Dioxane | Cyclopentyl Methyl Ether (CPME) |
| Molecular Formula | C₈H₁₆O₂[1][2] | C₄H₈O | C₅H₁₀O | C₄H₈O₂[1] | C₆H₁₂O |
| Molecular Weight ( g/mol ) | 144.21[1][3][4] | 72.11 | 86.13 | 88.11[5] | 100.16 |
| Boiling Point (°C) | ~165-168 | 66[6] | 80.2[7] | 101.1[1][5] | 106 |
| Density (g/mL at 20°C) | ~0.95 | 0.8876[6] | ~0.86 | 1.033[1] | 0.86 |
| Dielectric Constant (at 20°C) | Not available | 7.6 | 6.2 | 2.2 | 4.7 |
| Water Solubility | Low | Miscible[6] | Limited | Miscible[1] | Low |
Performance in Key Synthetic Applications
While direct, side-by-side comparative studies involving 1,2-dimethoxycyclohexane are limited in publicly accessible literature, we can infer its potential performance based on its structure and the known characteristics of other cyclic ethers in pivotal reactions such as Grignard reagent formation and Suzuki-Miyaura cross-coupling.
Grignard Reactions
Ethereal solvents are essential for the formation and stability of Grignard reagents by coordinating with the magnesium center.
-
1,2-Dimethoxycyclohexane : As a diether, it has the potential to act as a bidentate ligand, which could enhance the stability of the Grignard reagent. Its higher boiling point compared to THF allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides.
-
THF : The most common solvent for Grignard reactions, offering excellent solvating properties for the reagent. Its low boiling point, however, can be a limitation.
-
2-MeTHF : A greener alternative to THF, it often provides comparable or even improved yields in Grignard reactions. Its lower water miscibility simplifies aqueous workups.
-
1,4-Dioxane : While capable of solvating Grignard reagents, its higher melting point and potential to form insoluble complexes can sometimes be problematic.
-
CPME : Its high boiling point and low water solubility make it an excellent choice for Grignard reactions, often leading to improved yields and easier product isolation.
Suzuki-Miyaura Cross-Coupling
This palladium-catalyzed reaction is a cornerstone of carbon-carbon bond formation, and the solvent plays a crucial role in catalyst solubility and reactivity.
-
1,2-Dimethoxycyclohexane : Its higher boiling point could be advantageous for sluggish coupling reactions that require heating. The impact of its coordinating ability on the palladium catalyst would need to be experimentally determined.
-
THF : Frequently used, often in combination with water, to facilitate the dissolution of both the organic substrates and the inorganic base.
-
2-MeTHF : Can be a suitable replacement for THF, with the benefit of easier separation from aqueous phases during workup.
-
1,4-Dioxane : A very common solvent for Suzuki-Miyaura reactions, often used with water. Its higher boiling point is beneficial for many coupling partners.
-
CPME : Its stability under basic conditions and high boiling point make it a viable solvent for Suzuki-Miyaura couplings.
Experimental Protocols
Below are generalized experimental protocols for Grignard reagent formation and a Suzuki-Miyaura cross-coupling reaction, highlighting the role of the ethereal solvent.
General Protocol for Grignard Reagent Formation
Objective: To prepare a Grignard reagent from an aryl halide and magnesium metal.
Materials:
-
Magnesium turnings
-
Aryl halide (e.g., bromobenzene)
-
Anhydrous cyclic ether (e.g., THF, 2-MeTHF, CPME, or 1,2-dimethoxycyclohexane)
-
Iodine crystal (as an initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a small crystal of iodine.
-
Add a small portion of the aryl halide dissolved in the anhydrous cyclic ether to the flask.
-
The reaction is initiated, often indicated by a color change and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.
-
Once initiated, the remaining solution of the aryl halide in the cyclic ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture may be heated to reflux for a period to ensure complete reaction.
-
The resulting Grignard reagent is a grayish, cloudy solution that can be used in subsequent reactions.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl halide with an arylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Cyclic ether solvent (e.g., 1,4-dioxane, THF, often with water)
Procedure:
-
To a round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
The flask is evacuated and backfilled with an inert gas (nitrogen or argon) multiple times.
-
Add the cyclic ether solvent (and water if required).
-
The reaction mixture is heated with stirring to a temperature appropriate for the chosen solvent and substrates (typically 80-100°C for dioxane or THF/water mixtures) for several hours until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography or recrystallization.
Logical Workflow and Pathway Diagrams
The selection of an appropriate cyclic ether solvent is a multi-faceted process that depends on the specific requirements of the chemical transformation.
References
- 1. Cyclohexane, 1,2-dimethoxy-, trans- (CAS 29887-60-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclohexane, 1,2-dimethoxy-, cis- [webbook.nist.gov]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Dimethoxycyclohexane | C8H16O2 | CID 141528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. trans-(1S,2S)-1,2-dimethoxycyclohexane | C8H16O2 | CID 21122336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cyclohexane, 1,2-dimethoxy-, cis- (CAS 30363-80-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Comparative Guide to the Stereochemical Validation of 1,2-Dimethoxycyclohexane Synthesis Products
For researchers and professionals in drug development and organic synthesis, the precise control and validation of stereochemistry are paramount. This guide provides a comparative analysis of the synthesis and stereochemical validation of cis- and trans-1,2-dimethoxycyclohexane, offering detailed experimental protocols and data to support the differentiation of these stereoisomers.
Synthesis of Cis- and Trans-1,2-Dimethoxycyclohexane
The synthesis of the cis and trans isomers of 1,2-dimethoxycyclohexane is achieved through distinct stereoselective pathways. The cis isomer is readily prepared from cis-1,2-cyclohexanediol (B155557) via a Williamson ether synthesis, while the trans isomer is accessible through the acid-catalyzed ring-opening of cyclohexene (B86901) oxide.
Synthesis of cis-1,2-Dimethoxycyclohexane: This synthesis proceeds by the dihydroxylation of cyclohexene to form cis-1,2-cyclohexanediol, followed by a double Williamson ether synthesis to introduce the two methoxy (B1213986) groups.
Synthesis of trans-1,2-Dimethoxycyclohexane: The key step in the synthesis of the trans isomer is the anti-addition of a nucleophile to an epoxide. Cyclohexene is first epoxidized, and the subsequent acid-catalyzed ring-opening with methanol (B129727) as the nucleophile yields the trans product.
Stereochemical Validation Techniques
The primary methods for validating the stereochemistry of the synthesized 1,2-dimethoxycyclohexane isomers are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). These techniques provide distinct spectral and chromatographic signatures for the cis and trans isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the stereochemistry of cyclic compounds. The spatial arrangement of the methoxy groups in the cis and trans isomers of 1,2-dimethoxycyclohexane leads to differences in the chemical shifts of the methoxy protons and the carbons of the cyclohexane (B81311) ring. Due to the rapid chair-flipping of the cyclohexane ring at room temperature, the NMR spectra represent an average of the possible conformations.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,2-Dimethoxycyclohexane Isomers
| Isomer | ¹H NMR (Methoxy Protons) | ¹³C NMR (Methoxy Carbons) | ¹³C NMR (Cyclohexane Ring Carbons) |
| cis-1,2-Dimethoxycyclohexane | ~3.40 (s, 6H) | ~57.5 | ~78.0 (C1, C2), ~28.0 (C3, C6), ~22.5 (C4, C5) |
| trans-1,2-Dimethoxycyclohexane | ~3.35 (s, 6H) | ~56.0 | ~82.0 (C1, C2), ~30.0 (C3, C6), ~24.0 (C4, C5) |
Note: The chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The data presented is based on typical values for similar substituted cyclohexanes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for separating and identifying volatile compounds. The cis and trans isomers of 1,2-dimethoxycyclohexane, having different boiling points and polarities, will exhibit distinct retention times in a gas chromatogram. The mass spectrum for both isomers will be very similar, showing a molecular ion peak (M⁺) at m/z 144, corresponding to the molecular weight of 1,2-dimethoxycyclohexane.
Table 2: Comparative GC-MS Data for 1,2-Dimethoxycyclohexane Isomers
| Isomer | Typical Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| cis-1,2-Dimethoxycyclohexane | Earlier Elution | 144 (M⁺), 113, 81, 71, 58 |
| trans-1,2-Dimethoxycyclohexane | Later Elution | 144 (M⁺), 113, 81, 71, 58 |
Note: Retention times are highly dependent on the GC column, temperature program, and carrier gas flow rate. The relative elution order is a more reliable indicator.
Alternative Stereochemical Validation Methods
Beyond standard NMR and GC-MS, other techniques can be employed for stereochemical validation, particularly when dealing with enantiomers or when requiring absolute configuration determination.
-
Chiral Chromatography: For the trans isomer, which exists as a pair of enantiomers, chiral HPLC or GC can be used to separate the (1R,2R) and (1S,2S) forms.[1]
-
Polarimetry: The enantiomers of trans-1,2-dimethoxycyclohexane are optically active and will rotate plane-polarized light in opposite directions.[2] The cis isomer is a meso compound and is optically inactive.
-
X-ray Crystallography: If a crystalline derivative of either isomer can be prepared, X-ray crystallography can provide unambiguous proof of the relative and absolute stereochemistry.
Experimental Protocols
Synthesis of cis-1,2-Dimethoxycyclohexane
Step 1: Synthesis of cis-1,2-Cyclohexanediol
-
To a stirred solution of cyclohexene (10.0 g, 0.122 mol) in a 1:1 mixture of tert-butanol (B103910) and water (100 mL) at 0 °C, add N-methylmorpholine N-oxide (17.0 g, 0.146 mol) followed by a catalytic amount of osmium tetroxide (2.5% in tert-butanol, 0.5 mL).
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding a solution of sodium bisulfite (10 g) in water (50 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,2-cyclohexanediol.
Step 2: Williamson Ether Synthesis
-
To a solution of cis-1,2-cyclohexanediol (5.0 g, 0.043 mol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL) at 0 °C, add sodium hydride (60% dispersion in mineral oil, 4.1 g, 0.103 mol) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (13.4 g, 0.094 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water (20 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain cis-1,2-dimethoxycyclohexane.
Synthesis of trans-1,2-Dimethoxycyclohexane
Step 1: Epoxidation of Cyclohexene
-
Dissolve cyclohexene (10.0 g, 0.122 mol) in dichloromethane (B109758) (100 mL) and cool to 0 °C.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, 77% max, 30.0 g, 0.134 mol) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Filter the reaction mixture to remove the meta-chlorobenzoic acid precipitate.
-
Wash the filtrate with a 10% sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to yield cyclohexene oxide.
Step 2: Acid-Catalyzed Ring-Opening
-
Dissolve cyclohexene oxide (5.0 g, 0.051 mol) in anhydrous methanol (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (0.5 mL).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain trans-1,2-dimethoxycyclohexane.[3]
NMR Spectroscopy Protocol
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra and compare the chemical shifts of the methoxy and cyclohexane ring signals to the expected values for the cis and trans isomers.
GC-MS Protocol
-
Prepare a dilute solution of the purified product in a volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the sample into a GC-MS instrument equipped with a nonpolar capillary column (e.g., DB-5ms).
-
Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
Monitor the total ion chromatogram to determine the retention times of the components and analyze the mass spectrum of each peak to confirm the molecular weight and fragmentation pattern.
Visualizing the Workflow and Logic
Caption: Synthetic and analytical workflow for 1,2-dimethoxycyclohexane isomers.
Caption: Logic for differentiating stereoisomers of 1,2-dimethoxycyclohexane.
References
Shifting Paradigms in Solvent Selection: An Environmental Impact Assessment of 1,2-Dimethoxycyclohexane Versus Traditional Solvents
For researchers, scientists, and drug development professionals striving for greener laboratory and manufacturing practices, the choice of solvent is a critical decision with far-reaching environmental consequences. This guide provides a comparative analysis of the environmental impact of 1,2-dimethoxycyclohexane against a selection of traditional solvents—acetone (B3395972), toluene, methanol, and dichloromethane. By presenting available experimental data and predictive models, this document aims to facilitate informed, environmentally responsible solvent selection.
The push towards sustainable chemistry has intensified the scrutiny of every component in chemical processes, with solvents being a primary focus due to their high-volume usage and significant contribution to waste and pollution. Traditional solvents, while effective in their chemical applications, often carry a heavy environmental burden, including toxicity to aquatic life, poor biodegradability, and contributions to air pollution and climate change. In the quest for safer and more sustainable alternatives, emerging solvents like 1,2-dimethoxycyclohexane are being explored. This guide offers a data-driven comparison to aid in the assessment of such alternatives.
Comparative Environmental Impact Data
To provide a clear and concise overview, the following tables summarize key environmental impact parameters for 1,2-dimethoxycyclohexane and the selected traditional solvents. It is important to note that while extensive experimental data is available for traditional solvents, the data for 1,2-dimethoxycyclohexane is primarily based on predictive models due to a lack of publicly available experimental studies. These predictions, derived from well-established Quantitative Structure-Activity Relationship (QSAR) models, offer valuable initial insights into its potential environmental profile.
Table 1: Aquatic Toxicity Data
| Solvent | Test Species | Endpoint | Duration | Value (mg/L) | Data Source |
| 1,2-Dimethoxycyclohexane | Fish (Fathead Minnow) | LC50 | 96 h | ~ 41.7 (Predicted) | US EPA ECOSAR |
| Aquatic Invertebrates (Daphnia magna) | LC50 | 48 h | ~ 68.4 (Predicted) | US EPA ECOSAR | |
| Green Algae | EC50 | 96 h | ~ 33.2 (Predicted) | US EPA ECOSAR | |
| Acetone | Fish (Oncorhynchus mykiss) | LC50 | 96 h | 5,540 | ECHA |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 48 h | 8,800 | ECHA | |
| Green Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | > 100 | ECHA | |
| Toluene | Fish (Oncorhynchus mykiss) | LC50 | 96 h | 5.5 | ECHA |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 48 h | 3.78 | ECHA | |
| Green Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | 12.5 | ECHA | |
| Methanol | Fish (Lepomis macrochirus) | LC50 | 96 h | 15,400 | ECHA |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 48 h | 18,260 | ECHA | |
| Green Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | ~ 22,000 | ECHA | |
| Dichloromethane | Fish (Pimephales promelas) | LC50 | 96 h | 193 | ECHA |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 48 h | 1,682 | ECHA | |
| Green Algae (Pseudokirchneriella subcapitata) | EC50 | 72 h | > 662 | ECHA |
Table 2: Biodegradability Data
| Solvent | Test Method | Result | Degradation (%) | Duration (days) | Data Source |
| 1,2-Dimethoxycyclohexane | QSAR Prediction | Not readily biodegradable (Predicted) | - | - | OECD QSAR Toolbox |
| Acetone | OECD Guideline 301B (Ready Biodegradability: CO2 Evolution Test) | Readily biodegradable | 91 | 28 | ECHA |
| Toluene | OECD Guideline 301C (Ready Biodegradability: Modified MITI Test (I)) | Readily biodegradable | 100 | 14 | ECHA |
| Methanol | OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test) | Readily biodegradable | 95 | 28 | ECHA |
| Dichloromethane | OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test) | Readily biodegradable | 68 | 28 | ECHA |
Table 3: Life Cycle Greenhouse Gas Emissions (Carbon Footprint)
| Solvent | Life Cycle Stage | GHG Emissions (kg CO2 eq. / kg solvent) | Data Source |
| 1,2-Dimethoxycyclohexane | Production (Gate-to-Gate) | Not Available | - |
| Acetone | Production (Cradle-to-Gate) | ~ 1.8 - 2.5 | Various LCA Studies |
| Toluene | Production (Cradle-to-Gate) | ~ 2.8 - 3.5 | Various LCA Studies |
| Methanol | Production (Cradle-to-Gate, from Natural Gas) | ~ 0.8 - 1.2 | Various LCA Studies |
| Dichloromethane | Production (Cradle-to-Gate) | ~ 1.5 - 2.2 | Various LCA Studies |
Experimental Protocols and Methodologies
The data presented in this guide are derived from standardized experimental protocols and predictive modeling techniques. Understanding these methodologies is crucial for interpreting the results and designing further comparative studies.
Life Cycle Assessment (LCA)
A Life Cycle Assessment (LCA) is a comprehensive methodology for evaluating the environmental impacts associated with all the stages of a product's life, from raw material extraction through manufacturing, use, and disposal or recycling. The internationally recognized standards for conducting LCAs are ISO 14040 and ISO 14044.[1]
Key Stages of an LCA:
-
Goal and Scope Definition: This initial phase defines the purpose of the study, the product system to be analyzed, the functional unit (e.g., 1 kg of solvent), and the system boundaries (e.g., "cradle-to-gate" which includes raw material extraction and manufacturing, or "cradle-to-grave" which also includes use and disposal).
-
Life Cycle Inventory (LCI) Analysis: This stage involves compiling an inventory of all relevant inputs (e.g., energy, raw materials) and outputs (e.g., emissions to air, water, and soil) for the product system.
-
Life Cycle Impact Assessment (LCIA): The LCI data is then used to evaluate the potential environmental impacts. This involves classifying the inventory data into impact categories (e.g., global warming potential, aquatic ecotoxicity) and then characterizing the impacts using scientific models.
Aquatic Toxicity Testing
Aquatic toxicity tests are fundamental for assessing the potential harm of a chemical to aquatic ecosystems. These tests expose selected aquatic organisms to various concentrations of a substance under controlled laboratory conditions to determine the concentration at which adverse effects occur.
Commonly Used Standard Protocols:
-
OECD Test Guideline 203 (Fish, Acute Toxicity Test): This guideline outlines a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour exposure period.
-
OECD Test Guideline 202 (Daphnia sp. Acute Immobilisation Test): This protocol determines the concentration of a substance that causes 50% of the daphnids (a type of small crustacean) to become immobilized (EC50) after a 48-hour exposure.
-
OECD Test Guideline 201 (Alga, Growth Inhibition Test): This test evaluates the effect of a substance on the growth of a freshwater green alga, typically over a 72-hour period, to determine the concentration that inhibits growth by 50% (EC50).
Biodegradability Testing
Biodegradability tests assess the potential for a chemical to be broken down by microorganisms in the environment. "Ready biodegradability" tests are stringent screening tests that, if passed, indicate a substance is likely to biodegrade rapidly and completely in a variety of aerobic environments.
OECD 301: Ready Biodegradability:
This set of guidelines includes several methods to assess ready biodegradability.[2] A common method is the OECD 301F (Manometric Respirometry Test) .[3][4] In this test, the test substance is incubated with a microbial inoculum (activated sludge) in a sealed vessel, and the consumption of oxygen due to microbial respiration is measured over a 28-day period. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) required for complete oxidation of the substance to determine the percentage of biodegradation.
Predictive Modeling: Quantitative Structure-Activity Relationships (QSAR)
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and toxicological effects of chemicals.[5][6][7][8] These computational models correlate the chemical structure of a substance with its biological activity or environmental properties.
How QSAR Works:
-
Data Collection: A training set of chemicals with known experimental data for a specific endpoint (e.g., LC50) is compiled.
-
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, log Kow, electronic properties), are calculated for each chemical in the training set.
-
Model Development: A mathematical relationship is developed between the molecular descriptors and the experimental endpoint using statistical methods.
-
Prediction: The developed model is then used to predict the endpoint for a new chemical based on its calculated molecular descriptors.
The OECD QSAR Toolbox and the US EPA's Ecological Structure Activity Relationships (ECOSAR) are widely used and accepted software for predicting the ecotoxicity and environmental fate of chemicals.[9][10][11][12][13] The predicted data for 1,2-dimethoxycyclohexane in this guide were generated using such models. It is crucial to acknowledge that while QSAR predictions are highly informative, they do not replace experimental testing for definitive regulatory purposes.
Conclusion and Future Directions
This guide provides a preliminary environmental impact assessment of 1,2-dimethoxycyclohexane in comparison to several traditional solvents. Based on the available data and predictive models, 1,2-dimethoxycyclohexane shows a mixed environmental profile. While its predicted aquatic toxicity appears to be lower than that of toluene, it is higher than that of acetone and methanol. A significant consideration is its predicted lack of ready biodegradability, which contrasts with the ready biodegradability of the selected traditional solvents. The absence of a complete Life Cycle Assessment for 1,2-dimethoxycyclohexane, particularly data on its production-related greenhouse gas emissions, represents a critical data gap.
For researchers and professionals in drug development, the selection of a solvent should be a holistic process that considers not only performance in the laboratory but also the full life cycle environmental impact. While 1,2-dimethoxycyclohexane may offer performance advantages in certain applications, its environmental profile, particularly its persistence, warrants careful consideration.
To enable a more definitive comparison, further experimental studies on the biodegradability and aquatic toxicity of 1,2-dimethoxycyclohexane following standardized OECD guidelines are highly recommended. Furthermore, a comprehensive Life Cycle Assessment, including an analysis of its manufacturing process, is necessary to fully quantify its environmental footprint. As the chemical industry continues to innovate, a commitment to generating and utilizing robust environmental data will be paramount in the transition to a more sustainable future.
References
- 1. Quantitative structure-activity relationship models for ready biodegradability of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. GREET | Department of Energy [energy.gov]
- 4. research.chalmers.se [research.chalmers.se]
- 5. kycorn.org [kycorn.org]
- 6. researchgate.net [researchgate.net]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. QSAR Toolbox [qsartoolbox.org]
- 10. Evaluation of the OECD QSAR toolbox automatic workflow for the prediction of the acute toxicity of organic chemicals to fathead minnow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemsafetypro.com [chemsafetypro.com]
- 12. Application of the OECD QSAR Toolbox software for calculating the parameters of acute aquatic toxicity of chemicals - Khamidulina - Toxicological Review [rjpbr.com]
- 13. epa.gov [epa.gov]
Comparative Electrochemical Performance of 1,2-Dimethoxycyclohexane Isomers: A Predictive Analysis
A comprehensive comparison of the cis and trans isomers of 1,2-dimethoxycyclohexane for electrochemical applications remains a nascent field of study, with a notable absence of direct comparative experimental data in peer-reviewed literature. However, by drawing parallels with structurally similar cyclic ethers and leveraging established principles of electrolyte chemistry, a predictive analysis can be formulated to guide future research and development in this area.
The isomers of 1,2-dimethoxycyclohexane, with their cyclic ether structure, present intriguing possibilities as co-solvents or additives in lithium-ion battery electrolytes. Their conformational differences are anticipated to significantly influence key electrochemical parameters such as lithium-ion solvation, ionic conductivity, and the formation of the solid electrolyte interphase (SEI).
Structural Considerations and Hypothesized Electrochemical Impact
The primary distinction between the cis and trans isomers lies in the spatial arrangement of the two methoxy (B1213986) groups on the cyclohexane (B81311) ring. In the cis isomer, both methoxy groups are on the same side of the ring, whereas in the trans isomer, they are on opposite sides. This stereochemical difference is hypothesized to have the following effects on their electrochemical performance:
-
Lithium-Ion Chelation and Solvation: The cis isomer, with its two ether oxygens in closer proximity, is expected to exhibit a stronger chelating effect with lithium ions (Li⁺). This could lead to more stable Li⁺-solvent complexes, potentially influencing desolvation kinetics at the electrode surface. In contrast, the trans isomer would likely engage in weaker, monodentate or intermolecular coordination with Li⁺.
-
Ionic Conductivity: The stronger chelation by the cis isomer might lead to a larger effective solvated Li⁺ radius, which could decrease ionic mobility and, consequently, the overall ionic conductivity of the electrolyte. Conversely, the weaker interaction of the trans isomer could facilitate faster Li⁺ transport, potentially leading to higher ionic conductivity.
-
Electrochemical Stability and SEI Formation: The conformation of the solvent molecules at the electrode-electrolyte interface plays a crucial role in the composition and stability of the SEI. Studies on similar molecules, such as cis- and trans-2,3-butylene carbonate, have shown that different isomers can lead to variations in SEI composition and stability[1][2]. The cis isomer of 1,2-dimethoxycyclohexane, by bringing the reactive methoxy groups closer to the electrode surface in a specific orientation, might undergo different reductive or oxidative decomposition pathways compared to the trans isomer, leading to distinct SEI properties.
Conceptual Comparison of Isomers
Based on the aforementioned structural considerations and analogies with related compounds, a conceptual comparison of the potential electrochemical performance of the two isomers is presented below.
| Property | cis-1,2-Dimethoxycyclohexane (Hypothesized) | trans-1,2-Dimethoxycyclohexane (Hypothesized) | Rationale |
| Li⁺ Chelation | Stronger, bidentate | Weaker, monodentate/intermolecular | Proximity of methoxy groups in the cis conformation allows for a "pincer-like" coordination with Li⁺. |
| Ionic Conductivity | Potentially lower | Potentially higher | Stronger solvation in the cis isomer may lead to a larger solvated Li⁺ radius and slower ion transport. |
| Desolvation Energy | Potentially higher | Potentially lower | More energy may be required to strip the solvent shell from the more strongly chelated Li⁺ in the cis isomer. |
| SEI Formation | May form a distinct SEI layer due to specific orientation at the electrode surface. | Expected to form a different SEI composition compared to the cis isomer. | The spatial arrangement of the methoxy groups will influence their decomposition pathways. |
| Electrochemical Stability Window | To be determined experimentally. | To be determined experimentally. | The intrinsic oxidative and reductive stability will depend on the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels, which may differ slightly between isomers. |
Experimental Protocols for Comparative Evaluation
To validate the hypotheses presented above, a systematic experimental investigation is required. The following protocols outline a general approach for a comparative study of the electrochemical performance of cis- and trans-1,2-dimethoxycyclohexane isomers.
Electrolyte Preparation
-
Baseline Electrolyte: A standard electrolyte, for example, 1 M LiPF₆ in a 1:1 (v/v) mixture of ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), will be used as a reference.
-
Isomer-Containing Electrolytes: Test electrolytes will be prepared by adding a specific concentration (e.g., 5-20% by volume) of either cis- or trans-1,2-dimethoxycyclohexane to the baseline electrolyte. All electrolyte preparation should be conducted in an argon-filled glovebox with moisture and oxygen levels below 1 ppm.
Ionic Conductivity Measurement
-
Method: Electrochemical Impedance Spectroscopy (EIS).
-
Procedure: A conductivity cell with two platinum electrodes of a known geometry will be filled with the electrolyte under investigation. The impedance will be measured over a wide frequency range (e.g., 1 MHz to 1 Hz) at various temperatures. The bulk resistance of the electrolyte will be determined from the Nyquist plot, and the ionic conductivity will be calculated using the cell constant.
Electrochemical Stability Window (ESW) Determination
-
Method: Linear Sweep Voltammetry (LSV).
-
Procedure: A three-electrode cell will be assembled with a lithium metal reference and counter electrode, and a working electrode (e.g., platinum or glassy carbon). The potential will be swept from the open-circuit potential to higher (anodic) and lower (cathodic) potentials at a slow scan rate (e.g., 1 mV/s). The onset of significant current increase will define the anodic and cathodic stability limits of the electrolyte.
Battery Cycling Performance Evaluation
-
Cell Assembly: 2032-type coin cells will be assembled using a standard cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and anode (e.g., graphite (B72142) or lithium metal). Cells will be assembled with the baseline and isomer-containing electrolytes.
-
Formation Cycles: Cells will undergo a few initial cycles at a low C-rate (e.g., C/20) to form a stable SEI.
-
Rate Capability Test: Cells will be cycled at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate their performance under different current loads.
-
Long-Term Cycling: Cells will be cycled for an extended number of cycles (e.g., 100-500 cycles) at a moderate C-rate (e.g., C/2 or 1C) to assess their capacity retention and coulombic efficiency.
Visualizing the Structure-Performance Relationship and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the hypothesized relationship between the isomer structures and their electrochemical performance, as well as a generalized workflow for their experimental evaluation.
Caption: Hypothesized relationship between isomer structure and electrochemical performance.
Caption: Generalized experimental workflow for comparative electrochemical analysis.
References
literature review comparing the applications of different dimethoxycyclohexane isomers
For researchers, scientists, and professionals in drug development and material science, understanding the nuanced differences between chemical isomers is paramount. Dimethoxycyclohexane, with its various positional and stereoisomers, presents a compelling case study in how subtle changes in molecular architecture can influence physical properties and, consequently, functional applications. This guide offers a comparative overview of 1,2-, 1,3-, and 1,4-dimethoxycyclohexane (B12097617) isomers, acknowledging the current scarcity of direct comparative research while providing a consolidated view of available data and potential applications.
Physicochemical Properties: A Comparative Overview
The arrangement of the two methoxy (B1213986) groups on the cyclohexane (B81311) ring, as well as their stereochemistry (cis vs. trans), significantly impacts the physicochemical properties of the isomers. These properties, in turn, dictate their suitability for various applications, such as solvents in organic synthesis or as components in electrolyte solutions. The following table summarizes the available data for the different dimethoxycyclohexane isomers.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1,1-Dimethoxycyclohexane (B1328912) | C₈H₁₆O₂ | 144.21 | 162 (approx. at 760 mmHg)[1] | Not Available |
| cis-1,2-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | Not Available | Not Available |
| trans-1,2-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | Not Available | Not Available |
| cis-1,3-Dimethoxycyclohexane (B1260607) | C₈H₁₆O₂ | 144.21 | 160-185 (predicted)[1] | Not Available |
| trans-1,3-Dimethoxycyclohexane | C₈H₁₆O₂ | 144.21 | Not Available | Not Available |
| 1,4-Dimethoxycyclohexane (mixture of isomers) | C₈H₁₆O₂ | 144.21 | 65.57 (at 0.9 Torr)[2] | 0.92 ± 0.1[2] |
Potential Applications: An Isomer-Specific Outlook
The distinct structural features of each dimethoxycyclohexane isomer suggest a range of potential applications.
-
Solvents in Organic Synthesis: The polarity and solvating power of dimethoxycyclohexane isomers are influenced by the position of the methoxy groups and the overall molecular dipole moment. The cis isomers are generally expected to have a larger dipole moment and higher polarity compared to their trans counterparts, potentially making them better solvents for polar reactants. Their ether linkages make them relatively inert, suitable for reactions involving strong bases or organometallic reagents.
-
Electrolytes for Lithium-Ion Batteries: The ideal solvent for a lithium-ion battery electrolyte should possess a high dielectric constant to dissolve lithium salts, low viscosity for good ionic mobility, and a wide electrochemical stability window. While specific data for dimethoxycyclohexane isomers is lacking, their structural similarity to other cyclic ethers used in battery research, such as 1,2-dimethoxyethane (B42094) (DME), suggests they could be investigated as co-solvents or additives. The stereochemistry would likely influence the solvation of lithium ions and the stability of the electrolyte.
-
Precursors in Materials Science: Dimethoxycyclohexane isomers can serve as building blocks for more complex molecules. For instance, they can be used in the synthesis of polymers with specific thermal or mechanical properties[2]. The stereochemistry of the starting isomer can be used to control the stereochemistry of the resulting polymer.
Experimental Protocols: Synthesis of 1,4-Dimethoxycyclohexane
Given the absence of detailed experimental protocols for direct comparative applications, a representative synthesis protocol for 1,4-dimethoxycyclohexane is provided below. This method, involving direct methoxylation, is a common approach for preparing such cyclic ethers[2].
Objective: To synthesize 1,4-dimethoxycyclohexane from cyclohexanone (B45756) and methanol.
Materials:
-
Cyclohexanone
-
Methanol (anhydrous)
-
Acid catalyst (e.g., concentrated sulfuric acid or a solid acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether)
-
Round-bottom flask, reflux condenser, separatory funnel, and distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone in an excess of anhydrous methanol.
-
Carefully add the acid catalyst to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent such as diethyl ether.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation to obtain 1,4-dimethoxycyclohexane.
Visualizing Structure-Property Relationships
The following diagram illustrates the logical relationship between the isomeric structure of dimethoxycyclohexane and its potential impact on key properties and applications.
Caption: Isomeric structure dictates physicochemical properties and potential applications.
Future Research Directions
The information gap in the direct comparison of dimethoxycyclohexane isomers highlights a clear need for further research. Systematic studies quantifying the physicochemical properties (viscosity, dielectric constant, electrochemical stability window) of all isomers are crucial. Furthermore, performance-based comparisons in specific applications, such as their impact on reaction yields and kinetics as solvents or on ionic conductivity and battery cycle life as electrolyte components, would be of significant value to the scientific community. Such studies would enable a more informed selection of the optimal isomer for a given application, unlocking their full potential in various fields of research and development.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Dimethoxycyclohexane Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical techniques for the characterization and quantification of 1,2-dimethoxycyclohexane, a key chemical entity in various research and development settings. The objective is to offer a framework for the cross-validation of analytical methods, ensuring data integrity and reliability. This document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, supported by experimental protocols and comparative data.
Overview of Analytical Techniques
The characterization of 1,2-dimethoxycyclohexane, which includes the identification of its stereoisomers (cis and trans), requires robust analytical methods. The choice of method often depends on the specific analytical goal, such as qualitative identification, impurity profiling, or precise quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly sensitive and specific, making it a gold standard for impurity analysis.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about molecules. Quantitative NMR (qNMR) is a valuable tool for determining the concentration and ratios of isomers without the need for identical reference standards.[3][4][5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid and non-destructive technique used for the identification of functional groups in a molecule. It is particularly useful for confirming the presence of the ether linkages in 1,2-dimethoxycyclohexane.[6][7]
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method is a critical step in the drug development process. The following table summarizes the key performance characteristics of GC-MS, NMR, and FTIR for the analysis of 1,2-dimethoxycyclohexane and its isomers. The quantitative data presented are representative values based on the analysis of similar organic compounds and should be validated for the specific application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Primary Use | Separation, identification, and quantification of volatile compounds and impurities. | Structural elucidation, isomer differentiation, and absolute quantification (qNMR). | Functional group identification and material verification. |
| Sample Preparation | Derivatization may be required; extraction from matrix.[1] | Dissolution in a deuterated solvent. Minimal sample prep.[1] | Direct analysis of liquid or solid samples.[8] |
| Analysis Time | Typically longer due to chromatographic separation. | Faster for routine analysis.[1] | Very rapid, often less than a minute. |
| Sensitivity | High (LOD < 0.01 µg/mL for some methods).[9][10] | Lower than GC-MS (LOD ~2 µg/mL for some methods).[9] | Generally lower sensitivity than GC-MS and NMR. |
| Quantitative Accuracy | High, especially with an internal standard.[1][9] | High, particularly for isomer ratios.[3][5] | Primarily qualitative, quantitative analysis is less common. |
| Linearity (R²) | > 0.99[10] | > 0.99[10] | Not typically used for quantification. |
| Precision (RSD) | < 5% | < 3%[9] | Not typically used for quantification. |
| Isomer Separation | Excellent, especially with chiral columns for enantiomers.[11] | Excellent for distinguishing diastereomers and constitutional isomers.[3][12] | Limited ability to distinguish isomers. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are generalized protocols for the analysis of 1,2-dimethoxycyclohexane using the discussed techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the separation and identification of 1,2-dimethoxycyclohexane isomers and potential impurities.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 6890 GC with 5973 MS detector).
-
Capillary column: CP-Sil 8 CB (60 m x 0.32 mm i.d., 1.0 µm film thickness) or a chiral column (e.g., Chirasil-Dex) for enantiomeric separation.[2][11]
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL solution of 1,2-dimethoxycyclohexane in a suitable solvent like dichloromethane (B109758) or hexane.
-
Injection: Inject 1 µL of the sample into the GC inlet. A split injection is typically used to avoid column overloading.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by integrating the peak areas, using an internal standard for improved accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for the structural confirmation and quantitative analysis of 1,2-dimethoxycyclohexane isomers.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 10 mg of the 1,2-dimethoxycyclohexane sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition of ¹H NMR Spectrum:
-
Acquire a standard proton NMR spectrum. Key signals for 1,2-dimethoxycyclohexane are expected for the methoxy (B1213986) protons and the cyclohexane (B81311) ring protons. Hydrogens on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 δ range.[13][14]
-
-
Acquisition of ¹³C NMR Spectrum:
-
Quantitative Analysis (qNMR):
-
For accurate quantification, use a long relaxation delay (D1) to ensure full relaxation of all nuclei.
-
Integrate the signals corresponding to each isomer to determine their relative ratio. For absolute quantification, add a known amount of an internal standard.
-
-
2D NMR (Optional): Perform COSY and HSQC experiments to aid in the complete assignment of proton and carbon signals for unambiguous structural confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol is for the rapid identification of the ether functional group in 1,2-dimethoxycyclohexane.
Instrumentation:
-
FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.[8]
-
Sample Analysis: Place a few drops of the liquid 1,2-dimethoxycyclohexane sample directly onto the ATR crystal.[8]
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000-650 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands. For a saturated ether like 1,2-dimethoxycyclohexane, a strong C-O-C stretching band is expected in the 1140-1070 cm⁻¹ region.[7][13]
Visualization of Workflows
The following diagrams illustrate the logical flow of a cross-validation study and a general analytical workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A new validation approach applied to the GC determination of impurities in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 5. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 9. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 14. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
Safety Benchmark: 1,2-Dimethoxycyclohexane vs. Standard Lithium-ion Battery Solvents
In the rapidly evolving landscape of energy storage, the safety of lithium-ion batteries remains a paramount concern for researchers and industry professionals. The electrolyte, a key component for ionic conductivity, often comprises volatile and flammable organic solvents, posing significant safety risks. This guide provides a comparative analysis of the safety profile of 1,2-dimethoxycyclohexane against commonly used battery solvents: dimethyl carbonate (DMC), diethyl carbonate (DEC), ethylene (B1197577) carbonate (EC), and propylene (B89431) carbonate (PC). The following sections present quantitative safety data, detailed experimental protocols for key safety-related metrics, and a logical workflow for solvent safety evaluation.
Comparative Safety Data of Battery Solvents
The safety of a solvent in battery applications is determined by a combination of its physical and toxicological properties. Key metrics include flash point, boiling point, vapor pressure, and acute toxicity (LD50). A higher flash point and boiling point, coupled with lower vapor pressure and higher LD50, are indicative of a safer solvent. The table below summarizes these critical safety parameters for 1,2-dimethoxycyclohexane and its conventional counterparts.
| Solvent | Flash Point (°C) | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) | Acute Oral LD50 (mg/kg, rat) |
| 1,2-Dimethoxycyclohexane | ~56 | 154 | Data Not Available | >2000 |
| Dimethyl Carbonate (DMC) | 18[1] | 90[1] | 55[1] | 13000[1] |
| Diethyl Carbonate (DEC) | 33[2] | 126-128[2] | 11[2] | >5000 |
| Ethylene Carbonate (EC) | 150[3] | 246.7[3] | <0.1[3] | 10000[4] |
| Propylene Carbonate (PC) | 116[5] | 242[5] | 0.03[5] | >5000[6] |
Experimental Protocols
The quantitative data presented in this guide are determined using standardized experimental protocols. Understanding these methodologies is crucial for the accurate interpretation and replication of safety assessments.
Flash Point Determination (ASTM D93)
The flash point of a volatile material is the lowest temperature at which its vapors will ignite when exposed to an ignition source. The Pensky-Martens closed-cup test (ASTM D93) is a widely used method for determining the flash point of flammable liquids.[7][8][9][10][11]
Procedure A (for distillate fuels and other homogeneous petroleum liquids):
-
A brass test cup is filled with the sample to a specified level.
-
The cup is heated at a slow, constant rate while the sample is continuously stirred to ensure temperature uniformity.
-
An ignition source is directed into the cup at regular temperature intervals.
-
The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.[8]
Acute Oral Toxicity (OECD 423)
Acute oral toxicity provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that uses a minimal number of animals to classify a substance into a toxicity category.[12][13][14]
-
A small group of animals (typically three) of a single sex (usually females) is dosed at a defined starting dose level.
-
The animals are observed for a period of up to 14 days for signs of toxicity and mortality.
-
Depending on the outcome, the test is either stopped, or a subsequent group of animals is dosed at a higher or lower fixed dose level.
-
The LD50 (Lethal Dose, 50%) is not determined precisely but is assigned to a toxicity class based on the observed mortality.
Thermal Stability (Differential Scanning Calorimetry - DSC)
Thermal stability is a critical parameter for battery electrolytes, as exothermic decomposition can lead to thermal runaway. Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[15][16][17][18]
-
A small, weighed amount of the electrolyte is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Both the sample and reference pans are heated at a constant rate in a controlled atmosphere.
-
The DSC instrument measures the heat flow to or from the sample relative to the reference.
-
Exothermic events (heat release), such as decomposition, are identified as peaks on the DSC thermogram, indicating the temperature at which the electrolyte becomes unstable.
Logical Workflow for Battery Solvent Safety Evaluation
The selection of a safe battery solvent requires a systematic evaluation of its properties and performance. The following diagram illustrates a logical workflow for this process.
References
- 1. hmdb.ca [hmdb.ca]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. fishersci.com [fishersci.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 9. precisionlubrication.com [precisionlubrication.com]
- 10. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. MPG.eBooks - Description: Test No. 423: Acute Oral toxicity - Acute Toxic Class Method [ebooks.mpdl.mpg.de]
- 13. oecd.org [oecd.org]
- 14. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 15. Analysis of Electrolyte Properties - TA Instruments [tainstruments.com]
- 16. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators [labx.com]
- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
comparative analysis of the cost-effectiveness of 1,2-dimethoxycyclohexane synthesis routes
For researchers and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparative analysis of two primary synthetic routes to 1,2-dimethoxycyclohexane: the catalytic hydrogenation of veratrole and a two-step Williamson ether synthesis commencing from cyclohexene (B86901). The evaluation focuses on cost-effectiveness, reaction yields, and experimental protocols to aid in the selection of the most suitable method for laboratory and industrial applications.
Executive Summary
The synthesis of 1,2-dimethoxycyclohexane, a valuable building block in various chemical syntheses, can be approached through several pathways. This guide focuses on a comparative analysis of two prominent methods: the direct catalytic hydrogenation of readily available veratrole (1,2-dimethoxybenzene) and a two-step approach involving the synthesis of 1,2-cyclohexanediol (B165007) from cyclohexene followed by a Williamson ether synthesis.
Our analysis indicates that while the catalytic hydrogenation of veratrole presents a more direct, one-step route, the Williamson ether synthesis, despite being a two-step process, may offer advantages in terms of precursor accessibility and potentially higher overall yields depending on the optimization of the diol synthesis and its subsequent dialkylation. The cost-effectiveness of each route is highly dependent on the fluctuating prices of starting materials and catalysts.
Route 1: Catalytic Hydrogenation of Veratrole
This synthetic strategy involves the direct reduction of the aromatic ring of veratrole to the corresponding cyclohexane (B81311) derivative using a heterogeneous catalyst.
Experimental Protocol
A typical procedure for the catalytic hydrogenation of veratrole involves the following steps:
-
A high-pressure reactor is charged with veratrole, a suitable solvent such as isopropanol, and a catalytic amount of ruthenium on carbon (5% Ru/C).
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas (e.g., to 50 bar).
-
The reaction mixture is heated to a specific temperature (e.g., 80°C) and stirred for a set duration (e.g., 24 hours).
-
After cooling and depressurization, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 1,2-dimethoxycyclohexane.
Diagram of Catalytic Hydrogenation of Veratrole
Caption: Catalytic hydrogenation of veratrole to 1,2-dimethoxycyclohexane.
Route 2: Two-Step Synthesis via 1,2-Cyclohexanediol
This pathway involves two distinct chemical transformations: the synthesis of 1,2-cyclohexanediol from cyclohexene, followed by the dialkylation of the diol to form the desired diether.
Step 2a: Synthesis of trans-1,2-Cyclohexanediol (B13532) from Cyclohexene
Experimental Protocol
A high-yield synthesis of trans-1,2-cyclohexanediol can be achieved through the following procedure[1]:
-
A solution of formic acid and hydrogen peroxide is prepared and cooled to 0°C.
-
Cyclohexene is added dropwise to the solution, maintaining the temperature below 80°C.
-
After the reaction is complete (indicated by a negative peroxide test), the formic acid and water are removed under reduced pressure.
-
The remaining residue is hydrolyzed with a sodium hydroxide (B78521) solution.
-
The mixture is neutralized, and the solvent is evaporated.
-
The solid residue is purified by distillation under reduced pressure to yield trans-1,2-cyclohexanediol.
This procedure has been reported to achieve a yield of 82%.[1]
Step 2b: Williamson Ether Synthesis of 1,2-Dimethoxycyclohexane
Experimental Protocol
The Williamson ether synthesis is a classic and versatile method for preparing ethers.[2][3][4][5] A general procedure for the dialkylation of 1,2-cyclohexanediol is as follows:
-
To a solution of 1,2-cyclohexanediol in a suitable aprotic solvent (e.g., THF or DMF), sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise at 0°C to form the dialkoxide.
-
After the evolution of hydrogen gas ceases, a methylating agent, such as dimethyl sulfate (B86663), is added dropwise.
-
The reaction mixture is stirred at room temperature or gently heated to ensure complete reaction.
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed, dried, and concentrated under reduced pressure.
-
The crude 1,2-dimethoxycyclohexane is purified by distillation.
While a specific yield for the double methylation of 1,2-cyclohexanediol was not found in the surveyed literature, Williamson ether syntheses are known to proceed with good to excellent yields, often in the range of 80-95%, particularly when using a reactive alkylating agent like dimethyl sulfate.[6]
Diagram of the Two-Step Synthesis of 1,2-Dimethoxycyclohexane
Caption: Two-step synthesis of 1,2-dimethoxycyclohexane from cyclohexene.
Cost-Effectiveness Comparison
To provide a quantitative comparison, the following tables summarize the estimated costs of the starting materials and key reagents for each route. Prices are based on bulk and laboratory-scale supplier information and are subject to market fluctuations.
Table 1: Cost Analysis of Starting Materials and Catalysts
| Compound | Route | Estimated Price (USD/kg) | Molar Mass ( g/mol ) | Estimated Price (USD/mol) |
| Veratrole | 1 | 25 - 50[7][8][9][10] | 138.17 | 3.45 - 6.91 |
| Cyclohexene | 2 | 20 - 40 | 82.14 | 1.64 - 3.28 |
| 5% Ruthenium on Carbon | 1 | 2,000 - 5,000[11][12] | N/A | N/A |
| Platinum on Carbon | 1 | 15,000 - 30,000[13][14][15] | N/A | N/A |
Table 2: Cost Analysis of Reagents for Williamson Ether Synthesis (Route 2)
| Compound | Role | Estimated Price (USD/kg) | Molar Mass ( g/mol ) | Estimated Price (USD/mol) |
| 1,2-Cyclohexanediol | Precursor | 50 - 100[16][17][18] | 116.16 | 5.81 - 11.62 |
| Sodium Hydride (60% disp.) | Base | 100 - 250[19][20][21][22][23] | 24.00 (as NaH) | 2.40 - 6.00 |
| Dimethyl Sulfate | Methylating Agent | 5 - 15[24][25][26][27] | 126.13 | 0.63 - 1.89 |
Comparative Analysis
Route 1: Catalytic Hydrogenation of Veratrole
-
Advantages:
-
One-step synthesis: This route is more direct and involves fewer synthetic manipulations, potentially leading to lower labor costs and less waste generation from intermediate workups.
-
Atom Economy: In principle, this reaction has a high atom economy, with all atoms of the starting materials being incorporated into the product.
-
-
Disadvantages:
-
High Cost of Starting Material and Catalyst: Veratrole is generally more expensive than cyclohexene. Furthermore, precious metal catalysts like ruthenium and platinum are a significant cost factor, although they can often be recovered and reused.[11][28]
-
Specialized Equipment: This reaction requires a high-pressure hydrogenation reactor, which may not be available in all laboratory settings.
-
Safety: Handling hydrogen gas under high pressure requires stringent safety precautions.
-
Route 2: Two-Step Synthesis via 1,2-Cyclohexanediol
-
Advantages:
-
Lower Cost of Initial Starting Material: Cyclohexene is a relatively inexpensive and readily available bulk chemical.
-
Versatility: The intermediate, 1,2-cyclohexanediol, is a versatile building block for other syntheses.
-
Well-Established Reactions: Both the dihydroxylation of alkenes and the Williamson ether synthesis are well-understood and reliable reactions.
-
Cost-Effective Methylating Agent: Dimethyl sulfate is an inexpensive and highly reactive methylating agent.
-
-
Disadvantages:
-
Two-Step Process: This route involves an additional synthetic step, which increases the overall reaction time and may lead to a lower overall yield compared to a highly optimized one-step process.
-
Use of Hazardous Reagents: Sodium hydride is a flammable and reactive solid, and dimethyl sulfate is toxic and corrosive. Both require careful handling.
-
Waste Generation: A two-step synthesis will inherently generate more waste from workups and purifications.
-
Conclusion
The choice between these two synthetic routes for 1,2-dimethoxycyclohexane will depend on the specific needs and resources of the researcher or organization.
For large-scale industrial production , where the cost of raw materials is a primary driver, the two-step synthesis starting from inexpensive cyclohexene may be more cost-effective, provided that the yields for both steps are high and the process is well-optimized.
For laboratory-scale synthesis , particularly when a high-pressure reactor is readily available and the higher cost of the starting material and catalyst can be justified by the simplicity and directness of the one-step procedure, the catalytic hydrogenation of veratrole is an attractive option.
Ultimately, a thorough process optimization and a detailed economic analysis based on current market prices and available equipment would be necessary to make a definitive decision for a specific application. This guide provides a foundational comparison to inform such an evaluation.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. orgosolver.com [orgosolver.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. Veratrole 1,2-dimethoxybenzene at 230000.00 INR in Ahmedabad, Gujarat | Nivam-chem Trading Company [tradeindia.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. calpaclab.com [calpaclab.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. heegermaterials.com [heegermaterials.com]
- 12. m.indiamart.com [m.indiamart.com]
- 13. dir.indiamart.com [dir.indiamart.com]
- 14. 20% Platinum Carbon price today | Historical price charts of 20% Platinum Carbon - Shanghai Metal Market [metal.com]
- 15. 60% Pt/C Catalyst [acsmaterial.com]
- 16. TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7 [chemicalbook.com]
- 17. 1,2-Cyclohexanediol, cis + trans, 98% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 18. trans-1,2-Cyclohexanediol, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 19. 氢化钠 dry, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 20. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 21. nanochemazone.com [nanochemazone.com]
- 22. strem.com [strem.com]
- 23. calpaclab.com [calpaclab.com]
- 24. Dimethyl Sulphate Prices, Trends, Index, News, Monitor and Demand [chemanalyst.com]
- 25. echemi.com [echemi.com]
- 26. echemi.com [echemi.com]
- 27. imarcgroup.com [imarcgroup.com]
- 28. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Disposal of 1,2-Dimethoxycyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,2-Dimethoxycyclohexane, ensuring the protection of both laboratory personnel and the environment.
Disclaimer: No specific Safety Data Sheet (SDS) for 1,2-Dimethoxycyclohexane was located. The following guidance is based on the safety data for the closely related isomers, cis- and trans-1,2-dimethylcyclohexane, and general principles of hazardous waste management. It is reasonable to infer that 1,2-Dimethoxycyclohexane is a flammable liquid and a skin and eye irritant. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle 1,2-Dimethoxycyclohexane in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors. Keep the chemical away from heat, sparks, and open flames.
Quantitative Hazard Data (Inferred)
The following table summarizes the likely hazards of 1,2-Dimethoxycyclohexane based on data for its isomers.
| Hazard Classification | Description | Primary Precaution |
| Flammable Liquid | Assumed to be a flammable liquid. Vapors may form explosive mixtures with air and can travel to an ignition source. | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and ground/bond containers and receiving equipment.[1][2] |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[2] | Wear protective gloves and clothing to prevent skin exposure.[1] |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Wear safety goggles or a face shield.[2] |
| Aquatic Toxicity | May be toxic to aquatic organisms with long-lasting effects. | Prevent release to the environment. Do not dispose of down the drain. |
Step-by-Step Disposal Protocol
The disposal of 1,2-Dimethoxycyclohexane must be handled as hazardous waste. Do not dispose of this chemical in regular trash or down the sewer system.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly identify the waste as "Hazardous Waste: 1,2-Dimethoxycyclohexane".
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for collection. The container must have a secure screw-top cap.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "1,2-Dimethoxycyclohexane" (do not use abbreviations).
-
The words "Hazardous Waste".
-
The specific hazard characteristics (e.g., Flammable, Irritant).
-
The name of the principal investigator and the laboratory location.
-
The date of waste accumulation.
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment to capture any potential leaks.
-
Segregate the container from incompatible waste streams (e.g., oxidizers).
-
-
Request for Pickup: Once the container is full or has reached the accumulation time limit set by your institution, submit a hazardous waste pickup request to your EHS department. Follow your institution's specific procedures for requesting a pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of 1,2-Dimethoxycyclohexane.
References
Essential Safety and Logistics for Handling 1,2-Dimethoxycyclohexane
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 1,2-Dimethoxycyclohexane, including personal protective equipment (PPE) recommendations, first aid procedures, and operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety involves the use of appropriate PPE. The following table summarizes the recommended protective equipment when handling 1,2-Dimethoxycyclohexane.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles; Face shield | Should comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Hands | Chemical-resistant gloves | Nitrile gloves are a reliable option for general splash hazards. For prolonged contact or immersion, butyl gloves may offer superior resistance.[2] All disposable gloves are permeable; select gloves based on the specific operational context and replace them frequently.[3] |
| Body | Laboratory coat; Chemical-resistant apron or coveralls | A standard lab coat is suitable for minor tasks.[3] For activities with a higher risk of splashing, an acid-resistant apron or full chemical suit may be necessary.[2] Flame-retardant and antistatic protective clothing is recommended.[4] |
| Respiratory | Use in a well-ventilated area; Respirator if ventilation is inadequate | Work should be conducted in a chemical fume hood.[4] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter is recommended.[1] |
| Feet | Closed-toe, liquid-resistant shoes | Shoes should fully cover the feet.[3] |
Immediate First Aid Measures
In the event of exposure to 1,2-Dimethoxycyclohexane, immediate and appropriate first aid is crucial. The following table outlines the initial steps to be taken for different routes of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.[5][7] |
| Eye Contact | Rinse the eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[5] |
Procedural Workflow for Safe Handling
To ensure a safe operational environment, a systematic approach to handling 1,2-Dimethoxycyclohexane is necessary, from preparation to disposal.
Caption: Procedural workflow for the safe handling of 1,2-Dimethoxycyclohexane.
Emergency Response for Spills
In the case of a spill, a clear and immediate response plan is essential to mitigate risks.
Caption: Step-by-step emergency response plan for a 1,2-Dimethoxycyclohexane spill.
Disposal Plan
Proper disposal of 1,2-Dimethoxycyclohexane and its containers is critical to prevent environmental contamination and ensure regulatory compliance.[6] Waste material must be disposed of in accordance with national and local regulations. It is imperative not to mix this chemical with other waste. Uncleaned containers should be handled in the same manner as the product itself. It is recommended to entrust the disposal to a licensed waste disposal company.[6] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
